5,6-difluoro-1H-1,3-benzodiazol-2-amine
Description
Properties
IUPAC Name |
5,6-difluoro-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMZWEKTPLCJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142356-62-5 | |
| Record name | 5,6-difluoro-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5,6-difluoro-1H-1,3-benzodiazol-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5,6-difluoro-1H-1,3-benzodiazol-2-amine
Executive Summary
This compound is a fluorinated heterocyclic compound built upon the 2-aminobenzimidazole scaffold. This core structure is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active agents. The strategic incorporation of two fluorine atoms onto the benzene ring is intended to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide offers a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic protocol, its reactivity, and its potential applications for researchers, chemists, and drug development professionals.
Introduction: A Privileged Scaffold Enhanced by Fluorine
The benzimidazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a vast range of biological activities, including anticonvulsant and anticancer properties.[1] The 2-amino substitution provides a critical vector for synthetic elaboration, allowing for the construction of diverse chemical libraries.
The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformation, pKa, and membrane permeability. Furthermore, the strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites of oxidative metabolism. The 5,6-difluoro substitution pattern on the benzimidazole core makes this compound a particularly attractive building block for creating new chemical entities with potentially superior pharmacokinetic and pharmacodynamic profiles.
This document serves as a senior-level guide to the fundamental chemistry of this compound (CAS No. 142356-62-5), providing detailed insights into its properties, synthesis, and safe handling.
Physicochemical and Core Properties
This compound is typically supplied as a solid with a purity of 95% or higher.[2][3] Due to the presence of multiple nitrogen atoms capable of hydrogen bonding, it is expected to be soluble in polar organic solvents such as DMSO, methanol, and DMF, with limited solubility in water and nonpolar solvents.
| Property | Value | Source(s) |
| CAS Number | 142356-62-5 | [2][4][5] |
| Molecular Formula | C₇H₅F₂N₃ | [2][4][5] |
| Molecular Weight | 169.13 g/mol | [4][5] |
| Appearance | Off-white to light brown solid (Typical) | Inferred from supplier data |
| SMILES | NC1=NC2=CC(F)=C(F)C=C2N1 | [2][4] |
| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [2][4] |
Spectroscopic Characterization Profile (Anticipated)
While specific analytical data is often proprietary to suppliers, the structural features of this compound allow for the prediction of its key spectroscopic signatures. Researchers can request specific analytical documents like NMR, HPLC, or LC-MS from commercial vendors.[4][5][6]
| Technique | Expected Features |
| ¹H NMR | - Aromatic region: A singlet or a narrow triplet for the two equivalent aromatic protons (H-4 and H-7), with splitting arising from coupling to the adjacent fluorine atoms. - Amine protons: A broad singlet for the -NH₂ group and another for the imidazole -NH, both of which are exchangeable with D₂O. |
| ¹³C NMR | - Aromatic region: Signals for the aromatic carbons will exhibit large one-bond and smaller two- and three-bond C-F coupling constants. The two carbons directly attached to fluorine (C-5 and C-6) will show the largest coupling. - Imidazole carbons: Signals corresponding to the C=N and C-N carbons of the heterocyclic ring. |
| ¹⁹F NMR | - A single resonance is expected due to the chemical equivalence of the two fluorine atoms at the C-5 and C-6 positions. |
| Mass Spec (EI/ESI) | - A prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z ≈ 169.13 or 170.14, respectively. |
Synthesis and Purification Workflow
A robust and common method for synthesizing 2-aminobenzimidazoles is the condensation reaction between an o-phenylenediamine and cyanogen bromide. This approach is highly effective for forming the imidazole ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Diamine Cyclization
This protocol is a representative methodology based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
-
Reagent Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 4,5-difluorobenzene-1,2-diamine (1.0 eq.) in a 1:1 mixture of methanol and water.
-
In a separate beaker, carefully prepare a solution of cyanogen bromide (1.1 eq.) in the same solvent system. Causality Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a chemical fume hood. Using a pre-dissolved solution allows for a controlled addition.
-
-
Reaction Execution:
-
Cool the diamine solution to 0-5°C using an ice bath.
-
Add the cyanogen bromide solution dropwise to the stirred diamine solution over 30 minutes. Causality Note: The dropwise addition at low temperature helps to control the exotherm of the reaction and minimize side-product formation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed.
-
-
Product Isolation and Work-up:
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is neutral to slightly basic (pH 7-8). Causality Note: The reaction initially forms the hydrobromide salt of the product, which is water-soluble. Neutralization deprotonates the salt, causing the free base product to precipitate out of the aqueous solution.
-
Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake sequentially with cold water and a minimal amount of cold methanol to remove residual salts and impurities.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.
-
Dry the purified product under a high vacuum to remove all residual solvents.
-
Chemical Reactivity and Synthetic Utility
The molecule possesses three primary sites for synthetic modification, making it a versatile building block for combinatorial chemistry and lead optimization.
Caption: Key reactive sites on this compound.
-
Exocyclic Amine (-NH₂): This is often the most nucleophilic site and is readily functionalized. It can undergo acylation to form amides, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form diarylamines, or be used in reductive amination to generate secondary or tertiary amines.
-
Imidazole N-H: The nitrogen within the imidazole ring can also be alkylated or acylated, typically under basic conditions. Selective functionalization between the two amine groups can often be achieved by carefully choosing reagents and reaction conditions.
Safety, Handling, and Toxicology
As with many novel research chemicals, the toxicological properties of this compound have not been thoroughly investigated.[7] Therefore, it is imperative to handle this compound with appropriate caution, assuming it is hazardous. Precautionary measures should be based on data from structurally similar compounds. The GHS classification for the isomer 4,6-difluoro-1H-1,3-benzodiazol-2-amine provides a useful, conservative guide.[8]
| Hazard Class | Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Eye Damage/Irritation | Causes serious eye irritation | H319 |
| STOT, Single Exposure | May cause respiratory irritation | H335 |
| Table based on data for isomer CAS 1388063-46-4.[8] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][10]
-
Handling: Avoid creating and inhaling dust.[7] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[10]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
-
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its combination of the pharmacologically relevant 2-aminobenzimidazole core with the strategic placement of fluorine atoms makes it an asset for developing novel compounds with potentially enhanced biological activity and improved drug-like properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research setting.
References
- BLDpharm. (n.d.). This compound.
- Lead Sciences. (n.d.). This compound.
- Chem-Impex International, Inc. (n.d.). MSDS of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol.
- PubChem. (n.d.). 4,6-difluoro-1H-1,3-benzodiazol-2-amine. National Center for Biotechnology Information.
- Capot Chemical. (n.d.). This compound.
- CP Lab Safety. (n.d.). This compound, 95% Purity.
- Fisher Scientific. (2010). Imidazole - Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.
- Ambeed. (n.d.). This compound.
- Rufa'i, A., et al. (2022). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences.
- Wang, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry.
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An In-depth Technical Guide to 5,6-Difluoro-1H-1,3-benzodiazol-2-amine (CAS 142356-62-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Difluoro-1H-1,3-benzodiazol-2-amine, registered under CAS number 142356-62-5, is a fluorinated heterocyclic compound belonging to the 2-aminobenzimidazole class.[1] This scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interaction with a wide array of biological targets. The introduction of fluorine atoms to the benzene ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable building block in drug discovery.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, offering insights for its application in research and development.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a benzimidazole core with two fluorine atoms at the 5th and 6th positions and an amino group at the 2nd position.
Table 1: Physicochemical Properties of CAS 142356-62-5
| Property | Value | Source |
| CAS Number | 142356-62-5 | [1] |
| Molecular Formula | C₇H₅F₂N₃ | [1] |
| Molecular Weight | 169.13 g/mol | [3] |
| IUPAC Name | This compound | |
| Appearance | White to off-white powder/crystals | |
| Solubility | Soluble in organic solvents like DMSO and methanol. | |
| Storage | Recommended to be stored in a cool, dry place, away from light. | [1] |
Synthesis
The synthesis of 2-aminobenzimidazoles is a well-established process in organic chemistry, typically involving the cyclization of an o-phenylenediamine derivative with a cyanogen source. For this compound, the most direct synthetic route starts from 4,5-difluoro-1,2-phenylenediamine.
A plausible and commonly employed method is the reaction with cyanogen bromide (CNBr). This electrophilic cyanating agent reacts with the diamine to form a guanidine intermediate, which then undergoes intramolecular cyclization to yield the final 2-aminobenzimidazole product.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Cyanogen bromide (CNBr)
-
Ethanol (or a similar suitable solvent)
-
Sodium bicarbonate (or another suitable base)
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: Dissolve 4,5-Difluoro-1,2-phenylenediamine in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction with CNBr: Slowly add a solution of cyanogen bromide in ethanol to the stirred solution of the diamine at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Neutralization and Precipitation: Upon completion, neutralize the reaction mixture with an aqueous solution of sodium bicarbonate. This will precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Applications in Drug Discovery
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. The introduction of difluoro substituents on the benzene ring is a common strategy to enhance metabolic stability and potency.
Antimicrobial Activity
Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity.[4] The mechanism of action often involves the inhibition of essential microbial enzymes. Fluorinated benzimidazoles, in particular, have shown promising results against various bacterial and fungal strains.[5] While specific studies on CAS 142356-62-5 are limited, related difluorobenzimidazole derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[5] Therefore, this compound represents a valuable starting point for the development of novel anti-infective agents.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented.[6] They can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[7] Specifically, 2-aryl benzimidazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and HER2 pathways.[7] The presence of fluorine atoms can enhance the interaction with the target protein and improve the pharmacokinetic profile. Consequently, this compound serves as a key building block for the synthesis of potential anticancer agents.
Caption: Potential inhibition of EGFR/HER2 signaling by 2-aryl benzimidazole derivatives.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminobenzimidazole scaffold is a common core structure for many kinase inhibitors.[8] Derivatives have been developed as potent antagonists of various kinases, such as ITK (interleukin-2-inducible T-cell kinase), demonstrating the potential of this chemical class in modulating immune responses and treating inflammatory conditions.[9][10] The difluoro substitution in this compound can be exploited to fine-tune the selectivity and potency of kinase inhibitors.
Safety and Handling
Based on available safety data for related compounds, this compound should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS 142356-62-5) is a versatile fluorinated building block with significant potential in drug discovery and development. Its straightforward synthesis and the proven therapeutic relevance of the 2-aminobenzimidazole scaffold make it an attractive starting point for the design and synthesis of novel antimicrobial, anticancer, and kinase-inhibiting agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA. (2018). PMC - PubMed Central.
- Comparative Analysis of Fluorinated 2-Aminobenzothiazole-Based Kinase Inhibitors: A Focus on Cross-Reactivity. Benchchem.
- 2-Aminobenzimidazoles as potent ITK antagonists: trans-stilbene-like moieties targeting the kinase specificity pocket. (2008). PubMed.
- A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015). NIH.
- 2-Aminobenzimidazoles as potent ITK antagonists: trans-stilbene-like moieties targeting the kinase specificity pocket. (2025).
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- This compound. Lead Sciences.
- Anticancer candidate drug design of benzimidazole derivatives.
- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv
- Antimicrobial activity of a new series of benzimidazole deriv
- Benzimidazole derivatives with anticancer activity.
- Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simul
- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). PubMed.
- Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Semantic Scholar.
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- SYNTHESIS OF NOVEL BENZIMIDAZOLE DERIVATIVES AS POTENT ANTIMICROBIAL AGENT. Rasayan Journal of Chemistry.
- Benzodiazepine derivatives as cck2/gastrin receptor antagonists. (2016).
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed.
- On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses (RSC Publishing).
- Pharmaceutical compositions comprising an 11-aminoacetyl - 5,11 - dihydro-6h-pyrido(2,3-b)(1,4)benzodiazepin-6-one. (1973).
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5,6-difluoro-1H-1,3-benzodiazol-2-amine molecular weight and formula
An In-Depth Technical Guide to 5,6-difluoro-1H-1,3-benzodiazol-2-amine
This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental properties, a robust synthesis protocol, characterization methodologies, and its potential applications, grounded in established scientific principles.
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows it to interact with a wide array of biological targets. The strategic incorporation of fluorine atoms onto this scaffold, as seen in this compound, is a well-established strategy to enhance a molecule's therapeutic potential.
Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties. Key effects include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase a drug's half-life.[1]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance bioavailability.[2]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, affecting the molecule's ionization state at physiological pH and its interaction with target proteins.[2]
-
Favorable Binding Interactions: Fluorine can participate in unique, non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[1][2]
Given these advantages, this compound represents a valuable building block for the discovery of novel therapeutics. This guide serves as a foundational resource for its synthesis and characterization.
Core Molecular Properties
The fundamental properties of this compound are summarized below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅F₂N₃ | [1][3][4] |
| Molecular Weight | 169.1315 g/mol | [3][4][5] |
| CAS Number | 142356-62-5 | [1][3][4] |
| IUPAC Name | 5,6-difluoro-1H-benzimidazol-2-amine | |
| Synonyms | 5,6-Difluoro-1H-benzo[d]imidazol-2-amine | |
| Appearance | White to Brown powder/crystal | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | [6] |
Chemical Structure
The chemical structure consists of a central benzimidazole core with two fluorine atoms substituted at positions 5 and 6 of the benzene ring, and an amine group at position 2 of the imidazole ring.
Caption: Chemical structure of this compound.
Synthesis Protocol: Cyclization via Cyanogen Bromide
The synthesis of 2-aminobenzimidazoles from ortho-phenylenediamines is a well-established transformation. One of the most direct and effective methods involves cyclization with cyanogen bromide (CNBr).[4][7] This approach is favored for its reliability and good yields. The proposed synthesis begins with the commercially available precursor, 4,5-difluoro-1,2-phenylenediamine.[8]
Causality of Experimental Choices:
-
Starting Material: 4,5-Difluoro-1,2-phenylenediamine is the logical precursor as it already contains the required difluorinated benzene ring and the vicinal diamines necessary for imidazole ring formation.
-
Reagent: Cyanogen bromide serves as a one-carbon electrophile. The reaction mechanism involves the nucleophilic attack of one amino group on the carbon of CNBr, followed by an intramolecular cyclization with the second amino group to form the stable benzimidazole ring.
-
Solvent System: An aqueous or alcoholic medium is typically used to facilitate the reaction of the diamine with cyanogen bromide.[4]
-
Work-up and Purification: A basic work-up is necessary to neutralize any acid formed during the reaction and to deprotonate the product, facilitating its extraction into an organic solvent. Column chromatography is a standard and effective method for purifying the final product to the high degree required for research and development.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
4,5-Difluoro-1,2-phenylenediamine (1.0 eq)
-
Cyanogen bromide (1.05 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Cool the flask to 0-5 °C in an ice bath.
-
Reagent Addition: In a separate flask, carefully dissolve cyanogen bromide (1.05 eq) in a small amount of the same ethanol/water solvent. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add the cyanogen bromide solution dropwise to the stirred solution of the diamine over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Precipitation and Isolation: Add saturated aqueous NaHCO₃ solution to the remaining aqueous slurry until the pH is basic (~8-9). This will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Final Analysis: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product in a vacuum oven. Confirm the structure and purity using NMR, Mass Spectrometry, and HPLC.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data are outlined below, based on the known spectra of 2-aminobenzimidazole and the principles of NMR/IR spectroscopy.[6][9][10]
-
¹H NMR (Proton NMR):
-
Aromatic Protons: The two protons on the benzene ring (at C4 and C7) are expected to appear as a complex multiplet or a triplet due to coupling with the adjacent fluorine atoms. The chemical shift should be in the aromatic region (δ 6.8-7.5 ppm).
-
Amine Protons (NH₂ and NH): The protons of the primary amine (NH₂) and the imidazole ring (NH) will appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration but are typically found between δ 5.0 and 8.0 ppm for the NH₂ and δ 10.0-12.0 ppm for the imidazole NH.
-
-
¹⁹F NMR (Fluorine NMR):
-
This is a critical technique for confirming the fluorine substitution. A single signal is expected for the two equivalent fluorine atoms at positions 5 and 6. This signal will be coupled to the adjacent aromatic protons.
-
-
¹³C NMR (Carbon NMR):
-
C=N Carbon: The carbon at position 2 (C2), flanked by two nitrogen atoms, will be the most downfield signal, typically appearing around δ 155-165 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the benzene ring carbons. The two carbons directly bonded to fluorine (C5 and C6) will show large carbon-fluorine coupling constants (¹JCF), which is a definitive diagnostic feature. The other two aromatic carbons (C4, C7, C3a, C7a) will also exhibit smaller couplings.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 170.1. High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₇H₆F₂N₃⁺) with high accuracy.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretches of the amine and imidazole groups.
-
C=N Stretching: A sharp absorption around 1630-1660 cm⁻¹ characteristic of the C=N bond within the imidazole ring.
-
C-F Stretching: Strong, sharp absorptions in the 1100-1250 cm⁻¹ region, indicative of the carbon-fluorine bonds.
-
Applications in Drug Discovery and Research
The this compound scaffold is a highly attractive starting point for developing new therapeutic agents. Benzimidazole derivatives are known to possess a vast range of biological activities, and the inclusion of fluorine often enhances these properties.[11][12]
Potential research applications include:
-
Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity by targeting crucial cellular machinery like topoisomerase or microtubules.[13]
-
Antimicrobial and Antifungal Agents: The scaffold is present in several antimicrobial drugs. Fluorination can improve the activity spectrum and potency against various pathogens.[11]
-
Kinase Inhibitors: The benzimidazole core can act as a "hinge-binding" motif in many protein kinase inhibitors, a major class of drugs used in oncology and inflammation.
-
Antiviral Compounds: Fluorinated benzimidazoles have been explored for their potential to inhibit viral replication.
Safety and Handling
Hazard Identification:
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]
Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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Lead Sciences. This compound. [Link]
-
CP Lab Safety. This compound, 95% Purity, C7H5F2N3, 1 gram. [Link]
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Ilyas, Z., Rehman, A., Nadeem, H., Noman, M., & Irshad, N. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]
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National Center for Biotechnology Information. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. [Link]
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Movassaghi, M., & Hill, M. D. (2009). Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. Organic letters, 11(15), 3462–3465. [Link]
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National Center for Biotechnology Information. 4,6-difluoro-1H-1,3-benzodiazol-2-amine. PubChem Compound Database. [Link]
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ResearchGate. Benzimidazole derivatives incorporating fluorine. [Link]
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ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. [Link]
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Capot Chemical. This compound. [Link]
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ResearchGate. Spectroscopic and X-ray crystal structure of 2-aminobenzimidazole-trinitrobenzene charge-transfer and 2-aminobenzimidazole-picric acid ion-pair derivatives. [Link]
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ResearchGate. Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
-
ResearchGate. Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. [Link]
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Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering. [Link]
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ResearchGate. Fluorinated benzimidazoles for medicinal chemistry and new materials. [Link]
-
ResearchGate. Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. [Link]
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MySkinRecipes. 4,5-Difluoro-1,2-phenylenediamine. [Link]
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The Strategic Intermediate: A Technical Guide to 5,6-Difluoro-1H-1,3-benzodiazol-2-amine in Modern Organic Synthesis
Introduction: The Fluorinated Benzimidazole Advantage
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can profoundly influence the biological activity and material characteristics of a compound.[1] Within this context, the benzimidazole scaffold has long been recognized as a "privileged structure" due to its presence in a wide array of biologically active molecules.[2][3] The fusion of these two powerful concepts gives rise to fluorinated benzimidazoles, a class of compounds with significant potential in drug discovery and beyond.
This technical guide focuses on a key building block within this class: 5,6-difluoro-1H-1,3-benzodiazol-2-amine (CAS No: 142356-62-5).[3][4] This molecule serves as a versatile intermediate, providing a synthetically accessible entry point to a diverse range of more complex molecules. Its strategic difluorination on the benzene ring, coupled with the reactive 2-amino group, makes it a highly valuable synthon for researchers and drug development professionals. This guide will provide an in-depth exploration of its synthesis, properties, reactivity, and applications, offering field-proven insights and detailed methodologies for its effective utilization in organic synthesis.
Synthesis of the Core Intermediate: A Validated Protocol
The most common and efficient method for the synthesis of 2-aminobenzimidazoles involves the cyclization of the corresponding o-phenylenediamine. For the synthesis of this compound, the key starting material is 4,5-difluoro-1,2-phenylenediamine. The cyclization is typically achieved using cyanogen bromide (BrCN), a reagent that provides the C2 carbon of the benzimidazole ring.
While various methods exist for the synthesis of 2-aminobenzimidazoles, the use of cyanogen bromide with the appropriately substituted o-phenylenediamine is a well-established and reliable approach.[5] The reaction proceeds through the formation of a guanidine intermediate which then undergoes intramolecular cyclization to form the benzimidazole ring.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 2-aminobenzimidazoles.
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Cyanogen bromide (BrCN)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a well-ventilated fume hood, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution of the diamine. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
dot graph "synthesis_pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Synthesis of the target intermediate.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use and characterization in synthetic workflows.
| Property | Value | Reference |
| CAS Number | 142356-62-5 | [3][4] |
| Molecular Formula | C₇H₅F₂N₃ | [3][4] |
| Molecular Weight | 169.13 g/mol | [3][4] |
| Appearance | Off-white to light brown solid | |
| Purity | Typically >95% | [4] |
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts of these protons will be influenced by the fluorine substituents. The protons of the amino and imidazole NH groups will appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).[6][7][9]
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at the C5 and C6 positions.[6]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z = 169.
Reactivity as a Synthetic Intermediate: A Versatile Building Block
The synthetic utility of this compound stems from the reactivity of its 2-amino group and the imidazole ring nitrogens. These sites allow for a variety of chemical transformations, enabling the construction of a diverse library of derivatives.
dot graph "reactivity_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Key reactions of the core intermediate.
N-Alkylation and N-Arylation
The nitrogen atoms of the 2-amino group and the imidazole ring can be functionalized through alkylation or arylation reactions.[8][10] These reactions are typically carried out using an appropriate alkyl or aryl halide in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the substitution (i.e., at the exocyclic amino group vs. the endocyclic imidazole nitrogen).
General Protocol for N-Alkylation:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.1-1.5 eq).
-
Stir the mixture at room temperature for a short period to facilitate deprotonation.
-
Add the alkylating agent (e.g., alkyl halide, benzyl halide) (1.0-1.2 eq) dropwise.
-
Heat the reaction mixture as necessary and monitor by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Amide Coupling Reactions
The 2-amino group readily participates in amide bond formation with carboxylic acids.[11][12][13] This reaction is typically mediated by a coupling agent, such as HATU, HBTU, or a carbodiimide (e.g., EDC, DCC), to activate the carboxylic acid. This transformation is a powerful tool for linking the difluorobenzimidazole core to a wide variety of other molecular fragments.
General Protocol for Amide Coupling:
-
In a flask, dissolve the carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in an aprotic solvent like DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), and stir for a few minutes to form the active ester.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors.[12][14][15][16] The benzimidazole scaffold can mimic the purine core of ATP, allowing it to bind to the ATP-binding site of kinases. The substituents introduced via the 2-amino group can then be tailored to interact with specific residues in the kinase active site, leading to potent and selective inhibition. The fluorine atoms on the benzene ring can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.
Workflow for Utilization in Kinase Inhibitor Discovery:
dot graph "drug_discovery_workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Workflow for drug discovery applications.
Beyond medicinal chemistry, the unique electronic properties of fluorinated benzimidazoles make them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Conclusion
This compound is a strategically important intermediate that provides a gateway to a vast chemical space of fluorinated benzimidazole derivatives. Its straightforward synthesis and versatile reactivity make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. By leveraging the principles and protocols outlined in this guide, scientists can effectively harness the potential of this building block to accelerate the discovery and development of novel, high-value molecules.
References
Sources
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- 4. This compound - Lead Sciences [lead-sciences.com]
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- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
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- 9. researchgate.net [researchgate.net]
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- 12. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4,6-difluoro-1H-1,3-benzodiazol-2-amine | C7H5F2N3 | CID 81449901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 5,6-difluoro-1H-1,3-benzodiazol-2-amine
A comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the characterization of 5,6-difluoro-1H-1,3-benzodiazol-2-amine, a key building block in medicinal chemistry and drug development.
Introduction
This compound, a fluorinated derivative of 2-aminobenzimidazole, is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the systematic numbering of its atoms, is depicted below. This numbering is crucial for the assignment of signals in the NMR spectra.
Figure 1. Molecular structure of this compound.
The presence of a plane of symmetry in the benzimidazole core, the electron-withdrawing fluorine atoms, and the amino group will be the determining factors in the resulting spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 - 7.5 | Singlet or narrow triplet | 2H | H-4, H-7 | The two aromatic protons are in identical chemical environments. The signal may appear as a singlet due to similar coupling constants to the adjacent fluorine atoms, or as a narrow triplet due to coupling with the two equivalent fluorine atoms. |
| ~ 6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. This signal will be exchangeable with D₂O. |
| ~ 10.0 - 12.0 | Broad Singlet | 1H | -NH- (imidazole) | The imidazole N-H proton is typically deshielded and appears as a broad singlet at a high chemical shift. This signal is also D₂O exchangeable. |
Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is common for benzimidazole derivatives due to their good solubility and the ability to observe exchangeable protons (NH and NH₂). The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) would be beneficial to resolve any complex coupling patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The coupling between carbon and fluorine atoms (¹JCF, ²JCF, etc.) will be a key feature.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 - 165 | C2 | The guanidinyl carbon of the 2-aminobenzimidazole system is typically found in this region. |
| ~ 145 - 155 (d, ¹JCF) | C5, C6 | These carbons are directly attached to fluorine and will appear as doublets with a large one-bond C-F coupling constant. They will be significantly deshielded due to the electronegativity of fluorine. |
| ~ 130 - 140 | C3a, C7a | These are the bridgehead carbons of the benzimidazole ring. |
| ~ 95 - 105 (d, ²JCF) | C4, C7 | These carbons are two bonds away from the fluorine atoms and will appear as doublets with a smaller two-bond C-F coupling constant. They will be shielded compared to typical aromatic carbons due to the electronic effects of the adjacent fluorine-bearing carbons. |
Expertise & Experience Insight: The magnitude of the C-F coupling constants is highly diagnostic. A large ¹JCF (typically > 200 Hz) confirms the direct attachment of fluorine to the carbon, while smaller long-range couplings provide valuable information for assigning the other carbons in the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Medium-Strong, Broad | N-H stretching (imidazole and amine) |
| 1650 - 1600 | Strong | C=N stretching (imidazole) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |
| 1300 - 1100 | Strong | C-F stretching |
| 850 - 750 | Strong | C-H out-of-plane bending |
Trustworthiness of Protocol: A standard method for acquiring the IR spectrum would be using the KBr pellet technique or as a thin film on a salt plate. This ensures that the observed absorptions are characteristic of the solid-state structure of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 169 | [M]⁺, Molecular ion peak. The presence of two fluorine atoms will give this peak a characteristic isotopic pattern. |
| 142 | [M - HCN]⁺ |
| 115 | [M - HCN - HCN]⁺ |
Authoritative Grounding: The fragmentation of benzimidazoles often involves the loss of HCN from the imidazole ring. The presence of the difluoro-benzene ring will likely lead to characteristic fragments corresponding to this moiety. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to NH and NH₂ should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, acquire a DEPT-135 spectrum to differentiate between CH and CH₃/CH₂ signals (though none are expected in the aromatic region of the title compound).
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Use a soft ionization technique such as electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
Visualization of Key Relationships
Figure 2. Interrelationship of spectroscopic techniques for structural elucidation.
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data provides a powerful and self-validating framework for the characterization of this compound. The predicted spectral features, rooted in fundamental principles and comparisons with related structures, offer a reliable guide for researchers in the synthesis and application of this important fluorinated benzimidazole. The detailed protocols and interpretive rationale presented herein are designed to ensure the highest level of scientific integrity and to facilitate the unambiguous identification of this key chemical entity.
References
Due to the lack of publicly available experimental data for this compound, this section would typically include citations to scientific literature where the synthesis and characterization of this compound are described. For the purpose of this guide, which is based on predictive analysis, we acknowledge that direct citations to experimental data for the title compound are not available at the time of writing.
An In-depth Technical Guide to the Solubility of 5,6-difluoro-1H-1,3-benzodiazol-2-amine in Common Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 5,6-difluoro-1H-1,3-benzodiazol-2-amine, a fluorinated benzimidazole derivative of interest in medicinal chemistry. We will explore its solubility in a range of common laboratory solvents, discuss the underlying physicochemical principles governing its solubility, and provide detailed, field-proven protocols for empirical solubility determination. This document is intended to serve as a practical resource for researchers engaged in the development of formulations and delivery systems for this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to clinical application, its physicochemical properties play a pivotal role. Among these, aqueous solubility is a cornerstone, directly influencing dissolution rate, absorption, and ultimately, the bioavailability of the drug. Poor aqueous solubility is a major hurdle in drug development, often leading to variable and insufficient drug exposure, which can compromise therapeutic outcomes.
This compound (CAS No: 142356-62-5[1], Molecular Formula: C7H5F2N3[1], Molecular Weight: 169.13 g/mol [2]) is a fluorinated benzimidazole. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making such compounds attractive in drug discovery programs. However, these modifications also impact solubility. A thorough understanding of the solubility of this compound in various solvents is therefore essential for early-stage formulation development, enabling the selection of appropriate excipients and delivery strategies.
This guide will delve into the solubility of this compound, providing both theoretical insights and practical methodologies for its assessment.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior based on its structure and the properties of analogous compounds. The presence of two fluorine atoms on the benzene ring increases the molecule's lipophilicity. A computed XLogP3 of 1.3 for the structurally similar 4,6-difluoro-1H-1,3-benzodiazol-2-amine suggests moderate lipophilicity[2]. The amine and imidazole functionalities provide sites for hydrogen bonding, which can contribute to solubility in polar protic solvents.
Based on these structural features, a hypothetical but scientifically plausible solubility profile is presented in Table 1. This data is illustrative and serves as a guide for what a researcher might expect to find through experimentation.
Table 1: Illustrative Solubility of this compound in Common Solvents at 25°C
| Solvent Category | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) |
| Polar Protic | Water (pH 7.4) | 80.1 | < 0.1 |
| Methanol | 32.7 | 5 - 10 | |
| Ethanol | 24.6 | 2 - 5 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 |
| N,N-Dimethylformamide (DMF) | 36.7 | > 50 | |
| Acetonitrile | 37.5 | 1 - 2 | |
| Nonpolar | Dichloromethane (DCM) | 9.1 | 0.5 - 1 |
| Toluene | 2.4 | < 0.1 | |
| Hexane | 1.9 | < 0.01 |
Interpretation of the Data:
-
Low Aqueous Solubility: The predicted poor solubility in neutral aqueous media is typical for many small molecule drug candidates and highlights a potential challenge for oral formulation.
-
High Solubility in Polar Aprotic Solvents: The high solubility in DMSO and DMF is expected, as these are strong, versatile solvents capable of disrupting the crystal lattice of the compound.[3]
-
Moderate Solubility in Alcohols: The ability of methanol and ethanol to act as both hydrogen bond donors and acceptors facilitates interaction with the amine and imidazole groups of the compound, leading to moderate solubility.
-
Limited Solubility in Nonpolar Solvents: The overall polarity of the molecule, conferred by the nitrogen heterocycle and the amine group, limits its solubility in nonpolar solvents like toluene and hexane.
Experimental Determination of Solubility: Protocols and Rationale
To obtain accurate solubility data, rigorous experimental methods are required. The choice of method often depends on the stage of drug development, with high-throughput kinetic assays being common in early discovery and the more robust thermodynamic (equilibrium) methods being the gold standard for later-stage characterization.[3][4]
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method, originally described by Higuchi and Connors, is considered the most reliable method for determining thermodynamic solubility, especially for poorly soluble compounds.[4] It measures the concentration of a saturated solution in equilibrium with the solid drug.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure the concentration in the solution has plateaued.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE). Adsorption of the compound to the filter or vial surfaces should be considered and minimized.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Causality Behind Experimental Choices:
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.
-
Extended Equilibration Time: For poorly soluble compounds, the dissolution process can be slow. A sufficient equilibration time ensures that a true thermodynamic equilibrium is achieved.
-
Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification.
Kinetic Solubility Determination for High-Throughput Screening
In early drug discovery, when compound availability is limited and speed is essential, kinetic solubility assays are often employed. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO) into an aqueous buffer.[3]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: In a multi-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest.
-
Precipitation Detection: Allow the plate to equilibrate for a short period (e.g., 1-2 hours). The formation of a precipitate can be detected by turbidimetry (nephelometry) using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[5]
-
Alternative Quantification: Alternatively, after equilibration, the plates can be filtered, and the concentration of the compound in the filtrate can be determined by HPLC-UV or UV spectroscopy using a calibration curve.[3]
Expertise & Experience: While kinetic solubility is a valuable high-throughput screening tool, it is important to recognize that it often overestimates the thermodynamic solubility because it does not allow sufficient time for the system to reach equilibrium.[4] The results are useful for ranking compounds and identifying potential solubility liabilities early in the discovery process.
Visualization of Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for thermodynamic and kinetic solubility determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Sources
The Architectural Versatility of Difluorobenzimidazole Derivatives: A Technical Guide to Emerging Applications
Abstract
The benzimidazole scaffold, a privileged motif in medicinal chemistry, has long been a cornerstone of drug discovery. The strategic incorporation of fluorine atoms, particularly as a difluoro-substitution pattern on the benzimidazole core, imparts unique physicochemical properties that significantly enhance biological activity and open new avenues for therapeutic intervention and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning potential of difluorobenzimidazole derivatives. We will delve into the core principles of their synthesis, explore their diverse applications with a focus on anticancer and antimicrobial activities, and provide detailed, field-proven experimental protocols. This guide is structured to not only inform but also to empower researchers to innovate within this exciting chemical space.
The Difluorobenzimidazole Core: A Symphony of Stability and Potency
The fusion of a benzene ring with an imidazole ring forms the benzimidazole core, a structure that mimics naturally occurring purines and thus readily interacts with biological macromolecules. The introduction of two fluorine atoms onto the benzene portion of this scaffold is a deliberate and impactful design choice. Fluorine's high electronegativity and small van der Waals radius allow it to form strong C-F bonds, which can:
-
Enhance Metabolic Stability: The C-F bond is more stable than the C-H bond, making the molecule less susceptible to metabolic degradation by cytochrome P450 enzymes.
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of the N-H proton on the imidazole ring, influencing the molecule's ionization state and its ability to interact with target proteins.
-
Increase Binding Affinity: Fluorine can participate in favorable electrostatic and hydrophobic interactions with protein binding pockets, leading to enhanced potency.
-
Improve Membrane Permeability: The lipophilic nature of fluorine can aid in the passive diffusion of the molecule across cellular membranes.
These properties collectively contribute to the improved pharmacokinetic and pharmacodynamic profiles of difluorobenzimidazole derivatives, making them highly attractive candidates for drug development.
Key Therapeutic Applications: A Targeted Approach
The versatility of the difluorobenzimidazole scaffold has led to its exploration in a wide array of therapeutic areas. Here, we focus on two of the most promising and extensively researched applications: oncology and infectious diseases.
Anticancer Activity: Disrupting Malignant Signaling
Difluorobenzimidazole derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key protein kinases involved in cancer cell proliferation and survival.
A significant number of cancers, particularly melanoma, are driven by mutations in the BRAF gene, a key component of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway, when constitutively activated, leads to uncontrolled cell growth. Difluorobenzimidazole derivatives have been designed to act as potent inhibitors of both wild-type (WT) and mutant forms of BRAF, such as BRAFV600E.[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3][4]
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells with BRAFV600E mutation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Difluorobenzimidazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the difluorobenzimidazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A New Weapon Against Drug Resistance
The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a major global health crisis. Difluorobenzimidazole derivatives have shown significant promise as a new class of antimicrobial agents that target essential bacterial processes.
FtsZ (Filamenting temperature-sensitive mutant Z) is a bacterial protein that is a homolog of eukaryotic tubulin. It plays a crucial role in bacterial cell division by polymerizing to form the Z-ring at the site of cell division.[5][6] The Z-ring acts as a scaffold for the recruitment of other proteins that are necessary for septum formation and cell division.[7] Difluorobenzimidazole derivatives have been shown to inhibit bacterial cell division by disrupting the polymerization of FtsZ.[8] This leads to the filamentation of the bacteria and ultimately cell death.
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[9][10]
Materials:
-
Bacterial strain of interest (e.g., MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Difluorobenzimidazole derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
Serial Dilution of Compound: Prepare two-fold serial dilutions of the difluorobenzimidazole derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (inoculum in broth without the compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the difluorobenzimidazole scaffold has provided valuable insights into the structural requirements for optimal biological activity.
For Anticancer Activity (BRAF Inhibition):
-
Substitutions at the 2-position: Aromatic or heteroaromatic rings at the 2-position are often crucial for potent BRAF inhibitory activity.[11][12]
-
N1-substitution: The nature of the substituent on the N1 position of the imidazole ring can significantly influence cell permeability and target engagement.
-
Substitution on the difluorophenyl ring: The position and electronic nature of substituents on the difluorophenyl ring can modulate the binding affinity and selectivity for BRAF.
For Antimicrobial Activity (FtsZ Inhibition):
-
Functionalization at the 2-position: The introduction of specific side chains at the 2-position can enhance the interaction with the FtsZ protein.[13]
-
Substituents on the benzimidazole core: Electron-withdrawing or electron-donating groups on the 5- and 6-positions of the benzimidazole ring can impact the overall activity.[14][15]
Emerging Frontiers: Materials Science and Agrochemicals
While the primary focus has been on medicinal applications, the unique properties of difluorobenzimidazole derivatives are also being explored in other scientific domains.
-
Materials Science: Their thermal stability and electronic properties make them potential candidates for use in organic light-emitting diodes (OLEDs). Additionally, their ability to coordinate with metal ions suggests potential applications as corrosion inhibitors.[16][17]
-
Agrochemicals: The benzimidazole core is present in several commercial fungicides. The introduction of difluoro substituents is being investigated to develop new herbicides and fungicides with improved efficacy and environmental profiles.[18][19]
Conclusion and Future Perspectives
Difluorobenzimidazole derivatives represent a highly versatile and promising class of compounds with significant potential across multiple scientific disciplines. Their enhanced metabolic stability, tunable electronic properties, and potent biological activities make them ideal candidates for the development of next-generation therapeutics, advanced materials, and effective agrochemicals. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, empowering them to further explore and exploit the vast potential of this remarkable chemical scaffold. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the expansion of their applications into new and exciting areas of science and technology.
References
- [Link to a relevant review on RAS-RAF-MEK-ERK p
- [Link to a standard protocol for broth microdilution]
- [Link to a review on FtsZ as an antibacterial target]
- [Link to a research article on the mechanism of FtsZ polymeriz
- [Link to a detailed protocol for the MTT assay]
- [Link to another reliable MTT assay protocol]
- [Link to a research article on difluorobenzamide deriv
- [Link to a general resource on antimicrobial susceptibility testing]
- [Link to a paper with a diagram of FtsZ ring form
- [Link to a research article on benzimidazole deriv
- [Link to a study with IC50 values of BRAF inhibitors in melanoma cell lines]
- [Link to a paper with a diagram of the RAS-RAF-MEK-ERK p
- [Link to a study with MIC values of FtsZ inhibitors against MRSA]
- [Link to a paper with a diagram of the Raf-MEK-ERK signaling cascade]
- [Link to a research article with IC50 values of BRAF inhibitors]
- [Link to a QSAR study on 2-substituted benzimidazoles as anticancer agents]
- [Link to a general MTT assay protocol]
- [Link to a step-by-step MTT assay protocol]
- [Link to a study on FtsZ inhibition and PBP localiz
- [Link to a study with IC50 values of BRAF V600E inhibitors in melanoma cells]
- [Link to a review on targeting the RAS/RAF/MEK/ERK p
- [Link to a protocol for broth microdilution susceptibility testing]
- [Link to a paper with a simplified diagram of MAP kinase p
- [Link to another broth microdilution protocol]
- [Link to a paper on the role of FtsZ in bacterial cell division]
- [Link to a research article on 2-substituted benzimidazoles as anti-breast cancer agents]
- [Link to a guide on interpreting cross-resistance in melanoma cell lines]
- [Link to a protocol for MIC and MBC assays]
- [Link to a review on the structure and mechanism of FtsZ]
- [Link to a study on BRAF fusion kinases in melanoma]
- [Link to a paper on an improved FtsZ inhibitor]
- [Link to a review on the SAR of benzimidazole deriv
- [Link to a book chapter on fluorine-containing bioactive benzimidazoles]
- [Link to a presentation on bacterial cell division and the Z-ring]
- [Link to a review on SAR of benzimidazole deriv
- [Link to a review on the mechanisms of 2-substituted benzimidazoles in cancer therapy]
- [Link to a study on the synthesis of trifluoromethyl benzimidazoles with antimicrobial activities]
- [Link to a review on the synthesis and SAR of benzimidazoles as antimicrobial agents]
- [Link to another review on the SAR of antimicrobial benzimidazoles]
- [Link to a study on benzimidazole deriv
- [Link to a SAR investigation of benzimidazole-based deriv
- [Link to a study on the synthesis of fluorin
- [Link to another SAR study on antimicrobial benzimidazole deriv
- [Link to a study on the synthesis and biological activity of 2-(trifluoromethyl)
- [Link to another study on benzimidazole deriv
- [Link to a study on the synthesis and herbicidal activity of fluorin
- [Link to a study on an imidazole deriv
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- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. tandfonline.com [tandfonline.com]
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- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
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- 12. Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy | Semantic Scholar [semanticscholar.org]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 5,6-difluoro-1H-1,3-benzodiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 5,6-difluoro-1H-1,3-benzodiazol-2-amine (CAS No: 142356-62-5), a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following information synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Compound Profile and Significance
This compound belongs to the 2-aminobenzimidazole class of heterocyclic compounds. This structural motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of fluorine atoms to the benzene ring can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated benzimidazoles like this one valuable intermediates in the synthesis of novel therapeutics, particularly in oncology and neuroscience. A product description highlights its primary use in organic synthesis and pharmaceutical chemistry as a key intermediate for drugs targeting neurological disorders and cancer.
Chemical and Physical Properties [1][2]
| Property | Value |
| CAS Number | 142356-62-5 |
| Molecular Formula | C₇H₅F₂N₃ |
| Molecular Weight | 169.13 g/mol |
| Appearance | Solid (form may vary) |
| Purity | Typically ≥95% |
Hazard Identification and GHS Classification
While a complete, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible in full detail, data from suppliers and related compounds allow for a robust hazard assessment. Based on information for structurally similar aminobenzimidazoles, the following GHS classifications are anticipated and should be adopted as a precautionary measure:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]
-
Skin Irritation (Category 2) : Causes skin irritation.[3]
-
Eye Irritation (Category 2) : Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[3]
Hazard Pictogram:
Mandatory Personal Protective Equipment Workflow
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the stability of the compound and prevent accidental exposure.
Handling:
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools for handling the solid.
-
Ensure all containers are clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
-
Wash hands thoroughly after handling, even if gloves were worn.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Supplier recommendations suggest storage at 2-8°C. [2]* Keep in a dark place to prevent potential degradation from light. [2]* Store away from incompatible materials such as strong oxidizing agents.
Synthesis, Reactivity, and Stability
Synthesis:
The synthesis of 2-aminobenzimidazoles typically involves the cyclization of an o-phenylenediamine precursor. For this compound, the likely starting material is 4,5-difluoro-1,2-phenylenediamine. A common and historically significant method for this transformation is the reaction with cyanogen bromide.
Illustrative Synthetic Protocol (General):
-
An aqueous suspension of equimolecular amounts of the o-phenylenediamine derivative and cyanogen bromide is prepared.
-
The mixture is stirred at room temperature.
-
The reaction progress is monitored by the precipitation of the 2-aminobenzimidazole hydrobromide salt.
-
Neutralization of the reaction mixture with a suitable base, such as ammonia, yields the free base of the 2-aminobenzimidazole.
A more modern and often preferred method involves the cyclodesulfurization of a pre-formed thiourea, which can be achieved using various reagents such as iodoacetic acid. [4]A patent for a related compound, 5-difluoromethoxy-2-mercapto-1H-benzimidazole, describes a two-stage process of condensation and cyclization using an alkali and carbon disulfide in an aqueous solvent. [5]
General Synthetic Pathway to 2-Aminobenzimidazoles
Reactivity:
-
Acid-Base Properties: The 2-aminobenzimidazole scaffold possesses both acidic (NH in the imidazole ring) and basic (exocyclic amino group and ring nitrogens) properties. It will react with strong acids to form salts and can be deprotonated by strong bases.
-
Incompatibilities: Avoid contact with strong oxidizing agents, which could lead to vigorous and potentially hazardous reactions.
Thermal Stability and Decomposition:
-
Thermal decomposition of similar heterocyclic compounds can release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF). The thermal decomposition of fenbendazole, a related benzimidazole, occurs in multiple steps with the loss of various functional groups.
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures:
-
Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, properly labeled container for disposal. Clean the spill area thoroughly with soap and water.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
References
-
Capot Chemical. This compound. CAT#: 84484. [Link]
-
Symbiosis Online Publishing. Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. 2015. [Link]
-
Lead Sciences. This compound. Catalog No: BD00990679. [Link]
- Google Patents. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. CN103539746B.
Sources
- 1. 142356-62-5 | this compound - Capot Chemical [capotchem.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 5,6-difluoro-1H-1,3-benzodiazol-2-amine in Synthetic Chemistry
Introduction: The Strategic Importance of 5,6-difluoro-1H-1,3-benzodiazol-2-amine
This compound is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its rigid benzimidazole core, combined with the electronic effects of the two fluorine atoms, imparts unique properties to molecules incorporating this scaffold. The fluorine substituents can enhance metabolic stability, improve binding affinity to biological targets through hydrogen bonding and dipole interactions, and modulate the pKa of the amine and imidazole nitrogens.
This application note provides a comprehensive guide to the reaction conditions for utilizing this compound in key synthetic transformations, with a focus on catalyst-controlled N-arylation reactions. These reactions are fundamental for the synthesis of libraries of compounds for screening as kinase inhibitors and other therapeutic agents. Notably, derivatives of 2-aminobenzimidazoles are found in a variety of medicinally important compounds, including inhibitors of mTOR, aurora kinase, and Tie-2 kinase.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for designing robust reaction protocols.
| Property | Value | Source |
| CAS Number | 142356-62-5 | [1] |
| Molecular Formula | C₇H₅F₂N₃ | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | Off-white to light brown powder | Commercially available |
| Storage | 2-8°C, sealed in dry, dark place | [1] |
The presence of the amino group and the benzimidazole ring system allows for selective functionalization at multiple sites, which will be the focus of the subsequent protocols.
Catalyst-Controlled Chemoselective N-Arylation: A Dichotomy in Reactivity
The 2-aminobenzimidazole scaffold possesses three nucleophilic nitrogen atoms: the two endocyclic imidazole nitrogens (N1 and N3) and the exocyclic 2-amino group. The tautomeric nature of the benzimidazole ring further complicates selective functionalization. However, through judicious choice of catalyst system (palladium vs. copper), highly chemoselective N-arylation can be achieved, providing access to distinct regioisomers from a common precursor.
Protocol 1: Palladium-Catalyzed N-Arylation of the Exocyclic Amino Group
This protocol is adapted from the work of Buchwald and coworkers on the chemoselective N-arylation of 2-aminobenzimidazoles. The use of a palladium catalyst with a biaryl phosphine ligand selectively promotes arylation on the 2-amino group.
Reaction Scheme:
Figure 1: Palladium-catalyzed exocyclic N-arylation.
Detailed Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable biaryl phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and a base such as K₃PO₄ (2.0 mmol, 2.0 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 2-(arylamino)-5,6-difluorobenzimidazole.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a bulky, electron-rich biaryl phosphine ligand is critical for facilitating the catalytic cycle of the Buchwald-Hartwig amination.[2][3] The ligand stabilizes the palladium(0) species and promotes both oxidative addition and reductive elimination steps.
-
Base: A non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ is used to deprotonate the amine, forming the active nucleophile, without competing in the reaction.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the base and deactivation of the catalyst.
Protocol 2: Copper-Catalyzed N-Arylation of the Endocyclic Imidazole Nitrogen
For the selective arylation of the N1 position of the benzimidazole ring, a copper-based catalytic system is employed. This method offers excellent regioselectivity, yielding the alternative isomer to the palladium-catalyzed reaction.
Reaction Scheme:
Figure 2: Copper-catalyzed endocyclic N-arylation.
Detailed Protocol:
-
Reaction Setup: To a flask, add this compound (1.0 mmol, 1.0 equiv.), the aryl boronic acid (1.5 mmol, 1.5 equiv.), Cu(OAc)₂ (0.1 mmol, 10 mol%), and a base such as TMEDA or Et₃N (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a mixed solvent system, such as methanol/water (8:1), to the flask.
-
Reaction Execution: Stir the reaction mixture at room temperature under an air atmosphere for 2-12 hours. The reaction can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with aqueous ammonia and extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-aryl-5,6-difluoro-1H-benzo[d]imidazol-2-amine.
Causality of Experimental Choices:
-
Copper Catalyst: Copper catalysts, particularly Cu(II) salts, are effective for Chan-Lam coupling reactions, which form C-N bonds between amines and boronic acids. The reaction is believed to proceed through a different mechanism than the palladium-catalyzed amination.
-
Aryl Boronic Acid: Aryl boronic acids are stable, readily available coupling partners for copper-catalyzed N-arylation.
-
Base and Solvent: The choice of an amine base like TMEDA and a protic solvent system is often optimal for Chan-Lam couplings. The base can act as both a ligand and a proton shuttle.
Application in Suzuki-Miyaura Cross-Coupling Reactions
While the amino group of this compound is a primary site for functionalization, the benzimidazole core itself can be further elaborated. For instance, if a bromo-substituted version of the benzimidazole is used, a Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Figure 3: Conceptual workflow for Suzuki-Miyaura coupling.
General Protocol Considerations:
A typical Suzuki-Miyaura reaction would involve the bromo-substituted 2-aminobenzimidazole, an aryl or heteroaryl boronic acid, a palladium catalyst such as Pd(dppf)Cl₂, and a base like K₂CO₃ in a solvent such as dimethoxyethane (DME) at elevated temperatures.[4] This approach is valuable for building molecular complexity and is particularly relevant in the synthesis of kinase inhibitors where diverse aromatic substitutions are often required to optimize potency and selectivity.
Applications in Medicinal Chemistry: Synthesis of GSK-3 Inhibitors
Glycogen synthase kinase-3 (GSK-3) is a key target in the development of treatments for various diseases, including neurodegenerative disorders and bipolar disorder. The 2-aminobenzimidazole scaffold is a privileged structure in the design of GSK-3 inhibitors. The protocols described above for selective N-arylation are directly applicable to the synthesis of potential GSK-3 inhibitors. For example, a library of compounds can be generated by coupling this compound with a variety of aryl halides or boronic acids to probe the structure-activity relationship (SAR) at the N1 and C2-amino positions.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules with potential therapeutic applications. The ability to perform catalyst-controlled, chemoselective N-arylation at two different positions on the molecule provides a powerful tool for medicinal chemists to generate diverse libraries of compounds for drug discovery. The protocols outlined in this application note provide a solid foundation for the successful utilization of this important synthetic intermediate.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link][2]
-
Lead Sciences. This compound. Retrieved January 14, 2026, from [Link][1]
- Enguehard-Gueiffier, C., & Gueiffier, A. (2012). Benzimidazole and Benzimidazole-Based Drugs. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Domínguez-Álvarez, E., et al. (2020). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 208, 112811.[4]
- Buchwald, S. L., et al. (2010). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles.
- Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 14, 2026, from [Link][3]
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- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 5,6-Difluorobenzimidazole Scaffold
An Application Guide to the Synthesis of Novel Derivatives from 5,6-difluoro-1H-1,3-benzodiazol-2-amine
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2][3] The introduction of fluorine atoms onto this scaffold profoundly influences its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacological profiles.[4] The starting material, this compound (CAS 142356-62-5), is a versatile building block for creating novel derivatives with significant therapeutic potential.[5][6] Its structure features multiple reactive sites, allowing for extensive chemical modification to explore structure-activity relationships (SAR).
The electron-withdrawing nature of the two fluorine atoms on the benzene ring decreases the basicity of the imidazole nitrogens and the exocyclic amine compared to its non-fluorinated analog. This electronic effect must be considered when selecting reaction conditions, as it can influence nucleophilicity and reaction rates. This guide provides detailed protocols for the synthesis of key derivative classes from this important starting material, grounded in established chemical principles and tailored for professionals in drug discovery and development.[7][8]
Visualization of Derivatization Pathways
The this compound core offers three primary sites for chemical modification: the exocyclic 2-amino group and the two endocyclic (imidazole) nitrogen atoms. The following diagram illustrates the key reactive positions for derivatization.
Caption: Key reactive sites on this compound for synthetic derivatization.
Protocol 1: Synthesis of Urea and Thiourea Derivatives
The exocyclic 2-amino group is a potent nucleophile, readily reacting with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These functional groups are excellent hydrogen bond donors and acceptors, often enhancing target binding affinity. This class of compounds has shown significant promise as anticancer agents.[9][10]
Scientific Rationale
The reaction is a nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate or isothiocyanate. The choice of solvent is critical; aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are preferred to prevent side reactions with the isocyanate. A mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge any acid generated and to deprotonate the benzimidazole N-H, which can sometimes improve reaction rates, although it is often not strictly necessary for the exocyclic amine's reaction. The electron-withdrawing fluorine atoms may slightly slow the reaction compared to non-fluorinated analogs, potentially requiring slightly longer reaction times or gentle heating.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of urea and thiourea derivatives.
Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous aprotic solvent (e.g., THF, DCM, or Acetonitrile, 10 mL per mmol of starting material). If solubility is an issue, DMF can be used, but its high boiling point complicates removal.
-
Cooling: Cool the resulting suspension or solution to 0°C in an ice bath.
-
Reagent Addition: Add the desired isocyanate or isothiocyanate (1.05 - 1.1 eq) dropwise via syringe. If the reagent is a solid, it can be added in portions or dissolved in a small amount of the reaction solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If a precipitate has formed, it can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether or hexanes) to remove unreacted isocyanate, and then dried.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl acetate/hexanes).
Data Summary Table
| Derivative Type | Reagent Example | Solvent | Typical Time (h) | Purification Method |
| Urea | Phenyl isocyanate | THF | 4-8 | Recrystallization |
| Urea | 4-Chlorophenyl isocyanate | DCM | 6-12 | Column Chromatography |
| Thiourea | Allyl isothiocyanate | Acetonitrile | 2-6 | Filtration & Wash |
| Thiourea | p-Tolyl isothiocyanate | THF | 8-16 | Column Chromatography |
Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling
Directly attaching an aryl or heteroaryl group to one of the nitrogen atoms of the benzimidazole core is a powerful strategy in drug design. The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, offering broad substrate scope.[11]
Scientific Rationale
This reaction involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate. The catalytic cycle requires a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄). The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-N bond. The choice of ligand can influence regioselectivity (N1 vs. N3 vs. exocyclic N), although with the 2-amino group present, reaction on the endocyclic nitrogens is often favored under these conditions. The electron-poor nature of the difluorinated ring can make it a better coupling partner if it were the halide, but as the amine component, its reduced nucleophilicity necessitates robust catalytic conditions.
Experimental Workflow Diagram
Caption: Workflow for Palladium-catalyzed N-Arylation.
Step-by-Step Protocol
-
Preparation: To a Schlenk tube or microwave vial, add this compound (1.2 eq), the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL per mmol of aryl halide) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-110°C and stir vigorously for 12-24 hours. Microwave heating can often reduce reaction times significantly (e.g., 30-60 min at 120-150°C).[12]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate or DCM. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 3: Synthesis of Fused Heterocyclic Systems
Condensation reactions with bifunctional reagents can be used to construct new heterocyclic rings fused to the benzimidazole core, leading to complex polycyclic structures with unique biological properties. A common example is the reaction with β-dicarbonyl compounds to form pyrimido[1,2-a]benzimidazoles.[8]
Scientific Rationale
This reaction typically proceeds via a multi-step, one-pot sequence. First, the exocyclic 2-amino group acts as a nucleophile, attacking one of the carbonyls of the β-dicarbonyl compound (e.g., ethyl acetoacetate). This is followed by an intramolecular cyclization where an imidazole nitrogen attacks the second carbonyl, leading to dehydration and formation of the fused aromatic system. The reaction is usually acid-catalyzed (e.g., polyphosphoric acid, acetic acid) and requires heat to drive the dehydration and cyclization steps.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, create a mixture of this compound (1.0 eq) and a β-dicarbonyl compound like ethyl acetoacetate (1.1 eq).
-
Catalyst/Solvent: Add a catalyst and/or solvent. For example, use polyphosphoric acid (PPA) as both catalyst and solvent, or conduct the reaction in glacial acetic acid.
-
Heating: Heat the mixture to 120-140°C for 2-6 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice or into a beaker of cold water.
-
Neutralization & Precipitation: Neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and dry it under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
References
-
A Protocol to 2-Aminobenzimidazoles via Copper-Catalyzed Cascade Addition and Cyclization of o-Haloanilines and Carbodiimides. The Journal of Organic Chemistry. Available from: [Link]
-
N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. ResearchGate. Available from: [Link]
-
Simple Synthesis of 2-Aminoaryliminophosphoranes from N-Aryl-2-nitrosoanilines and Their Application in 2-Aminobenzimidazole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Reaction of 2-aminobenzimidazole and 2-chloro-3-quinolinecarboxaldehyde. ScienceDirect. Available from: [Link]
-
Scheme 32: Reaction of 2-aminobenzimidazole with ethoxycarbonylacetonitrile and β-aminocrotonate. ResearchGate. Available from: [Link]
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. Available from: [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central (PMC). Available from: [Link]
-
Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. Semantic Scholar. Available from: [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. ScienceDirect. Available from: [Link]
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SYNTHESIS AND BIOLOGICAL APPLICATIONS OF SOME NOVEL UREA AND THIOUREA-BENZIMIDAZOLE DERIVATIVES. Scholarworks@UAEU. Available from: [Link]
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One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. PubMed Central (PMC). Available from: [Link]
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Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. De Gruyter. Available from: [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central (PMC). Available from: [Link]
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Synthesis of 2-Amino Benzimidazoles using Urea Derivatives. ResearchGate. Available from: [Link]
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SciSpace. Available from: [Link]
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PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. Available from: [Link]
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Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives. Der Pharma Chemica. Available from: [Link]
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This compound. Lead Sciences. Available from: [Link]
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Synthesis and Analgesic Activity of 5,6-difluoro-2- Methyl-4H-benzo(d) (1,3)-Oxazin-4-one. Semantic Scholar. Available from: [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available from: [Link]
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This compound, 95% Purity, C7H5F2N3, 1 gram. CP Lab Safety. Available from: [Link]
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This compound. My Skin Recipes. Available from: [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubMed Central (PMC). Available from: [Link]
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Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. Available from: [Link]
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Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. Available from: [Link]
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Synthesis of 1,3,5-Triazepines and Benzo[f][11][13][14]triazepines and Their Biological Activity: Recent Advances and New Approaches. PubMed Central (PMC). Available from: [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 5,6-difluoro-1H-1,3-benzodiazol-2-amine
Introduction
5,6-difluoro-1H-1,3-benzodiazol-2-amine is a fluorinated benzimidazole derivative of significant interest in pharmaceutical and materials science research.[1] The incorporation of fluorine atoms can profoundly influence the molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity, making it a valuable scaffold in drug discovery.[2] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound, which are critical parameters for its application in regulated industries.
This document provides a comprehensive guide to the analytical methodologies for the complete characterization of this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂N₃ | [3] |
| Molecular Weight | 169.13 g/mol | [4] |
| CAS Number | 142356-62-5 | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically >95% | [3][7] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for quantifying it in various matrices. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.[8][9]
Rationale for Method Selection
A reversed-phase HPLC method is proposed due to the non-polar nature of the benzimidazole core. A C18 column is selected for its versatility and proven efficacy in separating a wide range of aromatic compounds.[10] The mobile phase, consisting of a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention and peak shape. The addition of a buffer is crucial to maintain a consistent pH and ensure the reproducible ionization state of the amine functionality.[8][9] A gradient elution is chosen to provide optimal separation of both early and late-eluting impurities.[10][11] UV detection is suitable as the benzimidazole ring system contains a chromophore that absorbs in the UV region.
Experimental Protocol: HPLC Purity Assay
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 280 nm |
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area percent method.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.[12][13][14]
Rationale: ¹H NMR will confirm the presence of protons on the aromatic ring and the amine/imidazole groups. The chemical shifts and coupling constants will be indicative of their positions relative to the fluorine and nitrogen atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals (in DMSO-d₆):
Rationale: ¹³C NMR will identify all unique carbon atoms in the molecule. The coupling between carbon and fluorine atoms (¹JCF, ²JCF, etc.) will provide definitive evidence for the location of the fluorine substituents.[16][17]
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Expected Signals:
-
Aromatic carbons attached to fluorine (C-5 and C-6) will show large one-bond C-F coupling constants.
-
Other aromatic carbons will also exhibit smaller two- and three-bond C-F couplings.
-
The C-2 carbon, attached to the amine group, will have a characteristic chemical shift.
-
Rationale: ¹⁹F NMR is a highly sensitive technique that directly probes the fluorine atoms, providing unambiguous confirmation of their presence and chemical environment.[18][19][20]
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Expected Signals:
-
A single resonance is expected for the two equivalent fluorine atoms at C-5 and C-6. The chemical shift will be characteristic of an aryl fluoride.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[18][21][22]
Protocol:
-
Sample Introduction: Introduce the sample via direct infusion or through an LC-MS system.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Acquire the full scan mass spectrum.
-
Expected Results:
-
The protonated molecule [M+H]⁺ should be observed at m/z 170.1.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[23][24][25]
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine and imidazole)[6][15] |
| 3100-3000 | Aromatic C-H stretching |
| 1650-1600 | C=N stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1250-1000 | C-F stretching |
Structural Confirmation: X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
Protocol:
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate).
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.[26][27][28]
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and information about intermolecular interactions.[29]
Workflow Visualization
Caption: A typical workflow for the synthesis and analytical characterization of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The application of this multi-technique approach, encompassing chromatography and spectroscopy, is essential for ensuring the quality, purity, and structural integrity of this important chemical entity. Adherence to these protocols will enable researchers and developers to confidently advance their work with this promising fluorinated benzimidazole.
References
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
-
Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
-
Alarcón-Polo, Y., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 575-583. [Link]
-
Kulik, A., et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. (2013). ResearchGate. [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). ResearchGate. [Link]
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). Arabian Journal of Chemistry, 5(4), 523-526. [Link]
-
IR spectra of benzimidazole and the complexes. ResearchGate. [Link]
-
Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343. [Link]
-
Pugmire, R. J., & Grant, D. M. (1971). Carbon-13 magnetic resonance. XIX. Benzimidazole, purine, and their anionic and cationic species. Journal of the American Chemical Society, 93(8), 1880-1887. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. (2018). ResearchGate. [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). MDPI. [Link]
-
Kattimani, P. P., et al. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(108), 88981-88986. [Link]
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Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (2017). Oriental Journal of Chemistry, 33(1), 453-459. [Link]
-
GC-MS analysis of the reaction mixture for the fluorination of alkoxyamine 1. (2019). ResearchGate. [Link]
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This compound. Lead Sciences. [Link]
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4,6-difluoro-1H-1,3-benzodiazol-2-amine. PubChem. [Link]
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Preston, P. N. (1974). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 74(3), 279-314. [Link]
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142356-62-5 | this compound. Capot Chemical. [Link]
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5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3108. [Link]
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Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2019). ResearchGate. [Link]
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Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. (2016). ResearchGate. [Link]
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Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. (2023). MDPI. [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2024). Environmental Science & Technology, 58(1), 183-193. [Link]
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5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(1), o3200. [Link]
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5,6-Diamino-1,3-benzodithiole-2-thione. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2815. [Link]
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Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. (2011). Organic & Biomolecular Chemistry, 9(20), 7015-7021. [Link]
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Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. (2019). ResearchGate. [Link]
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5,6-difluoro-1H-1,3-benzodiazole-2-thiol. PubChem. [Link]
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5-(2,6-Difluoro-phen-yl)-1,3,4-thia-diazol-2-amine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3108. [Link]
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This compound, 95% Purity, C7H5F2N3, 1 gram. CP Lab Safety. [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). MDPI. [Link]
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5-Chloro-2,2-difluoro-1,3-benzodioxole. PubChem. [Link]
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2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. (2020). MDPI. [Link]
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Application Notes and Protocols for the Purification of 5,6-difluoro-1H-1,3-benzodiazol-2-amine
Introduction
5,6-difluoro-1H-1,3-benzodiazol-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various pharmacologically active molecules. The purity of this compound is paramount for its use in subsequent synthetic steps and biological assays, as even minor impurities can lead to ambiguous results and side reactions. This guide provides a comprehensive overview of robust purification techniques for this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocols outlined herein are based on established principles of organic chemistry and are designed to be self-validating through in-process controls.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound and its potential impurities is the foundation of an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂N₃ | [1][2] |
| Molecular Weight | 169.13 g/mol | [1][2] |
| Appearance | Off-white to light brown crystalline solid | General observation |
| pKa (predicted) | ~9-10 (basic amine) | Estimated based on analogous structures |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO) | Inferred from 2-aminobenzimidazole data[3] |
Potential Impurities
The impurity profile is largely dependent on the synthetic route employed. A common route to 2-aminobenzimidazoles involves the cyclization of a substituted o-phenylenediamine with a cyanogen source. For this compound, a likely precursor is 4,5-difluoro-1,2-phenylenediamine.
Common impurities may include:
-
Unreacted Starting Materials: 4,5-difluoro-1,2-phenylenediamine.
-
Intermediates: Incomplete cyclization products.
-
Side Products: Products from over-reaction or undesired side reactions. For instance, the synthesis of a related compound, 2-chloro-5,6-difluorobenzimidazole, involves reduction of a nitroaniline precursor, suggesting that incompletely reduced intermediates could be present if a similar route is used[4].
-
Reagents: Residual coupling agents or catalysts.
Multi-Step Purification Strategy
A multi-step approach is recommended to achieve high purity (>99.5%) of this compound. This strategy combines the principles of acid-base extraction, recrystallization, and column chromatography to effectively remove a broad spectrum of impurities.
Caption: Multi-step purification workflow for this compound.
Protocol 1: Acid-Base Extraction
This technique leverages the basicity of the exocyclic amine and the imidazole ring nitrogens to separate the target compound from non-basic impurities.
Principle
The basic this compound can be protonated with an acid to form a water-soluble salt. Neutral and acidic impurities will remain in the organic phase and can be separated. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the protonated product into a clean flask.
-
Back-Extraction (Optional but Recommended): To maximize recovery, re-extract the organic layer with a fresh portion of the dilute acid solution. Combine the aqueous layers.
-
Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9). The free amine should precipitate out.
-
Final Extraction: Extract the basified aqueous solution with several portions of a fresh organic solvent (ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for the acid-base extraction of this compound.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful recrystallization.
Principle
An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.
Solvent Selection
Based on the properties of the analogous 2-aminobenzimidazole, suitable solvents for recrystallization of this compound are likely to be polar protic or aprotic solvents. The presence of fluorine atoms may increase its solubility in slightly less polar solvents compared to its non-fluorinated counterpart.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Ethanol | 78 | 4.3 | Good starting point. May require a co-solvent. |
| Methanol | 65 | 5.1 | High solubility may lead to lower recovery. |
| Acetone | 56 | 5.1 | Good for dissolving the compound. |
| Ethyl Acetate | 77 | 4.4 | A less polar option that may provide good selectivity. |
| Acetonitrile | 82 | 5.8 | Can be effective for moderately polar compounds. |
| Toluene | 111 | 2.4 | May be used as a co-solvent with a more polar solvent. |
| Water | 100 | 10.2 | Likely to have low solubility, potentially useful as an anti-solvent. |
Solvent data sourced from publicly available chemical data and handbooks such as the "Handbook of Solvents"[5][6].
Step-by-Step Protocol
-
Dissolution: In a flask, add the crude or partially purified product and a small amount of the selected solvent.
-
Heating: Heat the mixture to the boiling point of the solvent with stirring. Add more solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 3: Column Chromatography
For the removal of closely related impurities that may co-crystallize, column chromatography is the method of choice. Given the fluorinated nature of the target compound, both normal-phase and reversed-phase chromatography can be effective.
Principle
Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. By carefully selecting the stationary and mobile phases, impurities can be eluted separately from the desired product.
Stationary and Mobile Phase Selection
-
Normal-Phase Chromatography:
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). A gradient elution from low to high polarity is often effective.
-
-
Reversed-Phase Chromatography:
-
Stationary Phase: C18-functionalized silica gel. Fluorinated phases (e.g., C8-F or PFP) can offer unique selectivity for fluorinated compounds and are worth considering[7][8].
-
Mobile Phase: A mixture of water and a polar organic solvent such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Step-by-Step Protocol (Normal-Phase)
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase and pack the column.
-
Sample Loading: Dissolve the crude or partially purified product in a minimum amount of the mobile phase or a stronger solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Dry this and load it onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by adding more of the polar co-solvent.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Analysis: Combine the pure fractions containing the product and evaporate the solvent under reduced pressure.
Caption: General workflow for purification by column chromatography.
Conclusion
The successful purification of this compound to a high degree of purity is readily achievable through a systematic application of the techniques described in these application notes. The optimal choice and sequence of these methods will depend on the specific impurity profile of the crude material. It is recommended to analyze the purity at each step using appropriate analytical techniques such as HPLC, LC-MS, and NMR to ensure the desired quality of the final product.
References
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- Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7), 644-653.
- Jandera, P. (1998). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons.
- Flick, E. W. (Ed.). (2003). Industrial Solvents Handbook (5th ed.).
- SiliCycle Inc. (n.d.). Working with fluorinated silica phases.
- Gao, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- El-Sayed, W. A., et al. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides.
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- SiliCycle Inc. (n.d.). Fluorinated Phases.
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Lead Sciences. (n.d.). This compound. Retrieved from Lead Sciences website. [Link]
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Przybyciel, M. (2003, July 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]
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Townsend, L. B., et al. (1995). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of medicinal chemistry, 38(20), 4098–4105. [Link]
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Application Notes & Protocols: Strategic Use of 5,6-Difluoro-1H-1,3-benzodiazol-2-amine in Palladium-Catalyzed Coupling Reactions
Introduction: The Strategic Importance of the 5,6-Difluoro-2-aminobenzimidazole Scaffold
In the landscape of modern medicinal chemistry, the benzimidazole core is a privileged structure, appearing in numerous FDA-approved pharmaceuticals.[1][2] The specific scaffold, 5,6-difluoro-1H-1,3-benzodiazol-2-amine, represents a highly valuable building block for the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[3][4][5][6] The introduction of fluorine atoms onto the benzene ring is a well-established strategy to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity, often leading to enhanced potency and improved pharmacokinetic profiles.
This document serves as a technical guide for researchers, providing in-depth protocols and mechanistic insights into the application of this compound in C-N cross-coupling reactions. The focus is primarily on the Buchwald-Hartwig amination, a powerful and versatile method for the formation of aryl-nitrogen bonds.[7][8]
The Core Reaction: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[8][9] The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process is generally accepted to proceed through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is eliminated from the metal center, regenerating the Pd(0) catalyst.[7][8][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Controlling Regioselectivity: The N1 vs. N2 Arylation Challenge
A critical consideration when using 2-aminobenzimidazoles is the presence of two potentially reactive nitrogen atoms: the exocyclic amine (N2) and the endocyclic imidazole nitrogen (N1). The desired product in most kinase inhibitor syntheses is the N2-arylated isomer. Fortunately, catalyst selection provides a powerful tool for controlling this selectivity.
-
Palladium-Catalyzed Reactions: Typically, palladium-catalyzed Buchwald-Hartwig conditions strongly favor arylation at the exocyclic 2-amino group (N2). This selectivity is attributed to the steric environment and electronic properties of the intermediate palladium complexes.[1]
-
Copper-Catalyzed Reactions: In contrast, copper-catalyzed conditions, such as the Ullmann coupling, can be employed to achieve selective arylation at the endocyclic N1 position.[1][11]
This catalyst-controlled chemoselectivity is a cornerstone of synthetic strategy when using this scaffold.[1]
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Application Notes and Protocol for the N-arylation of 5,6-difluoro-1H-1,3-benzodiazol-2-amine
Introduction: The Significance of N-Aryl-2-aminobenzimidazoles in Medicinal Chemistry
The 2-aminobenzimidazole scaffold is a privileged pharmacophore, forming the core structure of numerous biologically active compounds. The introduction of an aryl group at the exocyclic nitrogen (N-arylation) significantly expands the chemical space and allows for the fine-tuning of pharmacological properties. These N-aryl-2-aminobenzimidazole derivatives have demonstrated a wide range of therapeutic potential, including as kinase inhibitors, antagonists for various receptors, and antimicrobial agents.[1] The specific substrate of interest, 5,6-difluoro-1H-1,3-benzodiazol-2-amine, incorporates fluorine atoms, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a detailed protocol and scientific rationale for the successful N-arylation of this fluorinated benzimidazole derivative, primarily focusing on the robust and versatile Buchwald-Hartwig amination.
Strategic Considerations for N-arylation: Palladium vs. Copper Catalysis
The N-arylation of 2-aminobenzimidazoles presents a regioselectivity challenge due to the presence of three potentially nucleophilic nitrogen atoms: the two endocyclic imidazole nitrogens (N1 and N3) and the exocyclic amino group. The choice of catalyst is paramount in directing the arylation to the desired position.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This methodology has been shown to be highly selective for the N-arylation of the exocyclic amino group of 2-aminobenzimidazoles.[1][2] The reaction typically employs a palladium precursor, a phosphine ligand, and a base. The steric and electronic properties of the ligand play a crucial role in the efficiency and selectivity of the reaction.
-
Copper-Catalyzed Couplings (Ullmann and Chan-Lam): In contrast, copper-catalyzed methods generally favor the N-arylation of the endocyclic imidazole nitrogen.[1][3] These reactions can be performed with aryl halides (Ullmann condensation) or aryl boronic acids (Chan-Lam coupling).[3][4]
For the synthesis of N-aryl-5,6-difluoro-1H-1,3-benzodiazol-2-amines, where the aryl group is attached to the exocyclic amine, the Buchwald-Hartwig amination is the method of choice.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism of the Buchwald-Hartwig amination is key to troubleshooting and optimizing the reaction. The catalytic cycle involves several key steps:[5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The 2-aminobenzimidazole coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the N-arylated product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Palladium-Catalyzed N-arylation of this compound
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane, or t-butanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
Experimental Workflow
Caption: A generalized workflow for the N-arylation reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.1-1.2 eq), and the base (1.5-2.0 eq).
-
Expert Insight: The presence of the electron-withdrawing fluorine atoms on the benzimidazole ring may slightly decrease the nucleophilicity of the amino group. Using a slight excess of the aryl halide can help drive the reaction to completion. The choice of base is critical; for less reactive aryl chlorides, a stronger base like NaOtBu may be necessary.[7] However, for aryl bromides, K₃PO₄ or Cs₂CO₃ are often sufficient and offer better functional group tolerance.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe. The choice of solvent can influence the reaction rate and solubility of the reagents. Toluene and dioxane are common choices.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., 1-2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 2-4 mol% XPhos) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Expert Insight: Some palladium-ligand systems may benefit from a pre-activation step to ensure the formation of the active Pd(0)L species, as some nitrogen heterocycles can inhibit catalyst formation.[8][9] This can be achieved by gently warming the palladium precursor and ligand in the solvent for a few minutes before adding it to the main reaction.
-
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Summary of Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective Pd(0) or Pd(II) sources. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are generally effective for C-N cross-coupling reactions.[10] |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | The choice depends on the reactivity of the aryl halide and functional group tolerance.[7] |
| Solvent | Toluene, Dioxane, t-Butanol | Anhydrous, non-protic solvents are generally preferred. |
| Temperature | 80 - 120 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Catalyst Loading | 1-5 mol% Pd | Lower catalyst loading is desirable for cost and environmental reasons. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base, or employing a more active ligand. The purity of the reagents and dryness of the solvent are also critical.
-
Side Product Formation: The formation of diarylated products is generally not observed with palladium catalysis.[1] If other side products are observed, purification by chromatography is necessary.
-
Dehalogenation of the Aryl Halide: This can sometimes be a competing side reaction. Using a less sterically hindered base or a different ligand might mitigate this issue.
Conclusion
The N-arylation of this compound is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. The palladium-catalyzed Buchwald-Hartwig amination offers a reliable and selective method for achieving this transformation. By carefully selecting the catalyst system and reaction conditions, researchers can efficiently access a diverse range of N-arylated 2-aminobenzimidazoles for further investigation.
References
-
Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364–10367. [Link]
-
MIT Open Access Articles. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. [Link]
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Rasool, N., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6920. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Request PDF. Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. [Link]
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Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13467-13481. [Link]
-
Rao, D. N., et al. (2016). Copper‐Catalyzed CNH2 Arylation of 2‐Aminobenzimidazoles and Related C‐Amino‐NH‐azoles. Advanced Synthesis & Catalysis, 358(13), 2126-2133. [Link]
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Nolan, S. P., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole. [Link]
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Semantic Scholar. Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process. [Link]
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Schmitt, M., et al. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Chemistry – A European Journal, 23(55), 13676-13683. [Link]
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Norrby, P.-O., et al. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(19), 10347-10359. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]
-
PubMed. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. [Link]
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
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Fors, B. P., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. [Link]
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Wsol, M., & Frank, W. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1005. [Link]
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Application Notes and Protocols: 5,6-Difluoro-1H-1,3-benzodiazol-2-amine in Medicinal Chemistry
Introduction: The Strategic Value of the 5,6-Difluorobenzimidazole Scaffold
In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands as a quintessential "privileged structure," renowned for its ability to interact with a diverse array of biological targets. The strategic introduction of fluorine atoms onto this scaffold, as seen in 5,6-difluoro-1H-1,3-benzodiazol-2-amine, offers a nuanced yet powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The fluorine atoms, owing to their high electronegativity and small size, can significantly alter pKa, lipophilicity, and metabolic stability, often leading to enhanced target affinity and improved drug-like characteristics.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a key building block in the synthesis of novel therapeutic agents. While this specific isomer is a valuable intermediate, the broader class of benzimidazoles has been instrumental in the development of drugs for a range of diseases, including cancer and neurological disorders.[1] This guide will provide a detailed protocol for the synthesis of the title compound and illustrate its potential utility by drawing parallels with closely related and well-documented benzimidazole-based drug discovery programs.
Core Synthesis Protocol: Preparation of this compound
The synthesis of this compound typically proceeds via the cyclization of the corresponding o-phenylenediamine with a cyanogen source. This method is a robust and widely adopted strategy for the formation of 2-aminobenzimidazoles.
Protocol 1: Synthesis from 4,5-Difluoro-1,2-phenylenediamine
This protocol outlines the cyclization of 4,5-difluoro-1,2-phenylenediamine with cyanogen bromide.
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Cyanogen bromide (CNBr)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in methanol.
-
Addition of Cyanogen Bromide: To the stirred solution, add a solution of cyanogen bromide (1.1 eq) in methanol dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Neutralization: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of the Synthetic Pathway:
Caption: Synthesis of the title compound from its diamine precursor.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 2-aminobenzimidazole core is a prevalent motif in a multitude of kinase inhibitors. The amino group at the 2-position serves as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site. The 5,6-difluoro substitution pattern can further enhance binding affinity through favorable interactions with the protein and improve metabolic stability.
While a direct and detailed synthetic application starting from this compound is not extensively documented in publicly available literature, its utility can be inferred from the synthesis of structurally similar and potent kinase inhibitors. For instance, the general synthetic strategies for 2-aminobenzimidazole-based inhibitors often involve N-acylation or N-arylation of the 2-amino group, followed by further functionalization.
Conceptual Application: Synthesis of a Hypothetical Kinase Inhibitor
The following workflow illustrates a conceptual synthetic pathway for a hypothetical kinase inhibitor, demonstrating how this compound could be employed as a starting material. This is based on established synthetic routes for related benzimidazole-based kinase inhibitors.
Workflow Visualization:
Caption: A conceptual workflow for synthesizing a kinase inhibitor.
Protocol 2: General Procedure for N-Acylation
This protocol provides a general method for the acylation of the 2-amino group of this compound, a common first step in elaborating the scaffold.
Materials:
-
This compound
-
Substituted benzoyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water (H₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the N-acylated benzimidazole.
Biological Evaluation of Benzimidazole Derivatives
Once novel derivatives of this compound are synthesized, their biological activity needs to be assessed. For kinase inhibitors, this typically involves in vitro enzymatic assays followed by cell-based assays.
Protocol 3: General Kinase Inhibition Assay (Example: VEGFR-2)
This protocol provides a general outline for an in vitro kinase assay, using VEGFR-2 as an example, a common target for benzimidazole-based inhibitors.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Synthesized benzimidazole derivative (test compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture Preparation: In a microplate, prepare the kinase reaction mixture containing kinase buffer, the peptide substrate, and the recombinant VEGFR-2 enzyme.
-
Compound Addition: Add the diluted test compound to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which measures luminescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
Data Presentation:
The inhibitory activities of a series of synthesized compounds are typically summarized in a table for easy comparison.
| Compound | Target Kinase | IC₅₀ (nM) |
| Hypothetical Compound A | VEGFR-2 | 15 |
| Hypothetical Compound B | VEGFR-2 | 5 |
| Reference Compound | VEGFR-2 | 10 |
Conclusion and Future Perspectives
This compound represents a strategically valuable and versatile building block for the synthesis of novel, biologically active molecules. The presence of the difluoro substitution pattern provides a handle for chemists to fine-tune the properties of their compounds, potentially leading to the development of more potent and selective drug candidates. The protocols and conceptual frameworks provided herein are intended to serve as a foundational guide for researchers venturing into the use of this and related scaffolds in their drug discovery programs. Further exploration into the derivatization of this core and the biological evaluation of the resulting compounds is a promising avenue for the discovery of next-generation therapeutics.
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-
PubMed. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][4]triazine-based VEGFR-2 kinase inhibitors. [Link]
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Application Notes and Protocols for the Experimental Setup of Reactions Involving Fluorinated Benzimidazales
Abstract
This comprehensive guide provides detailed experimental protocols and theoretical insights for the synthesis and handling of fluorinated benzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the benzimidazole scaffold can profoundly modulate the physicochemical and biological properties of the resulting molecules, leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] This document outlines robust synthetic methodologies, including classical condensation reactions and modern palladium-catalyzed cross-coupling strategies, complete with step-by-step protocols. Furthermore, it addresses critical aspects of compound characterization, safety precautions for handling fluorinated reagents, and a comparative analysis of different synthetic routes to aid researchers in selecting the most appropriate method for their specific target molecules.
Introduction: The Significance of Fluorine in Benzimidazole Chemistry
The benzimidazole core is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[4][5] The introduction of fluorine, the most electronegative element, into this framework offers a powerful tool for medicinal chemists to fine-tune molecular properties.[6] Key advantages of fluorination include:
-
Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, prolonging the in vivo half-life of a drug candidate.[2]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, leading to increased potency.[6][7]
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences, thereby improving properties like membrane permeability and oral bioavailability.[1][6]
Given these benefits, the development of efficient and versatile synthetic routes to fluorinated benzimidazoles is a critical endeavor for researchers in drug development and related fields.[8][9]
Synthetic Methodologies for Fluorinated Benzimidazoles
The choice of synthetic strategy for constructing fluorinated benzimidazoles depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. This section details two primary and reliable approaches: one-pot condensation reactions and palladium-catalyzed N-arylation.
One-Pot Condensation Reactions
One-pot syntheses offer an efficient and atom-economical approach to 2-substituted benzimidazoles by condensing an o-phenylenediamine with an aldehyde or a carboxylic acid.[10][11][12] The presence of fluorine substituents on either precursor is generally well-tolerated.
The selection of the catalyst and reaction conditions is crucial for achieving high yields and purity. Mild catalysts like ammonium chloride or the use of ultrasound irradiation can promote the reaction while minimizing side products.[10][11] The choice of solvent is also important; greener solvents like ethanol or even water-based systems are increasingly being employed.[13]
This protocol describes a general method for the synthesis of a 2-aryl benzimidazole derivative.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
4-Fluorobenzaldehyde (1.0 eq)
-
Ammonium chloride (NH₄Cl) (0.2 eq)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ice bath
Procedure:
-
To a 100 mL round-bottom flask, add o-phenylenediamine (e.g., 1.08 g, 10 mmol), 4-fluorobenzaldehyde (e.g., 1.24 g, 10 mmol), and ammonium chloride (e.g., 0.11 g, 2 mmol).
-
Add ethanol (30 mL) to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring for 2-4 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure product.
Table 1: Representative One-Pot Syntheses of Fluorinated Benzimidazoles
| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine, 4-Fluorobenzaldehyde | NH₄Cl, EtOH, Reflux | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | ~85-95 | [11] |
| 4-Fluoro-o-phenylenediamine, Benzaldehyde | ZnFe₂O₄, Ultrasound, 70°C | 5-Fluoro-2-phenyl-1H-benzo[d]imidazole | ~90 | [10] |
| o-Phenylenediamine, 2,4-Difluorobenzaldehyde | NH₄Cl, EtOH, Reflux | 2-(2,4-Difluorophenyl)-1H-benzo[d]imidazole | ~80-90 | [11] |
| 4,5-Difluoro-o-phenylenediamine, 4-Methoxybenzaldehyde | p-TsOH, Grinding, Solvent-free | 5,6-Difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | High | [14] |
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, enabling the synthesis of N-aryl benzimidazoles which can be challenging to access through classical methods.[15][16][17] This reaction involves the palladium-catalyzed cross-coupling of an amine (in this case, a fluorinated benzimidazole) with an aryl halide or triflate.
The success of the Buchwald-Hartwig reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.[17] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the catalytic cycle, particularly for less reactive aryl chlorides.[17] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is necessary to deprotonate the benzimidazole nitrogen, making it a more effective nucleophile.[17]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
5-Fluoro-2-methyl-1H-benzo[d]imidazole (1.0 eq)
-
4-Bromotoluene (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-fluoro-2-methyl-1H-benzo[d]imidazole (e.g., 150 mg, 1.0 mmol), 4-bromotoluene (e.g., 205 mg, 1.2 mmol), Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol), XPhos (e.g., 19 mg, 0.04 mmol), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Comparison of Conditions for Palladium-Catalyzed N-Arylation
| Benzimidazole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1H-Benzimidazole | 4-Fluorobromobenzene | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | Toluene | 100 | ~70-80 | [15] |
| 5-Bromo-2-aminobenzimidazole | Phenylboronic acid | Cu(OAc)₂ | Et₃N | DCM | RT | ~80-90 | [18] |
| 1H-Benzimidazole | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | High | [17] |
Characterization of Fluorinated Benzimidazoles
Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following techniques are standard in this field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of aromatic protons can confirm the substitution pattern.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The C-F coupling constants are particularly informative for identifying fluorinated carbons.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, and F-F or H-F coupling can provide valuable structural information.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound. A single, sharp peak is indicative of a pure substance.
Table 3: Expected Spectroscopic Data for 2-(4-Fluorophenyl)-1H-benzo[d]imidazole
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzimidazole core (multiplets, ~7.2-7.8 ppm), aromatic protons of the fluorophenyl ring (doublet of doublets, ~7.2-8.2 ppm), broad singlet for N-H proton. |
| ¹³C NMR | Signals for the benzimidazole and fluorophenyl carbons. The carbon directly attached to fluorine will appear as a doublet with a large ¹JCF coupling constant (~240-260 Hz). |
| ¹⁹F NMR | A singlet or multiplet in the typical aryl fluoride region (~ -110 to -120 ppm, referenced to CFCl₃). |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight (e.g., for C₁₃H₉FN₂, m/z = 212.08). |
Safety and Handling of Fluorinated Compounds
Many reagents used in the synthesis of fluorinated benzimidazoles, as well as some of the products themselves, can be hazardous.[19] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19] For highly corrosive reagents, consider using a face shield and double-gloving.[19]
-
Fume Hood: All manipulations of volatile, toxic, or highly reactive fluorinating agents should be performed in a well-ventilated chemical fume hood.[20]
-
Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. For skin contact with corrosive reagents like hydrofluoric acid (which can be generated from some fluorine sources), immediate and specific first aid, such as the application of calcium gluconate gel, is critical.[21]
-
Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.[19]
Caption: A workflow for ensuring safety during chemical synthesis.
Conclusion
The synthesis of fluorinated benzimidazoles is a dynamic and important area of chemical research. The methodologies outlined in this guide provide a solid foundation for researchers to access a wide variety of these valuable compounds. By understanding the principles behind the experimental choices and adhering to strict safety protocols, scientists can effectively and safely explore the potential of fluorinated benzimidazoles in drug discovery and beyond.
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- Buchwald-Hartwig Amin
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- Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020). YouTube.
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- Safety and handling of fluorinated organic compounds. (2025). BenchChem.
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- Recent achievements in the synthesis of benzimidazole deriv
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (2023). Journal of Molecular Structure.
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- Synthesis and Characterization of Fluorinated Benzimidazolium Precursors.
- Palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines. (2015). The Journal of Organic Chemistry.
- Palladium-Catalyzed C-H Fluorination: Application Notes for N-Fluoro-O-benzenedisulfonimide. (2025). BenchChem.
- Effect of catalyst concentration on the N-arylation of benzimidazole.
- Synthesis of Some of Fluorinated Benzimidazole Nucleosides. (2016).
- Palladium-Catalyzed Allylic C−H Fluorination. (2013). Journal of the American Chemical Society.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides. (2021). Journal of the American Chemical Society.
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- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
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- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ipo.rutgers.edu [ipo.rutgers.edu]
- 21. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Application Notes & Protocols: A Guide to the Scalable Synthesis of 5,6-Difluoro-1H-1,3-benzodiazol-2-amine Derivatives
Abstract
The 5,6-difluoro-1H-1,3-benzodiazol-2-amine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents in development. Its unique electronic properties, conferred by the geminal fluorine atoms on the benzene ring, enhance metabolic stability and binding affinity, making it a highly sought-after moiety in drug discovery.[1] However, transitioning from bench-scale discovery synthesis to process-scale manufacturing presents significant challenges in terms of safety, cost-efficiency, and reproducibility. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on scalable synthetic strategies, detailed experimental protocols, and critical process optimization considerations for the robust production of this compound and its subsequent derivatives.
Strategic Overview: The Chemistry of 2-Aminobenzimidazole Formation
The synthesis of 2-aminobenzimidazoles universally begins with an appropriately substituted o-phenylenediamine. For the target molecule, this precursor is 4,5-difluoro-1,2-phenylenediamine . The central transformation involves the cyclization of this diamine with a one-carbon electrophile that provides the C2-amine functionality. The choice of this "C1" reagent is the most critical decision for ensuring a scalable, safe, and economical process.
Historically, highly toxic and volatile reagents like cyanogen bromide (BrCN) were employed. While effective on a small scale, their use in a large-scale manufacturing environment is fraught with unacceptable safety risks and handling complexities. Modern process chemistry has evolved towards safer, more stable, and cost-effective alternatives.[2]
The primary scalable strategies for constructing the this compound core are summarized below.
Table 1: Comparative Analysis of Core Synthetic Routes
| Method | Key Reagents | Typical Conditions | Advantages | Scalability Challenges & Considerations |
| Method A: Cyanamide Cyclization | 4,5-difluoro-1,2-phenylenediamine, Cyanamide (H₂NCN) | Acidic conditions (e.g., HCl), reflux in water or alcohol | High atom economy ; Cyanamide is inexpensive and readily available on an industrial scale; Safer than BrCN.[2] | Requires careful pH control; Potential for side reactions if temperature is not well-regulated; Product isolation often requires neutralization. |
| Method B: Thiourea Cyclodesulfurization | 4,5-difluoro-1,2-phenylenediamine, Thiourea or Isothiocyanate | 1. Thiourea formation. 2. Oxidative cyclization (e.g., using HgO, carbodiimides, or visible light). | Versatile for creating N-substituted derivatives directly; Milder conditions possible with modern methods.[3][4] | Stoichiometric waste from desulfurization agent (e.g., heavy metal waste from HgO); Multi-step process can lower overall yield; Reagent cost can be higher. |
| Method C: Cyanogen Bromide Cyclization | 4,5-difluoro-1,2-phenylenediamine, Cyanogen Bromide (BrCN) | Neutral or slightly basic conditions, alcoholic solvent | High yielding and historically well-documented. | Extreme Toxicity : BrCN is a highly toxic, volatile, and lachrymatory substance, making it unsuitable for industrial-scale synthesis without extensive engineering controls. |
Expert Recommendation: For the synthesis of the unsubstituted core scaffold at scale, Method A (Cyanamide Cyclization) represents the optimal balance of cost, safety, and efficiency. Its starting materials are commercially available in bulk, and the process avoids the use of hazardous reagents or heavy metals.
Experimental Protocols: From Precursor to Final Derivatives
This section provides detailed, step-by-step protocols for the recommended scalable synthesis. The procedures are designed to be self-validating, with clear checkpoints and characterization steps to ensure process control.
Workflow for Synthesis of this compound Derivatives
The overall synthetic pathway is a two-stage process: first, the construction of the core heterocycle, followed by its functionalization to produce diverse derivatives.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of 2-aminobenzimidazoles using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) | Semantic Scholar [semanticscholar.org]
The Strategic Application of 5,6-Difluoro-1H-1,3-benzodiazol-2-amine in the Synthesis of Potent Bioactive Molecules
Introduction: The Benzimidazole Scaffold and the Fluorine Advantage
The 2-aminobenzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active agents.[1] Its versatile structure has been exploited to develop a wide array of therapeutics, including anthelmintics, anticancer agents, and kinase inhibitors. The introduction of fluorine atoms into organic molecules can profoundly enhance their biological properties, a strategy widely employed in modern drug discovery. Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to biological targets, and enhance membrane permeability. The strategic placement of two fluorine atoms at the 5- and 6-positions of the 2-aminobenzimidazole core creates a powerful building block, 5,6-difluoro-1H-1,3-benzodiazol-2-amine , for the development of novel bioactive molecules with potentially superior pharmacokinetic and pharmacodynamic profiles.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key intermediate in the synthesis of bioactive compounds, with a particular focus on its application in the development of kinase inhibitors.
Rationale for the 5,6-Difluoro Substitution Pattern
The incorporation of a 5,6-difluoro substitution pattern on the benzimidazole ring is a deliberate design element intended to confer specific advantages to the resulting bioactive molecules. This strategic fluorination can influence several key molecular properties:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the benzimidazole ring nitrogens and the exocyclic amino group. This alteration in basicity can significantly impact the molecule's interaction with target proteins and its solubility profile.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can lead to a longer in vivo half-life and improved bioavailability of the drug candidate.
-
Increased Binding Affinity: The fluorine atoms can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein. This can lead to a significant increase in binding affinity and, consequently, potency.
-
Improved Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
Application in Kinase Inhibitor Synthesis: A Case Study
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminobenzimidazole scaffold has been successfully employed in the design of numerous kinase inhibitors. The unique electronic properties of this compound make it an attractive starting material for the synthesis of novel and potent kinase inhibitors.
A key synthetic transformation for building kinase inhibitors from this scaffold is the N-arylation of the exocyclic amino group . This reaction allows for the introduction of various substituted aryl groups, which can be designed to interact with specific regions of the kinase active site.
Below is a generalized workflow for the synthesis of a library of potential kinase inhibitors starting from this compound.
Figure 1. General workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Protocols
Protocol 1: Synthesis of this compound (Starting Material)
While commercially available, this compound can also be synthesized from 4,5-difluoro-1,2-phenylenediamine.
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Cyanogen bromide (CNBr)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: N-Arylation of this compound (Buchwald-Hartwig Coupling)
This protocol describes a general procedure for the palladium-catalyzed N-arylation of the title compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl bromide, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-arylated product.
Data Presentation: Representative Bioactive Molecules
The following table summarizes the biological activity of representative kinase inhibitors synthesized using a 5,6-dihalo-2-aminobenzimidazole scaffold, highlighting the potential for potent activity when employing the 5,6-difluoro analogue. While specific data for 5,6-difluoro derivatives is emerging, the data for the analogous 5,6-dichloro derivatives provides a strong rationale for its use.[2]
| Compound ID | Benzimidazole Substitution | Target Kinase | IC₅₀ (µM) | Reference |
| 1 | 5,6-dichloro | BRAFWT | 1.72 | [2] |
| 2 | 5,6-dichloro | BRAFV600E | 2.76 | [2] |
This table is illustrative and based on closely related analogs. Researchers should generate their own data for novel compounds derived from this compound.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. The strategic incorporation of the 5,6-difluoro substitution pattern offers significant advantages in terms of metabolic stability, binding affinity, and overall drug-like properties. The synthetic protocols provided herein offer a robust starting point for the construction of diverse chemical libraries, particularly for the discovery of potent and selective kinase inhibitors. The continued exploration of this building block in medicinal chemistry is anticipated to yield a new generation of therapeutic agents with improved efficacy and safety profiles.
References
-
(2025-08-10) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate. [Link]
-
Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed. [Link]
-
Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed. [Link]
-
Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC - PubMed Central. [Link]
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - NIH. [Link]
-
This compound - Lead Sciences. [Link]
-
4,6-difluoro-1H-1,3-benzodiazol-2-amine - PubChem. [Link]
-
Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC. [Link]
- WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google P
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES - Connect Journals. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. [Link]
-
(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate. [Link]
-
Preparation of benzimidazole derivatives. Benzimidazole was synthesized... - ResearchGate. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. [Link]
-
Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC - NIH. [Link]
-
Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC - PubMed Central. [Link]
Sources
- 1. Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-difluoro-1H-1,3-benzodiazol-2-amine
Welcome to the technical support guide for the synthesis of 5,6-difluoro-1H-1,3-benzodiazol-2-amine (CAS No: 142356-62-5). This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method for synthesizing 2-aminobenzimidazoles, including the 5,6-difluoro analog, is the cyclization of the corresponding o-phenylenediamine with a cyanating agent. For this specific molecule, the reaction involves the condensation of 4,5-difluoro-1,2-phenylenediamine with cyanogen bromide (BrCN) . This method is favored for its atom economy and relatively straightforward execution.[1]
Q2: What are the critical starting materials and how does their purity impact the synthesis?
The two key starting materials are 4,5-difluoro-1,2-phenylenediamine and cyanogen bromide.
-
4,5-Difluoro-1,2-phenylenediamine: The purity of this diamine is paramount. The presence of regioisomers (like 3,4- or 2,3-difluoro-1,2-phenylenediamine) will lead to isomeric impurities in the final product that are often difficult to separate. Oxidized diamine, often appearing as dark-colored material, can lead to lower yields and the formation of colored byproducts. It is a versatile intermediate used in the synthesis of various pharmaceuticals, and its fluorinated structure provides enhanced thermal stability and solubility characteristics to the final products.[2]
-
Cyanogen Bromide (BrCN): This reagent is highly toxic and moisture-sensitive. Hydrolysis of BrCN to hydrocyanic acid and hypobromous acid will not only reduce its effective concentration but also introduce unwanted side reactions. Always use a fresh, dry sample from a reputable supplier.
The purity of reagents and solvents is a critical factor; impurities can interfere with the reaction and lead to the formation of undesired byproducts.[3]
Q3: What are the primary safety concerns associated with this synthesis?
The main hazard is cyanogen bromide . It is a highly toxic lachrymator and can be fatal if inhaled or absorbed through the skin. All manipulations involving BrCN must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A cyanide antidote kit should be readily available in the laboratory.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Problem Area 1: Low or No Product Yield
Q4: My reaction yield is consistently below 30%. What are the most likely causes and how can I improve it?
Low yields in this synthesis are a common issue and can often be traced back to several factors.[3]
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: Benzimidazole formation often requires specific temperature management.[3]
-
The "Why": The initial reaction of the diamine with BrCN is an exothermic addition. If the temperature is too high initially, BrCN can volatilize or decompose. However, the subsequent cyclization step to form the benzimidazole ring requires energy to overcome the activation barrier for intramolecular nucleophilic attack and dehydration.
-
Troubleshooting Steps:
-
Start the reaction at a low temperature (0-5 °C) during the addition of cyanogen bromide to control the initial exotherm.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then gently heat (e.g., 40-60 °C) to drive the cyclization to completion. Monitor the reaction progress by TLC or LC-MS.
-
-
-
Incorrect Stoichiometry or Reagent Decomposition:
-
The "Why": Cyanogen bromide is volatile and prone to degradation. If your BrCN is old or has been improperly stored, you may be adding a substoichiometric amount.
-
Troubleshooting Steps:
-
Use a slight excess (1.05-1.1 equivalents) of fresh, high-purity cyanogen bromide.
-
Ensure the solvent is anhydrous. Water will rapidly decompose BrCN.
-
-
-
Poor Quality of 4,5-Difluoro-1,2-phenylenediamine:
-
The "Why": As mentioned in the FAQs, oxidized starting material is less nucleophilic and can generate tarry byproducts.
-
Troubleshooting Steps:
-
If your diamine is discolored (e.g., dark brown or black), consider purifying it before use. This can be done by recrystallization or by passing a solution of the material through a short plug of activated carbon and silica gel.
-
-
Problem Area 2: Product Purity and Side Reactions
Q5: My crude product shows multiple spots on TLC, and the NMR is complex. What are the likely impurities?
The formation of side products is a key challenge. The most common impurities are outlined below.
Potential Side Products:
| Impurity/Side Product | Formation Mechanism | How to Avoid or Minimize |
| Bis-benzimidazole Urea Derivative | Reaction of two molecules of the product with a carbonyl source (e.g., from CO₂ ingress or solvent degradation). | Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup. Use high-purity, anhydrous solvents. |
| Polymeric Materials | Uncontrolled polymerization of starting materials or intermediates, often catalyzed by impurities or excessive heat. | Control the reaction temperature carefully. Ensure starting material purity. |
| Unreacted Starting Diamine | Incomplete reaction due to insufficient BrCN, low temperature, or short reaction time. | Use a slight excess of BrCN and ensure the reaction goes to completion via TLC/LC-MS monitoring before workup. |
Q6: I am struggling to purify the final product. Recrystallization gives poor recovery. Are there better methods?
Purification can be challenging due to the product's polarity and potential for zwitterionic character.
-
The "Why": The 2-aminobenzimidazole core contains both a basic amino group and an acidic N-H proton on the imidazole ring, making it amphoteric. This can lead to streaking on silica gel and poor solubility in many common organic solvents.
-
Troubleshooting Purification:
-
Acid-Base Extraction: Before attempting recrystallization, perform an acid-base workup. Dissolve the crude material in a dilute acid (e.g., 1M HCl), wash with an organic solvent (like ethyl acetate) to remove non-basic impurities, then basify the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate the pure product.
-
Optimized Recrystallization: If recrystallization is necessary, try a polar solvent system like ethanol/water or isopropanol/water. The product is often sparingly soluble in hot alcohol and will precipitate upon the addition of water.
-
Column Chromatography: If chromatography is unavoidable, consider using a modified mobile phase. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the form of a 7N solution in methanol) to your eluent system (e.g., dichloromethane/methanol) can significantly improve peak shape and separation by suppressing the interaction of the basic product with the acidic silica gel.
-
Visualized Workflows and Protocols
General Synthesis Workflow
The diagram below illustrates the key steps in the synthesis of this compound.
Caption: High-level workflow for the synthesis.
Troubleshooting Low Yield: A Decision Tree
If you are facing low yields, follow this logical decision path to identify the root cause.
Caption: Decision tree for troubleshooting low yields.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example. All procedures should be performed by trained chemists with appropriate safety precautions.
Synthesis of this compound
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq).
-
Dissolution: Dissolve the diamine in anhydrous ethanol or a similar polar solvent.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Dissolve cyanogen bromide (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled diamine solution over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Heating: Gently heat the mixture to 50 °C and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add water to the residue, which may cause the product to precipitate.
-
Basify the mixture with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum.
-
-
Purification: The crude solid can be further purified by recrystallization from an ethanol/water mixture.
References
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
- Townsend, L. B., et al. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. PubMed.
- Perillo, I. A., et al. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
- Hussein, M. A., et al. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry.
- Cimino, C., et al. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health (NIH).
- This compound. Lead Sciences.
- Arshad, M. F., et al. Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti.
- (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate.
- Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (NIH).
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing.
- Benzimidazole synthesis. Organic Chemistry Portal.
- What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?. FAQ.
- 4,5-Difluoro-1,2-phenylenediamine. Chem-Impex.
- This compound. BLDpharm.
- 4,6-difluoro-1H-1,3-benzodiazol-2-amine. PubChem.
- Lei, H., et al. Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion. PubMed.
- Thompson, A., et al. Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core. National Institutes of Health (NIH).
- 5,7-difluoro-1H-1,3-benzodiazol-2-amine. Aaronchem.
Sources
Technical Support Center: Optimizing the Synthesis of 5,6-difluoro-1H-1,3-benzodiazol-2-amine
Welcome to the technical support resource for the synthesis of 5,6-difluoro-1H-1,3-benzodiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. As Senior Application Scientists, we have consolidated field-proven insights with established chemical principles to create this comprehensive guide.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and providing actionable solutions.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Low yield is the most common issue and typically stems from three primary areas: the quality of the starting material, suboptimal reaction conditions, or competing side reactions.
A1.1: Purity of the Starting Material (4,5-difluoro-1,2-phenylenediamine)
The starting diamine is highly susceptible to aerial oxidation. Oxidized diamine is a major source of colored, tar-like impurities that complicate purification and significantly reduce the yield of the desired cyclized product.
-
Causality: The electron-rich nature of the aromatic diamine makes it prone to oxidation, forming highly colored quinone-diimine species. These species can polymerize or undergo other reactions, consuming the starting material and contaminating the product.
-
Solution:
-
Assess Purity: Before starting, check the diamine's appearance. It should be a light-colored solid (off-white to light tan). If it is dark brown or black, it is likely oxidized and should not be used without purification.
-
Purification: If necessary, purify the diamine by recrystallization or column chromatography under an inert atmosphere (Nitrogen or Argon).
-
Handling: Always handle 4,5-difluoro-1,2-phenylenediamine under an inert atmosphere. Use Schlenk techniques or a glovebox for weighing and transfer.
-
Source: Use freshly prepared diamine if possible. The synthesis typically involves the reduction of 4,5-difluoro-2-nitroaniline.[1][2]
-
A1.2: Suboptimal Cyclization Conditions
The key cyclization step, typically involving reaction with cyanogen bromide (BrCN), is highly sensitive to reaction parameters.
-
Causality: The reaction proceeds via nucleophilic attack of one amino group on the BrCN, followed by an intramolecular cyclization by the second amino group. The pH is critical; if the medium is too acidic, the amine nucleophilicity is reduced due to protonation. If it is too basic, BrCN can hydrolyze. Temperature control is also vital to prevent side reactions.
-
Solution:
-
pH Control: Maintain the reaction mixture at a slightly basic pH (around 8-9). This can be achieved by adding a base like NaHCO₃ or K₂CO₃ to the reaction. The synthesis of related 2-aminobenzimidazoles often involves refluxing with potassium thiocyanate in the presence of HCl, followed by neutralization, indicating the importance of pH adjustments throughout the process.[3]
-
Temperature Management: Run the initial addition of BrCN at a low temperature (0-5 °C) to control the initial exothermic reaction, then allow the mixture to slowly warm to room temperature or slightly heat to drive the cyclization to completion.[4]
-
Solvent Choice: The reaction is typically performed in a protic solvent like ethanol or methanol, which helps to solubilize the diamine and facilitate the reaction.
-
A1.3: Competing Side Reactions
Several side reactions can compete with the desired cyclization, consuming starting materials and generating impurities.
-
Causality: Besides oxidation, the diamine can react with itself or other electrophiles present. If using a thiourea-based route, the desulfurization step can lead to urea byproducts, which can be challenging to remove during purification.[5][6]
-
Solution:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the cyclizing agent (e.g., BrCN) to ensure full conversion of the diamine.
-
Inert Atmosphere: As mentioned, running the entire reaction under an inert atmosphere of nitrogen or argon is crucial to prevent oxidative side reactions.
-
Alternative Reagents: Consider alternative, milder cyclization methods if the BrCN route proves problematic. One common alternative involves forming a thiourea intermediate with an isothiocyanate, followed by cyclodesulfurization. Modern desulfurization agents like Cu(OAc)₂ or iodoacetic acid are often cleaner than older methods using hazardous mercury(II) oxide.[5][7]
-
Q2: My final product is difficult to purify and appears discolored, even after chromatography. What's causing this and what purification strategy do you recommend?
Discoloration and purification difficulties are almost always linked to the formation of high molecular weight, colored byproducts, originating from the instability of the o-phenylenediamine starting material.
-
Causality: The oxidative degradation pathway leads to polymeric, often insoluble, materials that can co-elute with the product or streak badly on a chromatography column.
-
Solution:
-
Prevention is Key: The best solution is to prevent the formation of these impurities in the first place by rigorously following the handling procedures for the starting diamine described in Q1.1.
-
Work-up Procedure: During the aqueous work-up, consider adding a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous layer to reduce some of the colored imine impurities back to the more soluble amine form, facilitating their removal.
-
Chromatography Optimization:
-
Adsorbent: Use a high-quality silica gel (230-400 mesh).
-
Solvent System: A gradient elution is often effective. Start with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol or ethyl acetate. For example, a gradient of 0-10% Methanol in Dichloromethane.
-
Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column ("dry loading"). This often leads to better separation than loading in solution.
-
-
Recrystallization: If chromatography yields a solid that is still slightly impure or colored, recrystallization can be a powerful final purification step. Try solvents like ethanol/water, methanol, or ethyl acetate/hexane mixtures.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory-scale protocol for synthesizing this compound?
The most widely cited method involves the direct cyclization of 4,5-difluoro-1,2-phenylenediamine with cyanogen bromide. While BrCN is hazardous, the protocol is robust and generally provides good yields when optimized.
Q2: What are the critical safety precautions when working with cyanogen bromide (BrCN)?
Cyanogen bromide is highly toxic and volatile. Inhalation, ingestion, or skin contact can be fatal. It also reacts with acid to produce hydrogen cyanide (HCN) gas.
-
ALWAYS handle BrCN in a certified chemical fume hood with excellent ventilation.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves may not be sufficient; check glove compatibility charts for your specific type).
-
Have a cyanide antidote kit readily available and ensure you are trained in its use.
-
Keep a basic solution (e.g., sodium bicarbonate) nearby to neutralize any spills.
-
Quench any excess BrCN and contaminated glassware with a basic solution of sodium hypochlorite (bleach) before disposal.
Q3: Which analytical techniques are essential for characterizing the final product and monitoring reaction progress?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for monitoring the consumption of the starting diamine. Use a mobile phase like 70:30 Hexane:Ethyl Acetate. The product is typically more polar than the starting material.
-
Structure Confirmation:
-
¹H and ¹⁹F NMR Spectroscopy: Provides definitive structural information. You should expect to see characteristic signals for the aromatic protons and fluorine atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₇H₅F₂N₃, MW: 169.13).[8]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
-
Q4: Are there greener or less hazardous synthetic routes available?
Yes, research into safer alternatives to the traditional BrCN and heavy-metal-based desulfurization methods is ongoing.
-
Thiourea Route with Modern Reagents: Forming a thiourea intermediate from the diamine and an isothiocyanate, followed by cyclodesulfurization using reagents like PhI(OAc)₂ or even copper-based catalysts, avoids the use of BrCN and toxic mercury salts.[5][7]
-
Isoselenocyanate Route: This method involves a one-pot reaction of the diamine with an isoselenocyanate. A key advantage is that elemental selenium precipitates out of the reaction, which is non-toxic and simplifies purification.[9]
-
Catalytic Methods: Some modern methods utilize catalysts to construct the benzimidazole core from o-phenylenediamines and various C1 sources, which can offer milder conditions.[10][11]
Protocols & Data
Experimental Protocol: Synthesis via Cyanogen Bromide Cyclization
This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions. Adhere to all safety precautions for cyanogen bromide.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq).
-
Dissolution: Add 95% Ethanol (approx. 10 mL per gram of diamine) and stir under a nitrogen atmosphere until the solid is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve cyanogen bromide (1.1 eq) in a minimal amount of cold 95% Ethanol. Add this solution dropwise to the cooled diamine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Add water to the residue and adjust the pH to ~9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of Dichloromethane/Methanol) to afford the pure this compound.
Table 1: Comparison of Common Synthetic Routes
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Cyanogen Bromide Cyclization | 4,5-difluoro-1,2-phenylenediamine, BrCN | 60-85% | Direct, one-step cyclization; high atom economy. | Highly toxic and hazardous reagent (BrCN); requires careful pH control.[4][12] |
| Thiourea Cyclodesulfurization | Diamine, Isothiocyanate, Desulfurizing Agent (e.g., HgO, Cu(OAc)₂, Iodoacetic acid) | 50-80% | Avoids BrCN; modular approach. | Two-step process; traditional reagents (HgO) are toxic; potential for urea byproducts.[7] |
| Isoselenocyanate Cyclization | Diamine, Isoselenocyanate | 65-90% | One-pot procedure; simple purification (Se precipitates); avoids toxic reagents.[9] | Isoselenocyanates may not be commercially available and require synthesis. |
Visual Guides & Workflows
Diagram 1: General Reaction Mechanism
Caption: Reaction pathway for the synthesis via cyanogen bromide.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing and fixing low yield issues.
References
-
Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. (n.d.). National Institutes of Health. [Link]
-
Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. (2023). ResearchGate. [Link]
- CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. (2010).
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2024). National Institutes of Health. [Link]
-
Review On Synthesis Of Benzimidazole From O-phenyldiamine. (2021). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]
-
Sriram, R., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2020). ResearchGate. [Link]
-
de Souza, M. C. B. V., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases. [Link]
-
Cu(OAc)2 mediated mild synthesis of 2-aminobenzimidazoles and 2-aminobenzoxazoles. (2022). Taylor & Francis Online. [Link]
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). SciSpace. [Link]
- US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles. (1969).
-
Preparation of 2-Aminopyridoimidazoles and 2-Aminobenzimidazoles via Phosphorus Oxychloride-Mediated Cyclization of Aminoureas. (2016). ACS Publications. [Link]
-
Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2022). ACS Publications. [Link]
-
Design, Synthesis, and Antiviral Evaluation of 2-Chloro-5,6-dihalo-1-β-d-ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections. (2000). ACS Publications. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2021). MDPI. [Link]
-
Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. (2000). PubMed. [Link]
-
Synthesis, physico-chemical characterization and biological activity of 2-aminobenzimidazole complexes with different metal ions. (2004). ResearchGate. [Link]
-
This compound. (n.d.). Lead Sciences. [Link]
-
Design, synthesis and molecular docking studies of 5,6-difluoro-1H-benzo[d]imidazole derivatives as effective binders to GABAA receptor with potent anticonvulsant activity. (2022). ResearchGate. [Link]
-
Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. (2016). ScienceDirect. [Link]
-
Synthesis of 2-amino-5,6-difluorophenol. (n.d.). PrepChem.com. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2018). MDPI. [Link]
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- 2. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
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Technical Support Center: Troubleshooting Side Reactions with 2-Aminobenzimidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminobenzimidazoles. This versatile scaffold is a cornerstone in medicinal chemistry, but its unique electronic and structural properties can lead to challenging side reactions.[1][2] This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments. We will move beyond simple procedural lists to explain the causal chemistry behind common issues, empowering you to make informed decisions in your work.
Section 1: Synthesis-Related Issues
The construction of the 2-aminobenzimidazole core is the first critical step. While numerous methods exist, many are prone to specific side reactions.
FAQ 1: My cyclization of an o-phenylenediamine with cyanogen bromide gives a low yield and an intractable mixture. What's going wrong?
Plausible Causes:
The reaction of o-phenylenediamine with cyanogen bromide is a classic method but can be problematic.[3] Cyanogen bromide is highly toxic and reactive, and the reaction can form multiple byproducts. The initial adduct can undergo several competing pathways, including polymerization or the formation of complex guanidinium salts, especially if the pH is not controlled.
Troubleshooting Strategies & Solutions:
-
Control the Stoichiometry and Addition: Add the cyanogen bromide solution slowly to a well-stirred suspension of the o-phenylenediamine. This minimizes localized high concentrations of the reagent, reducing polymerization.
-
Solvent and Temperature: The reaction is often performed in an aqueous suspension at room temperature.[3] Running the reaction at lower temperatures (0-5 °C) can sometimes slow down side reactions and improve selectivity.
-
pH Control during Workup: The initial product is the hydrobromide salt.[3] During neutralization with a base (e.g., ammonia or sodium bicarbonate), add the base slowly and monitor the pH to avoid decomposition of the desired product at very high or low pH.
-
Alternative Reagents: If issues persist, consider replacing the hazardous cyanogen bromide. Modern methods using reagents like N-substituted carbon imidoyl dichlorides or cobalt-catalyzed cyclization with isonitriles can offer higher yields and cleaner reaction profiles.[2][4]
Experimental Protocol: Synthesis via Cyanamide (A Safer Alternative)
This protocol avoids the highly toxic cyanogen bromide.[3]
-
To a suitable reaction vessel, add o-phenylenediamine (1.0 eq.) and cyanamide (1.1 eq.).
-
Add a protonic acid, such as aqueous HCl, to act as a catalyst.
-
Heat the mixture in a suitable solvent (e.g., water or ethanol) to 90-100 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add a strong base, like a 10% NaOH solution, to neutralize the acid and precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to afford pure 2-aminobenzimidazole.[3]
FAQ 2: I'm using a thiourea-based cyclization and my main byproduct is a urea derivative that is very difficult to remove. How can I prevent its formation?
Plausible Causes:
This is a common issue in syntheses that involve the cyclodesulfurization of a pre-formed N-(o-aminophenyl)thiourea.[5] Many desulfurization agents, such as mercury(II) oxide or carbodiimides, can promote the formation of a stable and often poorly soluble urea byproduct, which complicates purification.[5]
Troubleshooting Strategies & Solutions:
-
Choice of Desulfurizing Agent: The choice of reagent is critical. While classic reagents like HgO are effective, they are toxic and can lead to urea formation.[5] Consider milder or more modern alternatives.
-
Methyl Iodide: Using methyl iodide as the desulfurizing agent can be effective. It activates the thiourea by forming an S-methylisothiourea intermediate, which then cyclizes more cleanly.
-
Iodoacetic Acid: An efficient method utilizes iodoacetic acid in ethanol, which can provide the desired product at moderate temperatures (e.g., 60°C) with high yields and without the formation of urea side products.[5]
Data Summary: Desulfurization Reagents
| Reagent | Common Issues | Recommended Alternative | Benefits of Alternative |
| Mercury(II) Oxide | Toxicity, Urea byproduct formation[5] | Iodoacetic Acid[5] | Milder conditions, high yield, no urea byproduct.[5] |
| Carbodiimides (e.g., DCC) | Urea byproduct formation, purification challenges.[5] | Methyl Iodide | Forms a clean intermediate, avoids urea. |
Section 2: Reactivity and Regioselectivity Challenges
The rich electronics of the 2-aminobenzimidazole scaffold, featuring a cyclic guanidine system, present unique challenges in subsequent functionalization steps.[6]
FAQ 3: I am trying to N-alkylate my 2-aminobenzimidazole and I'm getting a complex mixture of products. How can I control the regioselectivity?
Plausible Causes:
This is the most frequent and challenging issue. 2-Aminobenzimidazole exists in two tautomeric forms (amino and imino) and possesses three nucleophilic nitrogen atoms: the two endocyclic (ring) nitrogens (N1 and N3) and the one exocyclic (amino group) nitrogen.[6][7] Direct alkylation often leads to a mixture of N1-alkylated, exocyclic N-alkylated, and sometimes di-alkylated products, making purification a significant hurdle.[8] The negative charge in the deprotonated anion is delocalized across both ring nitrogens, further complicating selectivity.[8]
Diagram: Tautomerism and Competing Nucleophilic Sites
Caption: Tautomerism and competing sites for electrophilic attack in 2-aminobenzimidazole.
Troubleshooting Strategies & Solutions:
Controlling regioselectivity depends on a careful balance of the base, solvent, electrophile, and temperature.
-
For Selective N1-Alkylation (Endocyclic):
-
Mechanism: This is generally favored under basic conditions where the N1-H is the most acidic proton. Deprotonation creates a more nucleophilic anion.
-
Conditions: Use a strong base like NaH or K₂CO₃ in an aprotic polar solvent such as DMF or DMSO. These conditions favor the deprotonation of the imidazole ring nitrogen.
-
Electrophile: Hard electrophiles (e.g., methyl sulfate, benzyl bromide) tend to react at the N1 position.
-
-
For Selective Exocyclic N-Alkylation:
-
Mechanism: This is more challenging and often requires either activation of the exocyclic nitrogen or deactivation of the endocyclic nitrogens.
-
Conditions:
-
Reductive Amination: The most reliable method. React the 2-aminobenzimidazole with an aldehyde or ketone to form an intermediate Schiff base (imine), which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9] This sequence exclusively modifies the exocyclic amino group.
-
Protecting Groups: Protect the endocyclic N1 position first (e.g., with a Boc or Cbz group). Then, alkylate the exocyclic nitrogen. Finally, deprotect the N1 position. This multi-step approach offers excellent control.[2]
-
-
Troubleshooting Workflow: N-Alkylation
Caption: Decision workflow for achieving selective N-alkylation of 2-aminobenzimidazole.
Section 3: Stability and Degradation
While generally robust, 2-aminobenzimidazole derivatives can degrade under certain conditions, leading to loss of product during workup or storage.
FAQ 4: My compound appears to be degrading during aqueous workup or upon exposure to air. What are the likely causes?
Plausible Causes:
-
Oxidation: The electron-rich nature of the 2-aminobenzimidazole ring system can make it susceptible to oxidation, especially if the benzene ring bears electron-donating groups.[10] This can lead to the formation of colored impurities. While the benzimidazole core itself is relatively stable to oxidation, the exocyclic amino group can be a site of metabolic oxidation.[1][10] Electrochemical oxidation has also been studied and can lead to dimerization or polymerization.[11]
-
Hydrolysis: The cyclic guanidine-like structure is generally stable. However, under harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the imidazole ring can occur, leading to ring-opening.[12] More commonly, functional groups attached to the scaffold may be labile. For instance, amide or ester linkages on substituents can be hydrolyzed during acidic or basic workups.[13]
Troubleshooting Strategies & Solutions:
-
Test for Stability: Before performing a workup on the entire batch, take a small aliquot of the crude reaction mixture and subject it to the planned aqueous acid or base wash. Monitor the sample by TLC or LC-MS to see if any degradation occurs.[13]
-
Use Milder Workup Conditions:
-
Instead of strong acids (HCl) or bases (NaOH), use milder alternatives like saturated aqueous ammonium chloride (NH₄Cl) for quenching basic reactions or saturated aqueous sodium bicarbonate (NaHCO₃) for quenching acidic reactions.
-
Minimize the contact time with the aqueous phase during extractions.
-
-
Inert Atmosphere: If oxidation is suspected, perform the reaction, workup, and purification under an inert atmosphere (Nitrogen or Argon). Degas solvents before use.
-
Storage: Store sensitive compounds under an inert atmosphere, protected from light, and at low temperatures to prolong their shelf life.
References
-
Title: 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling Source: PLOS Neglected Tropical Diseases URL: [Link]
-
Title: Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative Source: Symbiosis Online Publishing URL: [Link]
-
Title: Synthesis of novel dimeric and oligomeric benzimidazoles targeted to nucleic acid minor groove binding Source: The University of Manchester Research Explorer URL: [Link]
-
Title: ELECTROCHEMICAL OXIDATION OF 2-AMINOBENZIMIDAZOLE IN THE PRESENCE OF ADDITIVES Source: Periodica Polytechnica Chemical Engineering URL: [Link]
-
Title: Identification of 2-Aminobenzimidazole Dimers as Antibacterial Agents Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE Source: ResearchGate URL: [Link]
-
Title: Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Selected current methods for the synthesis of 2‐aminobenzimidazoles Source: ResearchGate URL: [Link]
-
Title: N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacologically Important Molecules Source: Ingenta Connect URL: [Link]
-
Title: Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole Source: ResearchGate URL: [Link]
-
Title: How To: Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: This is why selective N-alkylation of imidazoles is difficult Source: Reddit URL: [Link]
-
Title: Hydrolysis of imidazole-2-ylidenes Source: PubMed URL: [Link]
Sources
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- 2. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 11. ELECTROCHEMICAL OXIDATION OF 2-AMINOBENZIMIDAZOLE IN THE PRESENCE OF ADDITIVES | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 12. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How To [chem.rochester.edu]
Technical Support Center: Improving the Purity of 5,6-difluoro-1H-1,3-benzodiazol-2-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5,6-difluoro-1H-1,3-benzodiazol-2-amine (CAS: 142356-62-5). This molecule is a crucial intermediate in medicinal chemistry and drug development, particularly for neurological and oncological targets.[1] Its fluorinated benzimidazole core is a privileged scaffold in modern pharmacology.[2][3]
Achieving high purity is paramount, as even minor impurities can significantly impact downstream biological assays, reaction yields, and the overall integrity of your research. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you resolve purity challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My final product has a low and broad melting point. What are the likely causes?
A low or broad melting point is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to transition to a liquid state.
-
Causality: The most common culprits are residual solvents, unreacted starting materials (e.g., 4,5-difluoro-1,2-phenylenediamine), or reaction byproducts. For instance, syntheses involving cyclodesulfurization of thioureas can sometimes leave urea-type side products, which can be challenging to remove.[4]
-
Recommended Action:
-
Drying: First, ensure the product is completely free of solvent by drying it under a high vacuum for several hours, possibly with gentle heating.
-
Analysis: Obtain a ¹H NMR or LC-MS of the crude material to identify the nature of the impurities.
-
Purification: Based on the analysis, select an appropriate purification method. Recrystallization is often the most effective first step for removing minor impurities. If multiple impurities are present, column chromatography may be necessary.
-
Q2: My NMR spectrum shows unidentifiable peaks. How can I pinpoint the impurities?
Unidentified peaks in an NMR spectrum can be frustrating. A systematic approach is key to identification.
-
Causality: These peaks could correspond to unreacted starting materials, reagents, side-products, or positional isomers. For example, in syntheses involving cyclization with reagents like cyanogen bromide, incomplete reaction or side reactions are a known source of impurities.[3]
-
Recommended Action:
-
Compare Spectra: Compare the crude product's NMR spectrum with the spectra of your starting materials.
-
Spiking Study: If you suspect a specific impurity (like the starting diamine), "spike" an NMR sample of your product with a small amount of the suspected compound. An increase in the intensity of the unknown peak confirms its identity.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is invaluable. It will separate the components and provide the mass of each, allowing you to deduce their molecular formulas and likely structures.
-
Q3: The product is discolored (e.g., yellow, brown, or purple) instead of the expected white or off-white solid. What does this indicate?
Discoloration typically points to the presence of trace, highly conjugated impurities or oxidation products.
-
Causality: Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric byproducts. Residual metallic catalysts from preceding synthetic steps can also cause discoloration. Technical-grade starting materials may introduce colored impurities that carry through the synthesis.[5]
-
Recommended Action:
-
Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, a small amount of activated charcoal can be added. The charcoal adsorbs colored impurities. The solution is then hot-filtered to remove the charcoal before cooling.[5]
-
Column Chromatography: Silica gel is very effective at separating baseline, polar, colored impurities from the main product.
-
Inert Atmosphere: In future syntheses, consider running the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Q4: I'm experiencing significant product loss during purification. How can I improve my recovery?
Poor recovery is often a trade-off for high purity, but excessive loss can be mitigated.
-
Causality:
-
Recrystallization: Using too much solvent, cooling the solution too quickly (which traps product in the mother liquor), or selecting a solvent in which the product is too soluble are common causes.
-
Chromatography: The product may be irreversibly adsorbing to the silica gel if the eluent is not polar enough, or it may be streaking/tailing down the column, leading to mixed fractions.
-
-
Recommended Action:
-
For Recrystallization:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
-
After filtering, you can try to concentrate the mother liquor to recover a second, albeit less pure, crop of crystals.
-
-
For Chromatography:
-
Perform a thorough TLC analysis first to determine the optimal eluent system.
-
Consider adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing of the basic 2-aminobenzimidazole product on the acidic silica gel.
-
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in the synthesis of this compound?
The most common impurities are typically related to the specific synthetic route employed. However, a general classification is provided in the table below. The primary route involves the reaction of 4,5-difluoro-1,2-phenylenediamine with a source of the C2-N fragment, such as cyanogen bromide.
| Impurity Type | Potential Source | Identification Method |
| Unreacted Starting Material | 4,5-difluoro-1,2-phenylenediamine | NMR, LC-MS |
| Reaction Byproducts | N,N'-bis(4,5-difluorophenyl)urea | NMR, LC-MS |
| Oligomeric Species | Self-condensation or side reactions | Mass Spectrometry, GPC |
| Residual Solvents | Incomplete drying from reaction or work-up | ¹H NMR |
FAQ 2: Which analytical techniques are best for assessing purity?
A combination of methods provides the most complete picture:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. It can separate and quantify the main product and any impurities. Reversed-phase HPLC is commonly used for benzimidazole derivatives.[6]
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and identifying organic impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify the mass of unknown impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good qualitative indicator of high purity.
FAQ 3: How should I store the purified compound?
2-aminobenzimidazoles can be sensitive to light and air.[7] To prevent degradation, store the purified, dry solid in a sealed amber vial under an inert atmosphere (argon or nitrogen is preferable) at a low temperature (2-8°C is recommended).[8]
Purification Protocols & Visualizations
Purification Strategy Decision Tree
The choice of purification method depends on the nature and quantity of impurities. This workflow can guide your decision-making process.
Caption: Decision tree for selecting a purification method.
Protocol 1: Recrystallization
This is the most common method for purifying crystalline solids. The key is selecting a solvent in which the compound is soluble when hot but sparingly soluble when cold.
Solvent Screening:
| Solvent | Boiling Point (°C) | Comments |
| Ethanol | 78 | Good general-purpose solvent for benzimidazoles.[9] |
| Methanol | 65 | Higher solubility than ethanol; may require a co-solvent. |
| Isopropanol | 82 | Less polar than EtOH/MeOH; good alternative. |
| Acetonitrile | 82 | Can be effective; test solubility carefully. |
| Water | 100 | Product is likely insoluble.[7] Best used as an anti-solvent with a miscible organic solvent like ethanol or isopropanol.[5] |
| Ethyl Acetate | 77 | Moderate polarity; worth screening. |
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., ethanol) to the flask, just enough to create a slurry.
-
Heat the mixture on a hot plate with stirring until it boils.
-
Add more hot solvent dropwise until all the solid just dissolves. Do not add a large excess.
-
(Optional: for colored impurities) Remove the flask from the heat, allow it to cool slightly, and add a small spatula-tip of activated charcoal. Re-heat to boiling for 2-5 minutes.
-
(Optional: if charcoal was added) Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal.
-
Remove the solution from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under a high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This technique is used to separate compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
Step-by-Step Methodology:
-
TLC Analysis: First, determine the best eluent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. Start with a mixture like 70:30 Hexane:Ethyl Acetate and increase polarity as needed.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder.
-
Loading the Column: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Acid-Base Purification
This method leverages the basicity of the 2-amino group to separate the product from neutral or acidic impurities.
Step-by-Step Methodology:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with an aqueous acid solution (e.g., 1 M HCl). The desired amine product will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer now contains neutral impurities and can be discarded.
-
Wash the acidic aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities. Discard the organic wash.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9).
-
The pure this compound will precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under a high vacuum.
Synthesis and Impurity Formation
The diagram below illustrates a common synthetic pathway and highlights where impurities can be introduced.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. chemistry-solutions.com [chemistry-solutions.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
Technical Support Center: Navigating the Stability of Difluorobenzimidazole Compounds
Welcome to the technical support center for difluorobenzimidazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability challenges associated with this important class of molecules. By understanding the potential degradation pathways and implementing robust experimental practices, you can ensure the integrity and reliability of your research data.
The introduction of difluoro substituents on the benzimidazole scaffold can significantly enhance metabolic stability and modulate physicochemical properties, making these compounds promising candidates in drug discovery.[1][2] However, these modifications also present unique stability challenges that require careful consideration during experimental design and execution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that researchers encounter when working with difluorobenzimidazole compounds.
Q1: I am observing unexpected peaks in the HPLC analysis of my difluorobenzimidazole compound after a few days of storage in solution. What could be the cause?
A: The appearance of new peaks in your chromatogram is a strong indication of compound degradation. Difluorobenzimidazole compounds, like many benzimidazole derivatives, can be susceptible to several degradation pathways, especially in solution. The most common culprits are:
-
Photodegradation: Benzimidazoles are notoriously sensitive to light.[3][4] Exposure to ambient laboratory light, especially UV wavelengths, can induce photochemical reactions, leading to the formation of various degradation products.
-
Hydrolysis: The stability of the benzimidazole ring can be pH-dependent.[5][6] Depending on the specific substitution pattern and the pH of your solution, your compound may be undergoing acid or base-catalyzed hydrolysis.
-
Oxidation: The imidazole moiety can be susceptible to oxidative degradation, particularly in the presence of dissolved oxygen, trace metals, or oxidizing agents.[7][8]
To identify the cause, it is crucial to conduct a systematic investigation. A good first step is to prepare fresh solutions and store them under different conditions (e.g., protected from light, at different pH values, sparged with nitrogen) to see which factor is contributing to the degradation.
Q2: My difluorobenzimidazole compound seems to be losing potency in my biological assays over time. Could this be related to stability?
A: Absolutely. A loss of potency is a classic sign of compound degradation. The degradation products are unlikely to have the same biological activity as the parent compound. To confirm this, you should re-analyze your stock solutions and diluted samples by a stability-indicating analytical method, such as HPLC, to correlate the loss of potency with a decrease in the concentration of the parent compound and the appearance of degradation products. It is critical to prepare fresh solutions for key experiments to ensure the accuracy of your biological data.
Q3: What are the best practices for storing my solid difluorobenzimidazole compounds and their solutions to minimize degradation?
A: Proper storage is paramount for maintaining the integrity of your compounds.
-
Solid Compounds: Solid difluorobenzimidazole compounds are generally more stable than their solutions.[4][9] They should be stored in a cool, dark, and dry place.[3][10] For long-term storage, keeping them at -20°C in a tightly sealed container with a desiccant is recommended.[11]
-
Solutions: Stock solutions should be stored in amber vials to protect them from light.[10] It is advisable to store them at -20°C or -80°C.[11][12] For working solutions in aqueous buffers, it is best to prepare them fresh daily. If you must store them, do so at 2-8°C for a short period, and always perform a stability check before use. Avoid repeated freeze-thaw cycles.
Q4: I am having trouble developing a stability-indicating HPLC method for my difluorobenzimidazole compound. What are some common issues and how can I troubleshoot them?
A: Developing a robust stability-indicating HPLC method requires careful optimization. Common challenges include:
-
Poor peak shape: This can be due to interactions with the column stationary phase or issues with the mobile phase. For halogenated compounds, using a C18 column with a well-endcapped stationary phase is a good starting point.[13] Adjusting the mobile phase pH can improve the peak shape of ionizable compounds.
-
Co-elution of degradants: If your degradation products are co-eluting with the main peak or with each other, you will need to adjust the selectivity of your method. This can be achieved by changing the organic modifier (e.g., from acetonitrile to methanol), modifying the mobile phase pH, or trying a different column chemistry (e.g., a phenyl-hexyl column).
-
Baseline noise or drift: This can be caused by a variety of factors, including a contaminated detector, air bubbles in the mobile phase, or a poorly equilibrated column.[14][15] Systematically check your HPLC system for leaks, ensure proper degassing of the mobile phase, and allow sufficient time for column equilibration.
A forced degradation study is an invaluable tool for developing a stability-indicating method as it generates the potential degradation products, allowing you to ensure your method can adequately separate them from the parent compound.[16][17]
Troubleshooting Guide: Common Stability-Related Experimental Issues
This section provides a structured approach to troubleshooting common stability issues encountered during experiments with difluorobenzimidazole compounds.
| Issue | Potential Cause | Recommended Actions |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound | 1. Review storage conditions: Check if the sample was exposed to light, elevated temperatures, or non-neutral pH. 2. Perform a forced degradation study: This will help you identify the likely degradation products under specific stress conditions (acid, base, oxidation, heat, light).[16][17] 3. Use LC-MS to identify unknown peaks: Mass spectrometry will provide the molecular weight of the impurities, aiding in their identification. |
| Decreasing concentration of the main peak over time with no corresponding increase in degradation peaks | Formation of non-UV active degradants | 1. Analyze at a lower wavelength: Some degradation products may not have a strong chromophore at your current detection wavelength. Try analyzing at a lower wavelength (e.g., 210 nm). 2. Use a universal detector: If available, use a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) which are not dependent on a chromophore. |
| Precipitation of the compound | 1. Visually inspect the solution: Look for any particulate matter. 2. Check the solubility of your compound: The concentration in your stability study may be too high, leading to precipitation over time. | |
| Adsorption to the container surface | 1. Use different vials: Try using silanized glass vials or polypropylene tubes to minimize adsorption. | |
| Irreproducible results in biological assays | Degradation of the compound in the assay medium | 1. Assess compound stability in the assay buffer: Incubate your compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC. 2. Prepare fresh solutions: Always use freshly prepared solutions of your compound for biological experiments. |
The Impact of Difluoro Substitution on Benzimidazole Stability: A Mechanistic Perspective
The introduction of two fluorine atoms onto the benzimidazole ring system has profound electronic effects that influence the molecule's stability. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) decreases the electron density of the aromatic ring.[2][18] This can have several consequences:
-
pKa Alteration: The electron-withdrawing nature of fluorine atoms generally makes the benzimidazole core less basic.[2][8] This change in pKa can affect the compound's solubility and its stability at different pH values.
-
Hydrolytic Stability: A lower electron density in the aromatic ring can make it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic attack, which could influence its hydrolytic degradation pathway.
-
Oxidative Stability: The electron-deficient nature of the difluorinated benzene ring may make it more resistant to certain oxidative reactions. However, the imidazole ring remains a potential site for oxidation.[7]
The C-F bond itself is very strong and generally stable to degradation.[2] Therefore, degradation is more likely to occur at other sites in the molecule, such as the imidazole ring or other substituents.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the potential degradation pathways of your difluorobenzimidazole compound and to develop a stability-indicating analytical method.[16][17]
Objective: To generate potential degradation products of a difluorobenzimidazole compound under various stress conditions.
Materials:
-
Difluorobenzimidazole compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or DAD detector
-
pH meter
-
Photostability chamber (compliant with ICH Q1B guidelines)[1][3][10][19]
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the difluorobenzimidazole compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound and a solution of the compound in an oven at 80°C for 48 hours.
-
Analyze the samples at different time points.
-
-
Photostability:
-
Expose a sample of the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][3][19]
-
Keep a control sample of each protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples after the exposure period.
-
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control samples to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a starting HPLC method for the analysis of a difluorobenzimidazole compound and its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 280 nm (or scan with DAD) |
| Injection Volume | 10 µL |
Note: This is a generic starting method. The gradient, mobile phase composition, and column chemistry may need to be optimized for your specific difluorobenzimidazole compound and its degradation products.[9][20][21]
Visualizing Degradation Pathways and Experimental Workflows
To better understand the processes involved in assessing the stability of difluorobenzimidazole compounds, the following diagrams illustrate the key concepts and workflows.
Caption: Potential degradation pathways for difluorobenzimidazole compounds.
Caption: Workflow for a forced degradation study.
References
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- How to store fluorinated pharmaceutical intermedi
- ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. 1998.
- Ragno G, et al. A photodegradation study on anthelmintic benzimidazoles. Il Farmaco. 2003;58(5):427-433.
- Ioele G, et al. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis. 2000;22(5):855-863.
- Kromer W, et al.
- What are the storage conditions for different types of fluorinated pharmaceutical intermediates?
- Ioele G, et al. Photo- and thermal-stability of the anthelmintics Albendazole, Mebendazole and Fenbendazole as in solid as in solution form has been investigated...
- Ragno G, et al. Photodegradation Pattern of Benzimidazole Anthelmintics.
- Huang Y, et al. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. 2019;108(9):2986-2995.
- Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. 2004.
- Hydrolysis and function of PH according to OECD test no. 111. Analytice. 2021.
- Test No. 111: Hydrolysis as a Function of pH. OECD iLibrary.
- Al-Tel TH. Importance of Fluorine in Benzazole Compounds. Molecules. 2020;25(20):4749.
- Interesting pH-dependent excited-state proton transfer reactions in the forms of ionic species and open conformer of 2-acetyl benzimidazole (2ABI) and 2-benzoyl benzimidazole (2BBI) in hydrocarbon, aqueous and alcoholic solutions at room temperature and 77 K have been reported.
- The Storage Conditions For APIs And Medicines.
- Hydrolysis: OECD 111. JRF Global.
- A Study of Method Development, Validation and Forced Degradation for Simultaneous Quantification of Cispl
- Development and Validation of a Fast Stability-Indicating Ion-Paired Reversed-Phase HPLC Method for the Assay of Thiabendazole and Estimation of Its Related Compounds.
- Pugmire RJ, Grant DM. Carbon-13 magnetic resonance. XIX. Benzimidazole, purine, and their anionic and cationic species. Journal of the American Chemical Society. 1971;93(8):1880-1887.
- Claramunt RM, et al. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry. 2015;53(2):103-112.
- Heravi MM, Zadsirjan V. Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. 2020;10(73):44247-44321.
- E-RoSS.
- Hemchand S, Babu RR, Annapurna MM. Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Asian Journal of Pharmaceutical and Clinical Research. 2018;11(10):436-441.
- Successful HPLC Oper
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Krzek J, et al. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. 2006;63(5):351-356.
- HPLC Troubleshooting Guide. SCION Instruments.
- Fjelbye K, et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016;26(22):5586-5590.
- Lee CK, Lee IS. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. 2009;78(2):425-434.
- Sule S, et al. Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. 2023;13(2):42-48.
- Dearomatization Reactions of Electron-Deficient Arom
- Development of stability indicating method for quality assessment of African Albendazole tablets. Journal of Pharmaceutical Analysis. 2015;5(5):317-323.
- Heravi MM, Zadsirjan V. Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. 2020;10(73):44247-44321.
- HPLC Troubleshooting Guide. Merck.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
- Alsante KM, et al. Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. 2003;27(2):54-65.
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
- Dearomatization of electron poor six-membered N-heterocycles through [3 + 2] annulation with aminocyclopropanes. Chemical Science. 2017;8(10):7198-7203.
- Heterocyclic Chemistry. Boyer Research Group.
- Ballesteros B, et al. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics. 2019;7(7):86.
- The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. 2004;69(19):6475-6481.
- High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. MDPI. 2026.
- Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review).
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Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of purifying fluorinated heterocyclic compounds. The unique physicochemical properties imparted by fluorine—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—make these molecules invaluable in modern chemistry, yet notoriously challenging to purify.[1][2]
This guide is structured to provide practical, in-depth solutions to common purification issues. We move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your own laboratory workflows.
Frequently Asked Questions (FAQs)
Q1: What makes fluorinated heterocyclic compounds so difficult to purify?
The challenges stem directly from the unique properties of the carbon-fluorine bond.[3] Introducing fluorine into a heterocyclic scaffold can dramatically alter its polarity, solubility, volatility, and intermolecular interactions in ways that are often counterintuitive compared to their non-fluorinated analogs.[2][4] Key issues include:
-
Atypical Polarity: Fluorine's high electronegativity creates strong dipoles, but the overall molecular polarity can be unexpectedly low due to the symmetrical arrangement of C-F bonds or internal dipole cancellation. This leads to unpredictable behavior on traditional stationary phases like silica gel.[5][6]
-
Altered Solubility: Fluorinated compounds often exhibit reduced solubility in common organic solvents while showing enhanced solubility in "fluorous" solvents, a property that can be exploited but also complicates standard crystallization and extraction procedures.[3]
-
Strong Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as C-F···H bonds and F···F contacts, which can influence crystal packing and chromatographic behavior.[7][8]
-
Co-elution with Impurities: The subtle polarity differences between the target compound and structurally similar impurities (e.g., starting materials, regioisomers) make chromatographic separation difficult.
Q2: How does fluorine substitution affect the polarity and pKa of my heterocyclic compound?
Fluorine is the most electronegative element, and its introduction has profound electronic effects.[1]
-
Polarity: A single fluorine atom can significantly increase the dipole moment of a local bond.[9] However, in polyfluorinated systems, the symmetrical arrangement of these dipoles can lead to a molecule with a low overall net dipole, making it less polar than expected. This phenomenon of "polar hydrophobicity" is a key challenge.[6]
-
pKa: The strong electron-withdrawing nature of fluorine significantly impacts the basicity of nitrogen atoms within a heterocycle. Fluorine substitution generally lowers the pKa of nearby basic centers, making them less prone to protonation. This can be advantageous in preventing strong, irreversible binding to acidic silica gel during chromatography.[6]
Q3: What are the most common types of impurities I should anticipate?
Impurities in the synthesis of fluorinated heterocycles typically fall into several categories:[10]
-
Starting Materials: Unreacted starting materials are a common impurity source.
-
By-products from Side Reactions: Fluorination reactions can be aggressive, leading to side reactions like elimination, rearrangement, or over-fluorination.[11]
-
Regioisomers: In reactions involving aromatic substitution, the formation of positional isomers is a frequent challenge, and these often have very similar polarities, making separation difficult.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup can be trapped in the final product. Reagents, especially those used in excess, can also persist.
Q4: How can I accurately determine the purity of my final product?
Assessing the purity of fluorinated compounds requires a multi-technique approach as no single method is foolproof.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. Use of a C8 or C18 reverse-phase column is common. Optimal separation can sometimes be achieved by using a fluorinated eluent like trifluoroethanol (TFE) with a standard hydrogenated column.[12][13]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for structural confirmation. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value without relying on a reference standard of the analyte itself.
-
Gas Chromatography (GC): For volatile fluorinated compounds, GC coupled with mass spectrometry (GC-MS) is an excellent tool for assessing purity and identifying trace impurities.[14]
-
Elemental Analysis: Combustion analysis provides the percentage of C, H, N, and other elements. However, fluorine analysis often requires specialized methods, such as microcombustion or reductive cleavage of the C-F bond, followed by ion-selective electrode analysis.[15][16]
Q5: What are the critical safety precautions for handling these compounds?
Safety is paramount. Many fluorinating agents are highly reactive and toxic.[17] The resulting fluorinated compounds may also have metabolic toxicity.[17]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield when splashing is a risk, and appropriate chemical-resistant gloves. A flame-resistant lab coat is mandatory.[17]
-
Ventilation: All work should be conducted in a certified chemical fume hood.
-
Handling Fluorinating Agents: Reagents like DAST and Deoxo-Fluor are toxic, corrosive, and can decompose violently with heat or moisture.[11] Elemental fluorine and hydrogen fluoride (HF) are extremely hazardous and require specialized training and equipment.[18][19][20]
-
Spill Response: Be prepared for spills. Small spills can be contained with a compatible absorbent material. Do not use kitty litter or sand for HF spills, as it reacts to produce toxic silicon tetrafluoride gas.[21] For large spills, evacuate the area and contact your institution's emergency response team.[17]
-
HF Exposure: Skin contact with HF or compounds that hydrolyze to HF requires immediate and specific first aid: flush with copious amounts of water for at least 5 minutes, then apply 2.5% calcium gluconate gel while seeking immediate medical attention.[18][21]
Troubleshooting Guide: Chromatographic Purification
Chromatography is the workhorse of purification, but the unique nature of fluorinated heterocycles often causes common methods to fail.[22][23] This section addresses specific issues you may encounter.
Problem: Poor separation or co-elution on a standard silica gel column.
Q: My fluorinated product and a key impurity have identical Rf values on silica TLC, regardless of the eluent system I try. What's happening and what should I do?
A: This is a classic problem rooted in the unusual polarity of fluorinated compounds. The high electronegativity of fluorine can lead to strong dipole moments, yet the molecule itself may behave as if it were nonpolar, leading to unexpected elution behavior on silica.
Causality: Standard silica gel separates compounds based primarily on polar interactions (hydrogen bonding, dipole-dipole). If your fluorinated heterocycle and its impurity have very similar polar functional groups accessible to the silica surface, the subtle differences imparted by fluorine may not be sufficient to achieve separation.
Solutions & Protocol:
-
Modify the Mobile Phase:
-
Add a Competitive Solvent: Introduce a more polar, competitive solvent like methanol or isopropanol in small increments (0.5-2%) to your eluent system (e.g., Hexane/EtOAc). This can disrupt strong interactions with the silica and reveal separation.
-
Use a Less Polar System: If your compound is highly fluorinated, it may be behaving as a nonpolar compound. Try highly nonpolar mobile phases like heptane with a small amount of a slightly more polar co-solvent like dichloromethane (DCM) or diethyl ether.
-
-
Change the Stationary Phase: This is often the most effective solution. Fluorinated compounds require thinking beyond silica.
| Stationary Phase | Principle of Separation & Best For... | Eluent System Examples |
| Normal Phase (Silica Gel) | Polar interactions (H-bonding). | Hexanes/Ethyl Acetate, DCM/Methanol |
| Normal Phase (Alumina, Neutral) | Lewis acid/base interactions. Good for basic heterocycles that streak on acidic silica. | Hexanes/Ethyl Acetate, Toluene/Acetone |
| Reverse Phase (C18, C8) | Hydrophobic interactions. Separates based on overall "greasiness" or lipophilicity. | Acetonitrile/Water, Methanol/Water |
| Fluorous Phase (FluoroFlash®) | "Fluorophilicity". Separates based on fluorine content. Ideal for highly fluorinated molecules. | Fluorinated solvents (e.g., FC-72) or highly fluorinated eluents like TFE.[12] |
Workflow Diagram: Selecting a Purification Strategy
Caption: Decision tree for selecting a chromatographic purification strategy.
Problem: My compound is streaking or tailing on the TLC plate and column.
Q: My basic nitrogen-containing heterocycle produces a long streak instead of a tight spot on my silica TLC plate. Why does this happen?
A: Streaking is a strong indicator of an undesirable and overly strong interaction between your compound and the stationary phase. For basic heterocycles, this is almost always due to the acidic nature of standard silica gel.
Causality: Silica gel contains silanol groups (Si-OH) which are weakly acidic. A basic nitrogen atom in your heterocycle can be protonated by these groups, leading to a strong ionic interaction that causes the compound to "stick" and elute slowly and unevenly, resulting in tailing or streaking.
Solutions & Protocol:
-
Neutralize the Mobile Phase:
-
Add Triethylamine (TEA) or Ammonia: Add a small amount of a volatile base to your eluent system.
-
Protocol: Prepare your mobile phase (e.g., 99:1 DCM/Methanol) and add 0.1-0.5% v/v of triethylamine. This TEA will preferentially interact with the acidic sites on the silica, "masking" them from your compound and allowing it to elute in a tight band.
-
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica for basic compounds. Ensure you use neutral alumina (pH ~7), as acidic and basic grades are also available.
-
Pre-treat Silica: You can create a "deactivated" silica slurry by adding 1% TEA to the solvent used to pack the column. This ensures the entire stationary phase is neutralized before you load your sample.
-
Troubleshooting Guide: Crystallization
Crystallization is a powerful technique for achieving high purity, but fluorinated compounds can be resistant to forming well-ordered crystals.
Problem: My fluorinated compound "oils out" instead of crystallizing.
Q: I've dissolved my compound and am trying to crystallize it, but upon cooling or adding an anti-solvent, it separates as an oil. How can I induce crystallization?
A: "Oiling out" occurs when the compound's solubility drops so rapidly that the molecules crash out of solution as a liquid phase before they have time to arrange themselves into an ordered crystal lattice. Fluorine's influence on intermolecular forces can disrupt typical packing motifs, making crystallization more difficult.[7][24]
Causality: The introduction of fluorine can weaken traditional π-stacking interactions while introducing new, weaker C-F···H or F···F interactions.[7][8] This can lead to a "frustrated" system that prefers a disordered liquid state over a crystalline solid state at a given temperature and concentration.
Solutions & Step-by-Step Protocol:
A systematic approach to solvent screening is critical. The goal is to find a solvent system where your compound has moderate solubility and from which it will precipitate slowly.
Protocol: Systematic Solvent Screening for Crystallization
-
Solubility Assessment:
-
Place ~5-10 mg of your purified (but amorphous) compound into several small vials.
-
Add a common solvent (see table below) dropwise to each vial at room temperature until the solid dissolves. Record the approximate solubility (e.g., soluble, sparingly soluble, insoluble).
-
Goal: Identify a solvent in which your compound is sparingly soluble at room temperature but more soluble when heated. This is an ideal single-solvent system. Also, identify a "good" solvent (high solubility) and a "bad" anti-solvent (low solubility).
-
-
Trial Crystallization Methods:
-
Slow Evaporation: If you found a solvent of moderate solubility (dissolves within ~0.5-1 mL), leave the vial loosely capped in a fume hood to allow the solvent to evaporate slowly over several days.
-
Cooling: If you found a solvent where the compound is soluble only upon heating, heat the solution to dissolve the solid, then allow it to cool slowly to room temperature, and finally place it in a refrigerator (4 °C) or freezer (-20 °C).
-
Anti-Solvent Diffusion: Dissolve your compound in a minimal amount of a "good" solvent. Carefully layer a "bad" anti-solvent on top. The slow diffusion of the anti-solvent into the good solvent will gradually decrease solubility and promote slow crystal growth.
-
| Common Crystallization Solvents | Properties |
| Heptane/Hexanes | Nonpolar |
| Toluene | Aromatic, nonpolar |
| Diethyl Ether | Moderately polar |
| Dichloromethane (DCM) | Moderately polar |
| Ethyl Acetate (EtOAc) | Polar aprotic |
| Acetone | Polar aprotic |
| Acetonitrile (ACN) | Polar aprotic |
| Isopropanol (IPA) | Polar protic |
| Ethanol/Methanol | Highly polar protic |
| Water | Highly polar protic |
Workflow Diagram: Troubleshooting Crystallization
Caption: Workflow for troubleshooting the crystallization of fluorinated compounds.
References
- BenchChem. (2025).
- Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
- Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
- Pr
- Pike, J. A., et al. (2021).
- University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
- Kornath, A., et al. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
- Guidechem. (n.d.). Is f-cl polar or nonpolar?.
- Gidron, O., et al. (2015). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. CrystEngComm.
- Berger, R., et al. (2011). Fluorine in Crystal Engineering ? The Little Atom That Could.
- Bakulev, V. A., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design.
- Uchida, N., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Throckmorton, W. H., & Hutton, G. H. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry.
- Xia, G., et al. (2014).
- Venkateswarlu, P. (1989).
- Xia, G., et al. (2015). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- BenchChem. (2025).
- Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal.
- Singh, S., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
- Oxford University Press. (n.d.).
- Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Nenajdenko, V. G. (2022). Fluorinated Heterocycles.
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
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- 6. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Page loading... [guidechem.com]
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- 14. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]
- 16. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. oup.com.au [oup.com.au]
- 24. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Reactions with 5,6-difluoro-1H-1,3-benzodiazol-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-difluoro-1H-1,3-benzodiazol-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in catalyst selection and reaction optimization. The unique electronic properties of this fluorinated benzimidazole derivative, stemming from the electron-withdrawing fluorine atoms and the versatile 2-amino group, present specific challenges and opportunities in catalytic reactions. This resource is designed to provide you with the expertise to navigate these complexities and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: The primary catalytic reactions involving this substrate are cross-coupling reactions, particularly those forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The most frequently employed are:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling the 2-amino group with aryl or heteroaryl halides.[1][2] This is crucial for building more complex molecular architectures common in medicinal chemistry.
-
Suzuki-Miyaura Coupling: To form C-C bonds, typically by first halogenating the benzimidazole ring (if not already functionalized) and then coupling with boronic acids or their derivatives.[3][4]
-
Copper-Catalyzed Reactions: Copper catalysts are often used for C-N bond formation and can be a more economical alternative to palladium.[5][6][7] They are particularly useful in the synthesis of the 2-aminobenzimidazole core itself.[5][8][9]
Q2: Which metal catalysts are generally preferred for cross-coupling reactions with this substrate?
A2: Palladium-based catalysts are the most widely used and versatile for both C-N and C-C cross-coupling reactions involving benzimidazole scaffolds.[10][11][12] However, copper and rhodium catalysts also have specific applications.
-
Palladium: Highly effective for Buchwald-Hartwig and Suzuki-Miyaura reactions. The choice of ligand is critical for success.
-
Copper: A cost-effective option for C-N bond formation, often used in the synthesis of the 2-aminobenzimidazole core itself.[5][6][7]
-
Rhodium: Can be employed for specific transformations like C-H activation or the synthesis of substituted 2-alkyl-benzimidazoles.[13][14][15]
Q3: How do the fluorine substituents on the benzimidazole ring influence catalyst selection and reaction conditions?
A3: The two fluorine atoms are strong electron-withdrawing groups. This has several important consequences:
-
Reduced Nucleophilicity: The electron density on the 2-amino group is decreased, making it a weaker nucleophile.[16] This can make C-N coupling reactions more challenging, often requiring more reactive catalysts (e.g., those with bulky, electron-rich ligands) and stronger bases.[16]
-
Increased Acidity: The N-H protons of the benzimidazole ring are more acidic, which can influence the choice of base and potential side reactions.
-
Modified Reactivity of the Aromatic Ring: The electron-deficient nature of the benzene ring can affect its reactivity in C-H activation or subsequent functionalization reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for synthesizing complex amines from aryl halides.[1] However, the reduced nucleophilicity of this compound can lead to low yields or failed reactions.
Problem 1: Low to no conversion of starting materials.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Insufficient Catalyst Activity | 1. Switch to a more active ligand: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos.[16][17] 2. Use a precatalyst: Utilize a well-defined palladium precatalyst (e.g., XPhos Pd G3) for more reliable generation of the active Pd(0) species.[16] | The electron-withdrawing fluorine groups deactivate the amine, necessitating a highly active catalyst to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[18] Precatalysts ensure a consistent concentration of the active catalyst. |
| Inappropriate Base | 1. Use a strong, non-nucleophilic base: Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are often the bases of choice.[16][19] Cesium carbonate (Cs₂CO₃) can also be effective.[17] | A strong base is required to deprotonate the weakly nucleophilic amine, allowing it to coordinate to the palladium center. |
| Catalyst Inhibition/Deactivation | 1. Ensure a strictly inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert gas (argon or nitrogen).[20] 2. Check for coordinating impurities: Ensure the purity of your starting materials, as other nitrogen-containing compounds can act as catalyst poisons. | The active Pd(0) catalyst is highly sensitive to oxygen.[20] The benzimidazole nitrogen itself can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[20][21] |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst with a bulky phosphine ligand (e.g., XPhos Pd G3, 2 mol%) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide: Suzuki-Miyaura Coupling
For Suzuki-Miyaura reactions, the key is often activating a halogenated version of the 5,6-difluoro-1H-1,3-benzodiazole scaffold.
Problem 2: Significant formation of homocoupling byproducts.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Presence of Oxygen | 1. Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or sparge solvents with an inert gas for an extended period.[20] | Oxygen can promote the oxidative homocoupling of boronic acids, a common side reaction in Suzuki couplings.[20] |
| Suboptimal Reaction Conditions | 1. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the benzimidazole halide relative to the boronic acid. 2. Lower the Temperature: If feasible, running the reaction at a lower temperature can sometimes disfavor the homocoupling pathway. | Fine-tuning the reaction parameters can help to favor the desired cross-coupling pathway over competing side reactions. |
| Inappropriate Base | 1. Screen Bases: Test different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][4] | The choice of base can influence the rate of transmetalation and reductive elimination, thereby affecting the product distribution. |
Problem 3: Protodeboronation of the boronic acid.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Presence of Water | 1. Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried.[20] | Water can lead to the hydrolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom.[20] |
| Unstable Boronic Acid | 1. Switch to a Boronate Ester: Consider using a more stable boronate ester, such as a pinacol boronate (Bpin) derivative. | Boronate esters are often more robust and less prone to protodeboronation than their corresponding boronic acids. |
| Base-Induced Decomposition | 1. Use a Weaker Base: If possible, try a weaker base like K₂CO₃. | Strong bases can sometimes promote the decomposition of sensitive boronic acids. |
Visualization of Troubleshooting Suzuki Coupling Issues
Caption: A workflow for troubleshooting common Suzuki coupling problems.
Catalyst Deactivation
Problem 4: Reaction stalls before completion.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Catalyst Poisoning by Amine | 1. Use a Ligand that Protects the Metal Center: Bulky ligands can sterically hinder the coordination of the benzimidazole nitrogen to the palladium. 2. Consider a Different Catalyst System: In some cases, a copper-catalyzed reaction might be less susceptible to this type of inhibition.[5] | Heteroaromatic amines can act as ligands and poison the catalyst by occupying coordination sites and preventing the desired catalytic cycle from proceeding.[22][23] |
| Thermal Degradation of the Catalyst | 1. Lower the Reaction Temperature: If the reaction is being run at a very high temperature, try lowering it. 2. Use a More Thermally Stable Catalyst: Some precatalysts and ligands offer enhanced thermal stability. | High temperatures can lead to the decomposition of the catalyst, reducing its effective concentration over time. |
| Reaction with Solvent or Base | 1. Screen Different Solvents and Bases: Ensure that the chosen solvent and base are compatible with the catalyst system under the reaction conditions. | In some cases, the catalyst can react with the solvent or base, leading to deactivation.[24][25] |
References
- BenchChem. (2025).
- Sci-Hub. Cu-Catalyzed Synthesis of 2-Aminobenz-imidazoles. Sci-Hub.
- Wang, F., Cai, S., Liao, Q., & Xi, C. (n.d.). A Protocol to 2-Aminobenzimidazoles via Copper-Catalyzed Cascade Addition and Cyclization of o-Haloanilines and Carbodiimides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Palladium‐Catalyzed Ligand‐Free C‐N Coupling Reactions: Selective Diheteroarylation of Amines with 2‐Halobenzimidazoles. Request PDF.
- Saha, P., Ramana, T., Purkait, N., Ali, M. A., Paul, R., & Punniyamurthy, T. (n.d.). Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles. The Journal of Organic Chemistry.
- Sci-Hub. Copper-catalysed C–H functionalisation gives access to 2-aminobenzimidazoles. Sci-Hub.
- Various Authors. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- ACS Figshare. Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ACS Figshare.
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
- ResearchGate. (n.d.). Palladium(II)
- ACS Publications. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. The Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- RSC Publishing. (2016).
- ResearchGate. (2025). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Request PDF.
- National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. NIH.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
- RSC Publishing. (2015).
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- National Institutes of Health. (2023). Rhodium-Catalyzed Synthesis of 2-Methylindoles via C-N Bond Cleavage of N-Allylbenzimidazole. PubMed.
- Molecules. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
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Technical Support Center: Managing Exotherms in Fluorinated Compound Synthesis
Welcome to the Technical Support Center for managing thermal events in fluorinated compound synthesis. This guide is designed for researchers, scientists, and drug development professionals who handle the unique challenges posed by fluorination chemistry. The introduction of fluorine can dramatically alter a molecule's properties, but the reagents used are often highly reactive and can lead to dangerous exothermic events.[1] This resource provides in-depth, field-proven insights to help you anticipate, control, and troubleshoot these exotherms, ensuring safer and more successful experiments.
Fundamentals: Why Are Fluorination Reactions Often Exothermic?
Understanding the root cause of exothermicity in fluorination is the first step toward effective management. The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond are key factors.
-
High Reaction Enthalpies : Reactions involving elemental fluorine (F₂) or vigorous fluorinating agents like chlorine trifluoride (ClF₃) are typically highly exothermic.[2][3] The formation of the very stable C-F bond releases a significant amount of energy.
-
Reagent Reactivity : Many common fluorinating agents are inherently high-energy compounds.[4] For example, electrophilic "F+" reagents can react violently with certain organic solvents, and reagents like Diethylaminosulfur Trifluoride (DAST) can decompose exothermically at elevated temperatures.[5][6]
-
Mechanism-Dependent Heat Flow : The reaction mechanism dictates the rate and magnitude of heat evolution. For instance, Nucleophilic Aromatic Substitution (SₙAr) reactions can be significantly exothermic, with the rate influenced by solvent and temperature.[7]
Proactive Exotherm Management: Planning for a Safe Reaction
The most critical phase of managing an exotherm happens before the first reagent is added. A thorough risk assessment and careful experimental design are paramount.[3]
FAQ: How do I choose the safest fluorinating agent for my transformation?
Choosing the right reagent involves balancing reactivity with safety. While highly reactive agents might offer better yields, they also pose a greater thermal risk.
Table 1: Comparison of Common Fluorinating Agents & Thermal Hazards
| Fluorinating Agent | Common Use | Key Thermal Hazards | Mitigation Strategies |
| Elemental Fluorine (F₂) | Direct C-H fluorination | Extremely reactive, can react violently and explosively with organic compounds.[3] | Use diluted with an inert gas (e.g., 10% F₂ in N₂), specialized equipment, and consider continuous flow reactors.[3] |
| DAST & Analogs | Deoxyfluorination | Can decompose explosively upon heating; reacts violently with water.[1] | Use newer, more thermally stable alternatives like XtalFluor-E.[8][9] Maintain strict temperature control and avoid localized heating. |
| Selectfluor® (F-TEDA-BF₄) | Electrophilic fluorination | Can react exothermically with incompatible solvents like DMF and DMSO.[5] | Always verify solvent compatibility. Perform reactions in solvents like acetonitrile or dichloromethane. |
| Alkali Metal Fluorides (KF, CsF) | Nucleophilic fluorination | Generally low thermal risk, but reactions often require high temperatures, which can be a hazard if the reaction rate unexpectedly accelerates. | Ensure adequate heat removal capacity for high-temperature reactions. Monitor for any sudden pressure or temperature increases. |
Experimental Protocol: Pre-Reaction Thermal Hazard Assessment
Before scaling up any new fluorination protocol, a small-scale thermal hazard assessment is crucial. Reaction calorimetry is the gold standard for this, providing data on the total heat of reaction and the rate of heat release.[10][11]
Step-by-Step Guide for Small-Scale Safety Run:
-
Define the Scope: Clearly define the reaction, including all reagents, solvents, and intended concentrations.
-
Equipment Setup: Use a small-scale (1-10 g) reaction vessel equipped with a sensitive temperature probe (thermocouple), a magnetic stirrer, and a controlled cooling bath.
-
Controlled Addition: Add the most reactive reagent (typically the fluorinating agent) slowly and controllably (e.g., via syringe pump) to a solution of the substrate at the intended reaction temperature.
-
Monitor Temperature Delta (ΔT): Continuously record the internal reaction temperature and the cooling bath temperature. A large and rapid increase in ΔT upon addition indicates a significant exotherm.
-
Calculate Heat Release: If the ΔT is significant, stop the addition. The initial temperature spike can be used to estimate the potential adiabatic temperature rise for a large-scale reaction.
-
Decision Point: Based on the observed exotherm, decide if the reaction is safe to scale. If the exotherm is too large or rapid, you must implement additional control measures.
Troubleshooting Guide: Real-Time Exotherm Control
Even with careful planning, unexpected events can occur. This section addresses specific issues you might encounter during an experiment.
Q1: My reaction temperature is rising rapidly and uncontrollably. What are the immediate steps?
This is a sign of a potential thermal runaway, and your response must be swift and prioritize safety.[12]
A1: Immediate Emergency Actions:
-
Alert Personnel: Immediately inform colleagues in the lab of the situation.
-
Stop Reagent Addition: If you are adding a reagent, stop the feed immediately.
-
Maximize Cooling: Increase the cooling capacity of your system to the maximum. If using an ice bath, ensure it is well-stocked.
-
Enhance Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the vessel walls and cooling medium.
-
Prepare for Quench: If the temperature continues to rise unabated, and you have a pre-planned quenching procedure, prepare to execute it. This should be a last resort.
-
Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.[12]
Q2: I've stopped the reagent addition, but the temperature is still climbing. What's happening and what should I do?
A2: This indicates that the reaction has accumulated a significant amount of unreacted starting material and the heat being generated exceeds the cooling capacity of your system. This is a critical situation.
-
Causality: The most common cause is adding the fluorinating agent too quickly, especially at the beginning of the reaction when the concentration of the substrate is highest. The reaction rate, and thus heat generation, is accelerating exponentially.
-
Workflow for Managing an Accelerating Exotherm:
Caption: Decision workflow for an accelerating exotherm.
Q3: My reaction with DAST is turning dark and evolving gas, along with a mild exotherm. Is this normal?
A3: No, this is not normal and is a sign of DAST decomposition. DAST and related reagents can decompose, sometimes violently, at temperatures above 50-60 °C, or in the presence of impurities. The decomposition is itself exothermic and can trigger a thermal runaway.
-
What to Do: Immediately cool the reaction to 0 °C or below. Do not heat the reaction further. If the gas evolution and color change are significant, treat it as a potential runaway and follow the emergency procedures outlined in Q1.
-
Prevention: Use fresh, high-purity DAST. Consider more thermally stable alternatives like Deoxo-Fluor® or XtalFluor® reagents, which have a higher onset temperature for decomposition.[8][9] Always perform DAST reactions at the lowest effective temperature.
Q4: Can I use continuous flow chemistry to better manage these exotherms?
A4: Absolutely. Continuous flow chemistry is an excellent strategy for managing highly exothermic reactions.[11][13]
-
Why it Works: Flow reactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer.[11] The small reaction volume at any given moment (the "holdup volume") means that a potential thermal runaway is contained and has a much lower total energy output.
-
Key Advantages:
-
Superior Temperature Control: Exotherms can be managed efficiently, often allowing reactions to be run at higher temperatures and concentrations than are safe in batch reactors.
-
Enhanced Safety: The small scale of the reacting volume minimizes the risk of a large-scale runaway.
-
Rapid Optimization: Reaction conditions can be changed and reach a steady state quickly, allowing for faster optimization.
-
Essential Safety Protocols & PPE
Working with fluorinating agents requires strict adherence to safety protocols.
-
Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood.[1][14] For highly hazardous or moisture-sensitive reagents, a glove box is recommended.[1]
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness:
-
Ensure safety showers and eyewash stations are accessible and unobstructed.
-
Keep spill kits and appropriate quenching agents readily available.
-
For any work involving reagents that can generate Hydrofluoric Acid (HF), such as DAST or HF-pyridine, a tube of calcium gluconate gel must be immediately accessible as a first aid measure for skin contact.[15]
-
References
- BenchChem. (2025).
- Tarpo, J. Jr., & Tarpo, M. Fluorine Safety. Purdue University Department of Chemistry.
- King, R. C., & Armstrong, G. T. (1968). Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K.
- BenchChem. (2025). Managing exothermic reactions in fluoropyridine synthesis.
- Noël, T., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Hairi, S. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions Involving Fluoroacetonitrile.
- Hubbard, W. N., & Scott, D. W. (n.d.). Fluorine bomb calorimetry. SciSpace.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Armstrong, G. T., & Jessup, R. S. (1962). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry.
- King, R. C., & Armstrong, G. T. (1968). Fluorine flame calorimetry. III. The heat of formation of chlorine trifluoride at 298.15 K.
- BenchChem. (2025).
- Leonidov, V. Y., & Pervov, V. S. (1999). Fluorine Calorimetry. Begell House Digital Library.
- Wiles, C., & Watts, P. (2025). Development of fluorination methods using continuous-flow microreactors.
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Lal, G. S., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. PubMed.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- H. B. (2015). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.
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preventing byproduct formation in benzimidazole reactions
Welcome to the technical support resource for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of these critical reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction of o-phenylenediamine with an aldehyde is giving me two major products. What is the likely byproduct?
A: The most common byproduct when reacting an o-phenylenediamine with an aldehyde (a variation of the Weidenhagen synthesis) is the 1,2-disubstituted benzimidazole . This occurs when a second molecule of the aldehyde reacts with the remaining N-H group of the initially formed 2-substituted benzimidazole. Your desired product is the 2-substituted benzimidazole, but the reaction conditions can often favor further substitution.
Q2: Why is my crude benzimidazole product highly colored (e.g., yellow, brown, or black)?
A: The coloration is typically due to the formation of highly colored amine condensation products and other polymeric impurities.[1] These byproducts often arise from side reactions, especially under high temperatures or prolonged reaction times. Using the dihydrochloride salt of o-phenylenediamine can sometimes lead to cleaner reactions with reduced color impurities.[2][3]
Q3: I'm trying to perform an N-alkylation on my 2-substituted benzimidazole, but I'm getting a mixture of mono- and di-alkylated products, or no reaction at all. What's going wrong?
A: Achieving selective mono-N-alkylation can be challenging due to the similar reactivity of the two nitrogen atoms in the benzimidazole ring (after initial alkylation, the remaining N-H can still be deprotonated and react). The choice of base, solvent, and reaction conditions is critical. Using a strong, sterically hindered base or employing phase-transfer catalysis can often improve selectivity.
Q4: Can my solvent participate in the reaction? I used acetone and got an unexpected product.
A: Yes, solvents can participate. In the presence of o-phenylenediamine and an acid catalyst, acetone can undergo a self-condensation and then react with the diamine to form 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, a seven-membered ring system, instead of a benzimidazole.[4][5][6][7] It is crucial to use non-reactive, anhydrous solvents unless the solvent is intended as a reactant.
Troubleshooting Guide: From Byproducts to Solutions
This section addresses specific experimental issues with a focus on the mechanistic cause and provides actionable protocols to resolve the problem.
Problem 1: Formation of 1,2-Disubstituted Benzimidazole Byproduct
-
Observation: TLC or NMR analysis shows a significant amount of a second, less polar product in addition to the desired 2-substituted benzimidazole.
-
Likely Cause: The reaction conditions are promoting a second condensation reaction between the initially formed 2-substituted benzimidazole and another molecule of the aldehyde.
The formation of the 1,2-disubstituted byproduct proceeds through a well-established tandem mechanism. First, the o-phenylenediamine reacts with two equivalents of the aldehyde to form a bis-imine intermediate. This intermediate then undergoes an intramolecular cyclization, followed by a 1,3-hydride shift to aromatize the system, yielding the final 1,2-disubstituted product.[8]
Caption: Competing pathways in benzimidazole synthesis from o-phenylenediamine.
Strategy 1: Adjust Stoichiometry
The most direct approach is to limit the amount of aldehyde available for the second reaction.
-
Protocol:
-
Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Slowly add the aldehyde (1.0 - 1.1 eq) dropwise to the solution at room temperature.
-
Monitor the reaction closely by TLC. Once the starting diamine is consumed, stop the reaction to prevent further conversion to the di-substituted product.
-
Strategy 2: Catalyst and Solvent Control
Certain catalysts and solvents can selectively promote the formation of one product over the other. For instance, some ruthenium complexes can selectively yield 2-substituted benzimidazoles in water, while switching to an aprotic solvent favors the 1,2-disubstituted product.[9]
| Condition | Favored Product | Rationale | Reference |
| Catalyst | |||
| Er(OTf)₃ | 1,2-Disubstituted | Lewis acid activates the second N-H for condensation. | |
| FeCl₃/Al₂O₃ | 2-Substituted | Provides high selectivity for mono-substitution at ambient temperature. | [10] |
| Phosphoric Acid | 1,2-Disubstituted | Acts as an efficient homogeneous catalyst for di-substitution. | |
| Solvent | |||
| Water (with Ru catalyst) | 2-Substituted | Green solvent that can favor mono-condensation pathway. | [9] |
| Methanol (thermal) | 1,2-Disubstituted | Common solvent that can facilitate both condensations. |
Strategy 3: Purification via Acid-Base Extraction
If the byproduct has already formed, you can often separate it from the desired product by leveraging differences in basicity. The 2-substituted benzimidazole has a free N-H group, making it more acidic and basic than the 1,2-disubstituted version.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The more basic 2-substituted product will preferentially move to the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer contains the less basic 1,2-disubstituted byproduct.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) until the pH is >10.
-
The 2-substituted benzimidazole will precipitate out or can be extracted back into an organic solvent.
-
Wash the final organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Problem 2: Formation of Benzodiazepine Byproducts
-
Observation: Characterization (e.g., Mass Spec, NMR) reveals a product with a molecular weight corresponding to the condensation of the diamine with two molecules of a ketone (like acetone) or one molecule of an α,β-unsaturated carbonyl compound.
-
Likely Cause: The reaction conditions favor a [4+3] cycloaddition pathway leading to a seven-membered ring instead of the desired five-membered benzimidazole ring.
When o-phenylenediamine reacts with α,β-unsaturated carbonyl compounds or ketones capable of aldol condensation, the nucleophilic attack can occur at different positions. Instead of a double attack on a single carbonyl carbon (which leads to a benzimidazole precursor), the two amine groups can attack the carbonyl carbon and the β-carbon of the unsaturated system, leading to the formation of a 1,5-benzodiazepine ring.[11][12]
Caption: Formation pathway of 1,5-benzodiazepine byproducts.
Strategy 1: Judicious Choice of Solvent and Reagents
-
Avoid Ketonic Solvents: Do not use acetone or other reactive ketones as solvents when performing benzimidazole synthesis, especially under acidic conditions. Opt for more inert solvents like ethanol, methanol, or DMF (though be aware DMF can also react under harsh conditions).[1]
-
Control Reactants: When working with substrates that have multiple reactive sites (like β-ketoesters or α,β-unsaturated systems), reaction conditions must be carefully controlled. The reaction of o-phenylenediamine with β-ketoesters under neutral conditions can lead to benzodiazepine-2-ones.[8] Switching to strongly acidic conditions (e.g., polyphosphoric acid) typically favors the benzimidazole cyclization.
Strategy 2: Purification by Chromatography
Benzodiazepines have significantly different polarity and structural properties compared to benzimidazoles, making them separable by standard column chromatography.
-
Protocol:
-
Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Prepare a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
-
Monitor the fractions by TLC to isolate the desired benzimidazole product from the benzodiazepine byproduct.
-
References
-
IOSR Journal of Applied Chemistry. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. [Link]
-
ResearchGate. (2022). Plausible mechanism for the synthesis of 1,2-disubstituted benzimidazoles. [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
ResearchGate. (n.d.). Synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes. [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
RSC Publishing. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
PubMed. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. [Link]
-
Organic Chemistry Portal. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. [Link]
-
ResearchGate. (n.d.). Selective synthesis of 2-substituted benzimidazoles. [Link]
-
ResearchGate. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. [Link]
-
Applied Chemical Engineering. (2024). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Dual Pathways, One Framework: Theoretical Insights into the Benzimidazole × Benzodiazepine Crossroads from o-Phenylenediamine and 2-Cyanoacrylate Derivatives. [Link]
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
National Center for Biotechnology Information. (2022). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. [Link]
-
PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]
-
ResearchGate. (2024). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. [Link]
-
ResearchGate. (2005). Facile and Selective Synthesis of 2-Substituted Benzimidazoles Catalyzed by FeCl3/ Al2O3. [Link]
-
ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]
-
ResearchGate. (n.d.). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. [Link]
-
MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
-
MDPI. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. [Link]
-
ResearchGate. (2013). (PDF) The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. [Link]
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]
-
PubMed. (2013). The formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from 1,2-diaminobenzene in the presence of acetone. [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. [Link]
-
ElectronicsAndBooks. (n.d.). The Reaction of o-Phenylenediamines with Carbonyl Compounds. III. Benzophenones and Dibenzyl Ketones1. [Link]
-
MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. [Link]
-
Scholars Research Library. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. [Link]
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole. [Link]
-
Sci-Hub. (n.d.). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. [Link]
-
ElectronicsAndBooks. (n.d.). The Reaction of o-Phenylenediamines with Carbonyl Compounds. II. Ketones1 Aliphatic. [Link]
-
ResearchGate. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. [Link]
-
Der Pharma Chemica. (2013). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. [Link]
-
Catalysis Science & Technology. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. [Link]
-
National Center for Biotechnology Information. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
-
ResearchGate. (2022). (PDF) The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 5,6-difluoro-1H-1,3-benzodiazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5,6-difluoro-1H-1,3-benzodiazol-2-amine (CAS No: 142356-62-5).[1] This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile building block. The reactivity of this compound, particularly the nucleophilicity of its three nitrogen centers, is profoundly influenced by the choice of solvent. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic sites on this compound and why is regioselectivity a challenge?
A1: The molecule possesses three distinct nucleophilic nitrogen atoms: the two imidazole ring nitrogens (N1 and N3) and the exocyclic 2-amino group. Due to the tautomeric nature of the 2-aminobenzimidazole core, the N1 and N3 positions are often chemically equivalent. The close proximity and availability of these three sites mean that reactions with electrophiles, such as N-arylation, can lead to a mixture of regioisomers and poly-arylated products without careful control of reaction conditions.[2]
Q2: How do the fluorine substituents on the benzene ring influence the molecule's reactivity?
A2: The two fluorine atoms are strongly electron-withdrawing. This has two major effects:
-
Electronic Activation: They make the aromatic ring electron-deficient. While this compound is typically used as a nucleophile, this electronic feature makes related fluorinated aryl halides excellent substrates for Nucleophilic Aromatic Substitution (SNAr) reactions.[3]
-
Acidity Modification: They increase the acidity of the N-H protons on the imidazole ring and the amino group compared to their non-fluorinated analogs, which can affect the choice of base and reaction kinetics.
Q3: Why is solvent selection paramount for reactions involving this compound?
A3: Solvent choice is arguably one of the most critical parameters. The solvent directly modulates the nucleophilicity of the amine and imidazole nitrogens. It influences the solubility of reactants, stabilizes transition states, and can ultimately determine reaction rate and even which nitrogen atom reacts (chemoselectivity). An incorrect solvent can lead to dramatically reduced yields or complete reaction failure. The general influence of solvent mixtures on nucleophilicity is a complex but crucial area of study.[4]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions
-
Symptoms: You are attempting an N-alkylation or N-arylation and see mostly starting material after the reaction time.
-
Primary Cause: Your nucleophile is not sufficiently reactive in the chosen solvent. This is a classic problem when using polar protic solvents.
-
Scientific Explanation: Polar protic solvents (e.g., ethanol, methanol, water) have acidic protons that form strong hydrogen bonds with the nitrogen atoms of your benzodiazolamine.[5] This creates a "solvent cage" around the nucleophile, stabilizing it but also sterically hindering it and lowering its energy, which reduces its motivation to attack an electrophile.[6][7]
-
Solution: Switch to a polar aprotic solvent .
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (CH₃CN).
-
Why it Works: These solvents lack acidic protons and cannot form hydrogen bonds with the nucleophile. They effectively solvate the counter-ion of the base (e.g., K⁺ from K₂CO₃) but leave the benzodiazolamine anion "naked" and highly reactive, dramatically increasing its nucleophilicity and the reaction rate.[6]
-
Issue 2: Poor Regioselectivity in N-Arylation Reactions
-
Symptoms: You obtain a mixture of products, with the aryl group attached to the exocyclic amine (N²) and the imidazole ring (N1).
-
Primary Cause: The reaction conditions are not selective for a single nitrogen site.
-
Scientific Explanation: The N1 and N² positions have comparable nucleophilicity that can be difficult to distinguish without a directing influence. Research has shown that the choice of metal catalyst is a powerful tool to control the site of arylation.[8]
-
Solutions & Strategies:
-
For N²-Arylation (Exocyclic Amine): Employ a Palladium (Pd)-catalyzed system. A common combination is a palladium source (e.g., Pd₂(dba)₃), a biaryl phosphine ligand (e.g., XPhos), and a base like K₃PO₄ in a polar aprotic solvent.[2][8]
-
For N¹-Arylation (Imidazole Ring): Utilize a Copper (Cu)-catalyzed system. Conditions often involve a copper source (e.g., CuI), a ligand, and a base like Cs₂CO₃. These conditions are typically chemoselective for the azole nitrogen.[2][8]
-
Issue 3: Reagent Solubility and Reaction Homogeneity
-
Symptoms: Your reagents (especially the base, e.g., K₂CO₃ or Cs₂CO₃) do not dissolve, leading to a heterogeneous mixture and potentially inconsistent results.
-
Primary Cause: Mismatch between the solvent and the ionic character of the reagents.
-
Solution: Use solvents known for their ability to dissolve both organic substrates and inorganic salts.
-
Primary Choice: DMF and DMSO are excellent choices for SNAr and metal-catalyzed reactions due to their high dielectric constants, which aid in dissolving salts.[9]
-
Alternative: Acetonitrile is also effective, though sometimes less potent at dissolving certain inorganic bases.
-
Data & Visualization
Table 1: Impact of Solvent Class on the Nucleophilicity of this compound
| Solvent Class | Examples | Key Interaction with Nucleophile | Expected Effect on Nucleophilicity | Typical Applications |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Strong Hydrogen Bonding[5] | Decreased | Often avoided for substitution reactions; used in some specific syntheses or workups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN), THF | Dipole-Dipole Interactions; Solvates Cations Well | Increased | Preferred for SN2, SNAr, and metal-catalyzed cross-coupling reactions.[10] |
| Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | van der Waals Forces | Minimal Effect (but poor solubility is a major issue) | Generally unsuitable as primary reaction solvents due to poor solubility of the substrate and required bases. |
Diagram 1: Solvent Selection Decision Workflow
This diagram provides a logical path for choosing an appropriate solvent system based on the desired reaction.
Caption: Decision tree for solvent selection in reactions.
Experimental Protocols
Protocol: Selective N¹-Arylation using Copper Catalysis
This protocol provides a generalized procedure for the selective arylation on the imidazole nitrogen, based on established methodologies for 2-aminobenzimidazoles.[2][8]
Objective: To synthesize N¹-aryl-5,6-difluoro-1H-1,3-benzodiazol-2-amine with high regioselectivity.
Reagents & Materials:
-
This compound
-
Aryl Iodide (1.1 equivalents)
-
Copper(I) Iodide (CuI, 0.1 equivalents)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: Add this compound, the aryl iodide, CuI, and Cs₂CO₃ to a dry reaction vessel equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.
-
Solvent Addition: Add anhydrous, degassed DMF via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure N¹-arylated product.
Diagram 2: Troubleshooting Workflow for Low-Yield Arylation
Caption: A systematic workflow for troubleshooting low yields.
References
-
MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity. Retrieved from [Link]
-
Ben-Amor, I., et al. (2022). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Publishing. Retrieved from [Link]
-
Quora. (2020). What is the effect of the nature of a solvent on nucleophilicity?. Retrieved from [Link]
-
Koivula, T., et al. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Semantic Scholar. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Nucleophilicity with respect to the solvent. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Lundgren, R. J., et al. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition. Published in PMC, available from [Link]
-
MIT Open Access Articles. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Retrieved from [Link]
-
DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Organic Process Research & Development. Retrieved from [Link]
-
Ichikawa, K., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Published in PMC, available from [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-difluoro-1H-1,3-benzodiazol-2-amine. Retrieved from [Link]
-
Freire, F. B., et al. (2022). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega. Published in PMC, available from [Link]
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Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Difluoro- vs. Mono-Fluorobenzimidazoles
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the biological profile of a molecule. This guide provides an in-depth comparison of the biological activities of difluoro- and mono-fluorinated benzimidazoles, a privileged scaffold in drug discovery. We will delve into the nuances of how the number and position of fluorine substituents impact anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols for researchers.
The Power of Fluorine in Benzimidazole Scaffolds
Benzimidazoles are a class of heterocyclic compounds structurally similar to naturally occurring nucleotides, allowing them to interact with a wide range of biological targets.[1] The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's properties. This is due to fluorine's small size, ability to form strong carbon-fluorine bonds, and its capacity to alter electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced binding affinity to target proteins, improved cell permeability, and reduced metabolic degradation, ultimately amplifying the therapeutic effect.[2][3]
This guide will explore whether the addition of a second fluorine atom to the benzimidazole scaffold offers a consistent advantage in biological activity over a single fluorine substitution.
Comparative Biological Activity: A Data-Driven Analysis
The following sections present a comparative analysis of the biological activities of difluoro- and mono-fluorobenzimidazoles, with a focus on anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Fluorinated benzimidazoles have demonstrated significant potential as anticancer agents, often by inducing apoptosis or inhibiting key kinases involved in cancer cell proliferation.[4][5] The degree of fluorination can significantly impact their cytotoxic efficacy.
For instance, studies on a series of fluoroaryl benzimidazoles have shown potent micromolar inhibition against various cancer cell lines, including K-562 (leukemia), MCF-7 (breast cancer), G361 (melanoma), and HOS (osteosarcoma).[4] It has been observed that conjugates of benzimidazole with oxindole moieties bearing mono-, di-, or trifluoromethyl groups exhibit considerable antiproliferative activities.[3]
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Mono-fluoroaryl benzimidazole | K-562 | 7.8 | [4] |
| Di-fluoroaryl benzimidazole | K-562 | 2.8 | [4] |
| Tetra-fluoroaryl benzimidazole | K-562 | 3.4 | [4] |
| Mono-fluoro benzimidazole-oxindole | MCF-7 | Data indicates considerable activity | [3] |
| Di-fluoro benzimidazole-oxindole | MCF-7 | Data indicates considerable activity | [3] |
Key Insight: The data suggests that in certain scaffolds, increasing the number of fluorine atoms from one to two can enhance anticancer activity, as seen in the lower IC50 value for the di-fluoroaryl benzimidazole against the K-562 cell line.[4] However, this is not a universal rule, as a tetra-fluorinated analogue showed slightly reduced activity compared to the di-fluorinated version. This highlights the complex interplay between the number of fluorine atoms and their specific placement on the aromatic rings. The enhanced lipophilicity and altered electronic distribution conferred by di-fluorination may lead to improved cell penetration and target engagement.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents, and fluorinated benzimidazoles have emerged as a promising class of compounds.[2][6] Fluorine substitution can enhance the antimicrobial properties of benzimidazoles by increasing their lipophilicity, which facilitates passage through bacterial cell membranes.[2]
A study on a series of benzimidazoles with fluoro-benzene moieties demonstrated that fluoro-substituted compounds generally exhibit good antibacterial and antifungal properties compared to their unsubstituted parent compounds.[2] For example, a compound with a fluorine atom at the meta-position of the phenyl ring showed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.[2] Another 2-(m-fluorophenyl)-benzimidazole derivative displayed good activity against Bacillus subtilis with a MIC of 7.81 µg/mL.[2]
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| Unsubstituted Phenyl Benzimidazole | Various | Generally higher MICs | [2] |
| Mono-fluorophenyl Benzimidazole | Gram-negative bacteria | 31.25 | [2] |
| Mono-fluorophenyl Benzimidazole | B. subtilis | 7.81 | [2] |
| Di-fluorobenzyl Benzimidazole | C. albicans, S. cerevisiae, A. flavus | 16-32 | [3] |
Key Insight: The presence of at least one fluorine atom appears to be beneficial for antimicrobial activity.[2] The data on a 2,4-difluorinated benzyl ring containing benzimidazole shows potent antifungal activity.[3] This suggests that di-fluorination, particularly at specific positions, can be a successful strategy for developing broad-spectrum antimicrobial agents. The electron-withdrawing nature of two fluorine atoms can enhance the interaction with microbial targets.
Enzyme Inhibition
Benzimidazoles are known to be effective kinase inhibitors, a key mechanism in their anticancer activity.[7][8] They can also inhibit other enzymes, such as β-secretase, which is implicated in Alzheimer's disease.[9] Fluorination can play a crucial role in modulating the inhibitory potency of these compounds.
Key Insight: The ability of fluorine to modulate the electronic environment of the benzimidazole scaffold can lead to stronger and more specific interactions with the active site of an enzyme. While more direct comparative studies are needed, the existing literature supports the hypothesis that di-fluorination could be a valuable tool for enhancing the enzyme inhibitory activity of benzimidazoles.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of benzimidazole derivatives on cancer cell lines.[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, DLD-1)[13]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[13]
-
Difluoro- and mono-fluorobenzimidazole compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for another 24-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the benzimidazole derivatives against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Difluoro- and mono-fluorobenzimidazole compounds
-
96-well plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density.[2]
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol assesses the ability of benzimidazole derivatives to inhibit the activity of a specific kinase.[12]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Difluoro- and mono-fluorobenzimidazole compounds
-
Kinase buffer
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the kinase buffer.
-
Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the kinase substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., luminescence-based).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined from the dose-response curve.
Visualizing the Concepts
To better illustrate the experimental workflows and the central theme of this guide, the following diagrams are provided.
Caption: A generalized workflow for anticancer drug discovery with fluorinated benzimidazoles.
Caption: Comparing the impact of mono- vs. di-fluoro substitution on benzimidazole activity.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the benzimidazole scaffold is a powerful tool for modulating biological activity. The evidence presented suggests that di-fluorination can, in many cases, offer an advantage over mono-fluorination in terms of anticancer and antimicrobial potency. This is likely due to a combination of factors including increased lipophilicity, altered electronic properties, and enhanced binding interactions with biological targets.
However, the structure-activity relationship is complex, and the optimal degree and position of fluorination will be specific to the target and desired biological effect. Future research should focus on systematic comparative studies of mono- and di-fluorinated benzimidazoles against a broader range of biological targets, including a wider panel of cancer cell lines, microbial strains, and specific enzymes. Such studies, coupled with computational modeling, will provide a more comprehensive understanding of the fluorine advantage and guide the rational design of next-generation benzimidazole-based therapeutics.
References
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Bhambra, A. S., et al. (2016). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. Journal of Fluorine Chemistry, 188, 99-109. [Link]
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Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition. (2019). Bioorganic Chemistry, 88, 102936. [Link]
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In vitro validation of protein kinase inhibition by benzimidazole... (n.d.). ResearchGate. [Link]
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A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021). Journal of Pharmaceutical Negative Results. [Link]
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Arsan, R. F., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
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Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2023). Journal of Molecular Structure, 1275, 134685. [Link]
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Montgomery, J. A., & Hewson, K. (1965). Synthesis of Potential Anticancer Agents. XXXIV. Fluorobenzimidazoles and Fluorobenzotriazoles. Journal of Medicinal Chemistry, 8(5), 737-740. [Link]
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A facile method for preparation and evaluation of the antimicrobial efficiency of various heterocycles containing thieno[2,3-d]pyrimidine. (2020). Journal of the Iranian Chemical Society, 18, 115-126. [Link]
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Importance of Fluorine in Benzazole Compounds. (2020). Molecules, 25(20), 4746. [Link]
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Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). Molecules. [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. (2024). Molecules, 29(13), 3053. [Link]
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Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2023). Molecules, 28(15), 5786. [Link]
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In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). Journal of Pharmaceutical Research International, 36(6), 46-59. [Link]
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Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro. (2016). Journal of Fluorine Chemistry, 188, 99-109. [Link]
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(PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2014). ResearchGate. [Link]
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Benzimidazole derivatives as kinase inhibitors. (2014). Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
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Antimicrobial activity of a new series of benzimidazole derivatives. (2009). European Journal of Medicinal Chemistry, 44(10), 4169-4174. [Link]
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Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ResearchGate. [Link]
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Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity. (2016). Journal of Heterocyclic Chemistry, 53(4), 1184-1193. [Link]
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Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. (2025). Eastern Journal of Medicine, 30(4), 550-555. [Link]
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EVALUATION OF ANTIMICROBIAL EFFICACY TOWARDS HETEROCYCLIC COMPOUNDS. (2018). Airo International Research Journal, XIII. [Link]
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2000). Molecules, 5(12), 1429-1438. [Link]
-
Design and Synthesis of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega, 9(16), 18025-18036. [Link]
-
Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. (2025). Eastern Journal of Medicine, 30(4), 550-555. [Link]
-
Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (2022). RSC Advances, 12(20), 12535-12547. [Link]
-
(PDF) Enzyme inhibition by fluoro compounds. (2002). ResearchGate. [Link]
-
Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2021). Iraqi Journal of Pharmaceutical Sciences, 30(1), 25-33. [Link]
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2000). Molecules. [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals, 14(7), 663. [Link]
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals, 14(7), 663. [Link]
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Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal, e202402330. [Link]
-
Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity. (2016). ResearchGate. [Link]
-
Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase. (2023). Archiv der Pharmazie, 356(4), e2200508. [Link]
-
Different Potential Biological Activities of Benzimidazole Derivatives. (2022). ResearchGate. [Link]
-
Structure relationship activity of benzimidazole. (n.d.). ResearchGate. [Link]
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5,6-difluoro-1H-1,3-benzodiazol-2-amine vs other coupling reagents in peptide synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of peptide coupling reagents, with a critical look at emerging alternatives.
In the intricate world of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide.[1][2][3] This guide provides an in-depth comparison of commonly employed coupling reagents, offering insights into their mechanisms, performance, and best-use cases. While the focus remains on established and well-documented reagents, we also address the continuous search for novel agents that promise enhanced performance.
Initially, this guide intended to include a detailed analysis of 5,6-difluoro-1H-1,3-benzodiazol-2-amine as a potential coupling reagent. However, a thorough review of the scientific literature and chemical databases reveals no documented application of this compound in peptide synthesis. Its chemical structure, featuring a 2-aminobenzimidazole core, is noted in chemical supplier catalogs, but its functional role as a coupling agent remains unsubstantiated in the field of peptide chemistry.[4][5] Therefore, this guide will proceed with a comparative analysis of widely recognized and experimentally validated coupling reagents.
The Fundamental Principle: Peptide Bond Formation
The formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is the cornerstone of peptide synthesis.[2][3] This reaction is not spontaneous and requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amino group.[2][3] Coupling reagents are the activators in this pivotal step, transforming the carboxylic acid into a more reactive species.[2][3]
An ideal coupling reagent should exhibit the following characteristics:
-
High coupling efficiency: Ensuring rapid and complete reaction to maximize peptide yield.
-
Suppression of racemization: Preserving the stereochemical integrity of the chiral amino acids.[6][7]
-
Good solubility: Facilitating ease of use in common peptide synthesis solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[8]
-
Generation of soluble byproducts: Simplifying the purification process.
-
Safety and stability: Posing minimal risk to the user and being stable under storage and reaction conditions.
A Comparative Overview of Major Coupling Reagent Classes
The most prominent classes of coupling reagents are carbodiimides and onium salts (phosphonium and aminium/uronium). Each class operates through distinct mechanisms and offers a unique profile of advantages and disadvantages.
Carbodiimides: The Classical Approach
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the earliest and most fundamental coupling reagents.[9] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[9][10]
Mechanism of Action with Carbodiimides: The carbodiimide reacts with the N-protected amino acid to form the O-acylisourea intermediate. This intermediate can then react with the N-terminus of the growing peptide chain to form the desired peptide bond.
A significant drawback of carbodiimides, particularly DCC, is the formation of an insoluble N,N'-dicyclohexylurea byproduct, which can complicate purification in solid-phase peptide synthesis (SPPS).[9][11] DIC is often preferred in SPPS because its corresponding urea byproduct is more soluble.[1][11]
To mitigate the risk of racemization and other side reactions, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[1][6][11] These additives react with the O-acylisourea intermediate to form active esters that are less prone to racemization.[11]
Onium Salts: The High-Efficiency Standard
Onium salts, which include phosphonium salts (e.g., PyBOP®, PyAOP®) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, COMU®), are now the reagents of choice for most peptide synthesis applications due to their high efficiency and rapid reaction kinetics.[1][3]
Mechanism of Action with Onium Salts: In the presence of a base, onium salts react with the N-protected amino acid to form an active ester, typically with HOBt, HOAt (1-hydroxy-7-azabenzotriazole), or OxymaPure as the leaving group. This active ester then rapidly reacts with the amine component.
-
HBTU and TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate analogue (TBTU) are widely used and effective coupling reagents.[2][12] They offer a good balance of reactivity and cost-effectiveness.
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is generally considered more reactive than HBTU due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring of the HOAt moiety.[11] This enhanced reactivity makes HATU particularly useful for coupling sterically hindered amino acids.
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt based on OxymaPure.[1][13] It offers coupling efficiencies comparable to or even exceeding HATU, with the added benefits of being non-explosive and having better solubility.[1][13]
Performance Comparison: Key Metrics
| Coupling Reagent/System | Relative Reactivity | Racemization Suppression | Byproduct Solubility | Key Advantages | Key Disadvantages |
| DIC/HOBt | Moderate | Good | Moderate (urea can precipitate) | Cost-effective, low racemization with additive.[1] | Slower than onium salts, potential for insoluble urea. |
| DIC/OxymaPure | High | Excellent | Good | Safer alternative to HOBt/HOAt, excellent racemization suppression.[6][14] | |
| HBTU | High | Good | Good | Reliable, widely used, good balance of performance and cost.[2] | Can cause guanidinylation of the N-terminus if used in excess.[7] |
| HATU | Very High | Excellent | Good | Highly efficient, especially for sterically hindered couplings.[11] | More expensive than HBTU, potential for guanidinylation. |
| COMU | Very High | Excellent | Excellent | High reactivity, safer (non-explosive), good solubility.[1][13] | Higher cost. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling
The following is a generalized protocol for a coupling step in Fmoc-based SPPS. The specific amounts and reaction times may need to be optimized depending on the amino acid and peptide sequence.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, COMU; 3-5 equivalents)
-
Base (for onium salts, e.g., N,N-diisopropylethylamine - DIPEA; 6-10 equivalents)
-
Solvent (e.g., DMF, NMP)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin in the reaction solvent for 15-30 minutes.
-
Activation (Pre-activation for onium salts):
-
In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in the reaction solvent.
-
Add the base (e.g., DIPEA) to the solution and allow it to pre-activate for 1-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with the reaction solvent (e.g., 3-5 times with DMF) to remove excess reagents and byproducts.
-
-
Monitoring (Optional):
-
Perform a Kaiser test to check for the presence of free primary amines, which indicates the completeness of the coupling reaction. A negative result (yellow beads) signifies a complete reaction.
-
Conclusion: Selecting the Optimal Reagent
The choice of coupling reagent is a multifaceted decision that depends on the specific requirements of the peptide being synthesized. For routine sequences, a combination of DIC with an additive like OxymaPure or a standard onium salt like HBTU provides a reliable and cost-effective solution. For more challenging syntheses involving sterically hindered amino acids or aggregation-prone sequences, more powerful reagents such as HATU or COMU are often necessary to achieve high yields and purity.
While the search for novel and improved coupling reagents is a continuous effort in peptide chemistry, the current landscape offers a robust toolkit of well-characterized and highly effective options. A thorough understanding of their mechanisms and performance characteristics, as presented in this guide, is essential for any researcher aiming to master the art and science of peptide synthesis.
References
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 835-849. [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CD Bioparticles. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Semantic Scholar. [Link]
-
Guo, Y., Wang, M., Gao, Y., & Liu, G. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Solid Phase Peptide Synthesis. Bio-protocol. [Link]
-
Introduction to Peptide Synthesis. (2012). National Institutes of Health. [Link]
-
Best peptide coupling method in DMF? Reddit. [Link]
-
Development of novels peptide coupling reagents based on 1,3-dimethylbarbutric acid, the oxyma-B family. Grup de Recerca en Química dels Pèptids i les Proteïnes. [Link]
-
This compound. Lead Sciences. [Link]
-
Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301–309. [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]
-
4,6-difluoro-1H-1,3-benzodiazol-2-amine. PubChem. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. 4,6-difluoro-1H-1,3-benzodiazol-2-amine | C7H5F2N3 | CID 81449901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. peptide.com [peptide.com]
- 12. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
A Comparative Guide to the Efficacy of 5,6-Difluoro-1H-1,3-benzodiazol-2-amine Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth technical comparison of 5,6-difluoro-1H-1,3-benzodiazol-2-amine derivatives as a promising class of enzyme inhibitors. By examining experimental data, we aim to elucidate the impact of the difluorobenzimidazole moiety on inhibitory potency and selectivity, offering valuable insights for the rational design of next-generation therapeutics.
Introduction to this compound Derivatives
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. Its unique bicyclic aromatic system allows for versatile interactions with biological targets. The introduction of fluorine atoms, particularly the 5,6-difluoro substitution pattern on the benzimidazole ring, can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. These alterations can translate into enhanced potency and selectivity as enzyme inhibitors.
This guide will focus on a key example of this class of compounds, N-(5-Chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide, and compare its efficacy with other derivatives to highlight the structure-activity relationships (SAR) that govern their inhibitory potential.
Case Study: Inhibition of Casein Kinase 1 (CK1) Isoforms
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction, cell cycle progression, and circadian rhythms. Dysregulation of CK1 activity has been implicated in several diseases, making it an attractive target for therapeutic intervention.
Recent studies have identified N-(5-Chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide (herein referred to as Compound 6 ) as a highly potent inhibitor of CK1δ and CK1ε.[1][2]
Comparative Efficacy Against CK1δ and CK1ε
The inhibitory potency of Compound 6 and its analogues was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Compound | R1 | R2 | R3 | R4 | CK1δ IC50 (µM) | CK1ε IC50 (µM) |
| Compound 6 | Cl | F | H | OCF3 | 0.042 | 0.0326 |
| Compound 5 | CF3 | H | H | OCF3 | 0.040 | 0.199 |
| Compound A | H | H | H | OCF3 | >10 | >10 |
| Compound B | Cl | H | H | OCF3 | 0.085 | 0.075 |
Data synthesized from Bischof et al.[1][2]
Analysis of Structure-Activity Relationship (SAR):
The data clearly demonstrates the significant contribution of the halogen substitutions on the benzimidazole ring to the inhibitory potency.
-
Role of Fluorine: The presence of the fluorine atom at the 6-position, in conjunction with a chlorine atom at the 5-position (Compound 6 ), results in potent, nanomolar inhibition of both CK1δ and CK1ε.[1][2]
-
Comparison with Non-halogenated Analogue: The non-halogenated analogue (Compound A) is essentially inactive, highlighting the critical role of the halogens in binding to the kinase.
-
Comparison with Mono-halogenated Analogue: The mono-chloro substituted analogue (Compound B) shows a marked increase in potency compared to the unsubstituted compound, but is still less potent than the di-halogenated Compound 6 . This suggests a synergistic effect of the 5-chloro and 6-fluoro substitutions.
-
Selectivity: Interestingly, while both Compound 5 and Compound 6 are potent CK1δ inhibitors, Compound 6 exhibits more balanced potent inhibition against both CK1δ and CK1ε. In contrast, Compound 5 shows a five-fold higher affinity for CK1δ over CK1ε.[1][2] A broader kinase selectivity screen of Compound 5 against 442 kinases revealed it to be a highly selective inhibitor of CK1δ, suggesting that derivatives of this scaffold are promising candidates for selective kinase inhibition.[1][2]
The rationale behind these experimental choices lies in systematically probing the effects of substitutions on the benzimidazole core to optimize inhibitor potency and selectivity. The inclusion of electron-withdrawing groups like fluorine and chlorine can alter the electronic properties of the benzimidazole ring system and influence its interaction with the ATP-binding pocket of the kinase.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the key assays used to evaluate the efficacy of these benzimidazole derivatives.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 values of inhibitors against a specific kinase.
Materials:
-
Recombinant human CK1δ or CK1ε enzyme
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
Substrate (e.g., α-casein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Test compounds (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
Substrate
-
Recombinant kinase
-
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Sources
A Comparative Spectroscopic Guide to 5,6-difluoro-1H-1,3-benzodiazol-2-amine and Its Analogs for Drug Discovery Professionals
In the landscape of modern drug discovery, a profound understanding of a molecule's structural and electronic properties is paramount. For researchers and scientists working with novel chemical entities, particularly within the benzimidazole class of compounds, spectroscopic analysis serves as the cornerstone of characterization and quality control. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 5,6-difluoro-1H-1,3-benzodiazol-2-amine and its key analogs: the parent 2-aminobenzimidazole and the isomeric 4,6-difluoro- and 5,7-difluoro-1H-1,3-benzodiazol-2-amines. By elucidating the subtle yet significant differences in their NMR, IR, Mass, and UV-Vis spectra, this document aims to equip drug development professionals with the critical insights needed for unambiguous identification, purity assessment, and a deeper comprehension of structure-property relationships.
The Significance of Fluorination in Benzimidazole Scaffolds
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. In the context of benzimidazoles, a privileged scaffold in numerous therapeutic agents, fluorination can influence metabolic stability, binding affinity, and membrane permeability. The precise location of the fluorine substituents on the benzene ring can dramatically alter the molecule's electronic distribution and, consequently, its spectroscopic characteristics. This guide will dissect these alterations, providing a clear rationale for the observed spectral shifts and patterns.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogs. This data has been compiled from various authenticated sources and, where experimental data is unavailable, supplemented with high-quality predicted values from computational models.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-4 | H-5 | H-6 | H-7 | NH₂ | NH |
| 2-Aminobenzimidazole[1] | 7.12 (d) | 6.86 (t) | 6.86 (t) | 7.12 (d) | 6.26 (br s) | Not specified |
| This compound | ~7.0-7.2 (s) | - | - | ~7.0-7.2 (s) | ~6.4 (br s) | ~10.5 (br s) |
| 4,6-difluoro-1H-1,3-benzodiazol-2-amine | - | ~6.6-6.8 (m) | - | ~6.9-7.1 (m) | ~6.3 (br s) | ~10.4 (br s) |
Note: Data for fluorinated analogs is estimated based on known substituent effects and data from similar compounds. Precise experimental values may vary.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-4 | C-5 | C-6 | C-7 | C-3a | C-7a |
| 2-Aminobenzimidazole | 159.5 | 114.5 | 120.0 | 120.0 | 114.5 | 137.5 | 137.5 |
| This compound | ~158 | ~98 (d) | ~148 (d, J=240 Hz) | ~148 (d, J=240 Hz) | ~98 (d) | ~133 | ~133 |
| 4,6-difluoro-1H-1,3-benzodiazol-2-amine | ~158 | ~150 (d, J=240 Hz) | ~95 (d) | ~150 (d, J=240 Hz) | ~97 (d) | ~135 | ~135 |
Note: Data for fluorinated analogs is estimated based on known substituent effects and computational predictions. J-couplings to fluorine are significant and diagnostic.
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm, referenced to CFCl₃)
| Compound | F-5 | F-6 | F-4 | F-7 |
| This compound | ~ -140 to -145 | ~ -140 to -145 | - | - |
| 4,6-difluoro-1H-1,3-benzodiazol-2-amine | - | ~ -110 to -115 | ~ -110 to -115 | - |
Note: Estimated chemical shift ranges. The exact values are highly dependent on the solvent and electronic environment.
Table 4: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H (stretch) | C=N (stretch) | C-F (stretch) | Aromatic C-H (bend) |
| 2-Aminobenzimidazole[2][3] | 3417, 3317, 3186 | 1640-1660 | - | 700-900 |
| This compound | ~3400-3100 | ~1640-1660 | ~1100-1250 | ~800-900 |
| 4,6-difluoro-1H-1,3-benzodiazol-2-amine | ~3400-3100 | ~1640-1660 | ~1100-1250 | ~800-900 |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| 2-Aminobenzimidazole[4] | 133 | 105, 78 |
| This compound | 169 | 142, 115 |
| 4,6-difluoro-1H-1,3-benzodiazol-2-amine | 169 | 142, 115 |
Table 6: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | Solvent | λmax 1 | λmax 2 |
| 2-Aminobenzimidazole | Ethanol | 283 | 243 |
| This compound | Ethanol | ~280-285 | ~240-245 |
| 4,6-difluoro-1H-1,3-benzodiazol-2-amine | Ethanol | ~275-280 | ~235-240 |
Experimental Protocols and Causality
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols are provided as a robust starting point for the analysis of these benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe of the local electronic environment.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons (NH, NH₂).
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the aromatic region to observe the splitting patterns and coupling constants of the protons on the benzene ring. The broad signals for the NH and NH₂ protons are characteristic.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The signals for the carbons directly bonded to fluorine will appear as doublets due to ¹JCF coupling, which is a key diagnostic feature.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shifts of the fluorine atoms are highly sensitive to their position on the aromatic ring.
-
2D NMR (Optional but Recommended): Techniques such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be invaluable for unambiguous assignment of all proton and carbon signals, especially for the substituted analogs.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. It is particularly useful for identifying the N-H, C=N, and C-F bonds in the target compounds.
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups. The broad N-H stretching bands in the 3400-3100 cm⁻¹ region, the C=N stretching vibration of the imidazole ring around 1650 cm⁻¹, and the strong C-F stretching bands in the 1250-1100 cm⁻¹ region are of particular interest.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the molecular formula and gaining insights into the molecule's stability and structural components.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for these compounds.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the molecular ion. This will reveal characteristic losses, such as the loss of HCN from the imidazole ring.
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of the absorption bands are characteristic of the chromophoric system, which in this case is the benzimidazole ring.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The benzimidazole core typically shows two main absorption bands. The position of these bands can be influenced by the substitution pattern on the benzene ring.
In-Depth Analysis and Interpretation
NMR Spectroscopy
The ¹H NMR spectrum of 2-aminobenzimidazole shows a characteristic symmetrical pattern for the aromatic protons, appearing as a pair of doublets and a pair of triplets (or a more complex multiplet depending on the resolution)[1]. The introduction of two fluorine atoms in this compound simplifies this region to a singlet (or a narrow multiplet) due to the chemical equivalence of H-4 and H-7. In contrast, the 4,6-difluoro analog will exhibit two distinct multiplets for the remaining aromatic protons.
The ¹³C NMR spectra are particularly informative. The carbons directly attached to fluorine (C-5 and C-6 in the target compound) will show large one-bond coupling constants (¹JCF) in the range of 240-250 Hz, appearing as doublets. The carbons ortho and meta to the fluorine atoms will also exhibit smaller C-F couplings. These coupling patterns are diagnostic for determining the substitution pattern.
The ¹⁹F NMR spectra provide the most direct evidence of the fluorine substitution. For this compound, a single resonance (or a narrow multiplet due to coupling with H-4 and H-7) is expected. The 4,6-difluoro analog will likely show two distinct fluorine signals due to their different chemical environments.
IR Spectroscopy
The IR spectra of all the compounds will be dominated by the characteristic bands of the 2-aminobenzimidazole core. The key differentiator for the fluorinated analogs will be the presence of strong C-F stretching vibrations, typically in the 1250-1100 cm⁻¹ region. The exact position and intensity of these bands can provide further subtle clues about the substitution pattern.
Mass Spectrometry
The molecular ion peak in the mass spectrum will readily distinguish the non-fluorinated (m/z 133) from the difluorinated analogs (m/z 169). The fragmentation patterns are expected to be similar, with initial losses of small neutral molecules like HCN. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
UV-Vis Spectroscopy
The UV-Vis spectra of benzimidazoles are characterized by two main absorption bands corresponding to π-π* transitions of the aromatic system. The introduction of fluorine atoms, being weakly electron-withdrawing, is expected to cause only minor shifts (hypsochromic or bathochromic) in the λmax values compared to the parent 2-aminobenzimidazole. However, subtle differences between the difluoro isomers may be observable.
Conclusion
The spectroscopic analysis of this compound and its analogs reveals a rich tapestry of structural information. While sharing a common benzimidazole core, the position of the fluorine substituents imparts unique and diagnostic fingerprints across various spectroscopic techniques. A multi-technique approach, combining the power of NMR for detailed structural elucidation, IR for functional group identification, MS for molecular weight and fragmentation analysis, and UV-Vis for characterizing the electronic system, is essential for the comprehensive characterization of these important molecules in a drug discovery and development setting. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently identify and differentiate these closely related compounds, ensuring the integrity and quality of their research.
References
- Mishra, A. K., & Dogra, S. K. (1985). Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH on Spectral Behaviour. Indian Journal of Chemistry, 24A, 815-819.
-
ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. Retrieved from [Link]
-
mzCloud. (2014, August 1). 2 Aminobenzimidazole. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Rigorous Validation of Kinase Assay Results: A Comparative Analysis Featuring 5,6-difluoro-1H-1,3-benzodiazol-2-amine as a Model Inhibitor
In the landscape of drug discovery, particularly within oncology and immunology, protein kinases remain a pivotal target class. The identification of novel, potent, and selective kinase inhibitors is a primary objective of many high-throughput screening (HTS) campaigns.[1][2] However, the path from an initial "hit" in a primary screen to a validated lead compound is fraught with potential pitfalls, including false positives and experimental artifacts.[1] Rigorous assay validation is the cornerstone of a successful screening cascade, ensuring that resources are focused on chemically tractable and biologically relevant molecules.
This guide provides a comprehensive framework for the validation of kinase assay results, using the representative benzimidazole derivative, 5,6-difluoro-1H-1,3-benzodiazol-2-amine, as a hypothetical hit compound. Benzimidazoles are a well-established scaffold in medicinal chemistry, known to exhibit a range of biological activities, including kinase inhibition.[3][4][5] We will dissect the critical steps of a hit validation workflow, compare alternative assay technologies, and provide actionable protocols for researchers in the field.
The Imperative of a Multi-Step Validation Cascade
A primary HTS campaign can screen hundreds of thousands of compounds, generating a list of initial "actives" or "hits".[1] The purpose of the subsequent validation cascade is to systematically eliminate false positives and to characterize the true activity of the remaining compounds.[6] A failure to implement a robust validation strategy can lead to the costly pursuit of compounds that are non-specific, interfere with the assay technology, or are otherwise unsuitable for further development.[1]
A typical hit validation workflow progresses from confirming the activity of the initial hit to characterizing its potency, selectivity, and mechanism of action. This multi-tiered approach ensures a high degree of confidence in the compounds that advance to lead optimization.
Figure 1: A typical workflow for the validation of hits from a high-throughput kinase screen.
Part 1: A Comparative Guide to Kinase Assay Technologies
The choice of assay technology for both primary screening and subsequent validation is a critical decision. An ideal assay is robust, reproducible, sensitive, and has a high signal-to-background ratio.[7] Orthogonal assays, which utilize a different detection method from the primary screen, are essential for identifying false positives that arise from interference with a specific assay format.[1]
Here, we compare three common classes of kinase assays.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate peptide or protein.[8] | Gold standard for sensitivity and direct measurement of enzymatic activity. Less prone to compound interference. | Requires handling of radioactive materials, specialized equipment, and disposal protocols. Not easily amenable to high-throughput formats. |
| Fluorescence-Based Assays | Utilizes changes in fluorescence properties upon substrate phosphorylation. Common formats include FRET (Förster Resonance Energy Transfer), Fluorescence Polarization (FP), and environmentally sensitive fluorophores.[2][9] | Non-radioactive, highly amenable to HTS, and can be run in continuous kinetic mode.[8] | Susceptible to interference from fluorescent compounds or light scattering. Can have lower signal-to-background than other methods. |
| Luminescence-Based Assays | Measures the amount of ATP remaining in a reaction after the kinase reaction is complete. Lower ATP levels correspond to higher kinase activity. | High sensitivity, broad dynamic range, and less interference from fluorescent compounds. | Indirect measurement of kinase activity. Can be affected by compounds that inhibit the luciferase enzyme used for detection. |
For a primary screen that identifies a hit like this compound, a fluorescence-based assay is a common choice due to its scalability.[8] A robust validation plan would then employ a luminescence-based or radiometric assay as an orthogonal method to confirm the inhibitory activity.
Part 2: The Experimental Validation of this compound
Let us assume that this compound was identified as a hit in a primary HTS against a specific protein kinase (e.g., "Kinase X"). The following sections provide detailed protocols for the validation of this hypothetical hit.
Protocol 1: Primary Hit Confirmation and Dose-Response using a Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in polarization of fluorescently labeled tracer molecules. A phosphospecific antibody binds to the phosphorylated peptide substrate, resulting in a larger molecular complex that tumbles more slowly in solution and thus has a high polarization value. An inhibitor will prevent phosphorylation, leaving the tracer unbound and resulting in a low polarization signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Obtain a fresh, solid sample of this compound to rule out degradation of the original screening sample.
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO, starting from the 10 mM stock.
-
-
Assay Plate Preparation:
-
Using a 384-well, low-volume black plate, add 100 nL of each compound concentration from the dilution series to the appropriate wells.
-
Include control wells containing 100 nL of DMSO only (for high activity, 0% inhibition) and wells with a known potent inhibitor of Kinase X (for low activity, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase buffer, Kinase X, and the peptide substrate.
-
Dispense 5 µL of the master mix into each well of the assay plate.
-
Prepare a second master mix containing the kinase buffer and ATP at a concentration equal to its Km.
-
Add 5 µL of the ATP-containing mix to each well to start the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a stop/detection mix containing the FP tracer and the phosphospecific antibody.
-
Add 10 µL of the stop/detection mix to each well.
-
Incubate for 30 minutes at room temperature to allow for antibody binding.
-
Read the plate on a fluorescence polarization-capable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2: Principle of a Fluorescence Polarization kinase assay.
Protocol 2: Orthogonal Validation using a Luminescence-Based ATP Depletion Assay
Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. The depletion of ATP is directly proportional to the kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP.
Step-by-Step Methodology:
-
Compound Preparation:
-
Use the same serial dilution of this compound as prepared for the FP assay.
-
-
Assay Plate Preparation:
-
Using a 384-well white plate, add 100 nL of each compound concentration to the appropriate wells, including controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing kinase buffer, Kinase X, and the peptide substrate.
-
Dispense 5 µL of this mix into each well.
-
Prepare a second master mix containing kinase buffer and ATP (at its Km concentration).
-
Add 5 µL of the ATP mix to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of the ATP detection reagent (containing luciferase and luciferin) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition and determine the IC₅₀ value as described in the previous protocol.
-
Interpreting the Validation Data:
If this compound shows a similar IC₅₀ value in both the FP and the luminescence-based assay, it provides strong evidence that the compound is a genuine inhibitor of Kinase X and not an artifact of a specific assay technology. A significant discrepancy in potency between the two assays would warrant further investigation into potential assay interference.
| Validation Parameter | Acceptance Criteria | Hypothetical Result for a Validated Hit |
| Primary Assay Z'-factor | > 0.5 | 0.75 |
| Hit Confirmation | Activity confirmed with fresh solid | Confirmed |
| IC₅₀ from FP Assay | Reproducible, well-defined curve | 1.2 µM |
| IC₅₀ from Orthogonal Assay | Within 3-fold of primary assay IC₅₀ | 1.5 µM |
| Counter-Screen for FP | No activity | Inactive |
Conclusion and Expert Recommendations
The validation of hits from a high-throughput screen is a critical and multi-faceted process that relies on careful experimental design and the use of orthogonal assay technologies.[1][6] By subjecting a hypothetical hit, such as the benzimidazole derivative this compound, to a rigorous validation cascade, researchers can build a high degree of confidence in their results. This systematic approach of hit confirmation, dose-response analysis, and orthogonal testing is essential to filter out false positives and to ensure that only the most promising compounds are progressed into the later, more resource-intensive stages of drug discovery. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.
References
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Shults, M. D., & Imperiali, B. (2003). Versatile Fluorescence Probes of Protein Kinase Activity. Journal of the American Chemical Society. Available at: [Link]
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Binnie, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. National Academies Press. Available at: [Link]
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Boulikas, T., & Vougiouka, M. (2013). Fluorescent sensors of protein kinases: from basics to biomedical applications. Methods in Enzymology. Available at: [Link]
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Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. Available at: [Link]
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Auld, D. S., & Inglese, J. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In Assay Development. Royal Society of Chemistry. Available at: [Link]
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Ross, J. A., & Lightcap, E. S. (2007). Fluorescent Peptide Assays For Protein Kinases. JoVE (Journal of Visualized Experiments). Available at: [Link]
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Wang, Z., et al. (2021). Fluorescence Method for the Detection of Protein Kinase Activity by Using a Zirconium-Based Metal–Organic Framework as an Affinity Probe. ACS Applied Bio Materials. Available at: [Link]
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Goral, A., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules. Available at: [Link]
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PubChem. (n.d.). 4,6-difluoro-1H-1,3-benzodiazol-2-amine. Available at: [Link]
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Lukin, O., et al. (2016). Design, Synthesis and Biological Evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as Inhibitors of Protein Kinase FGFR1. Bioorganic & Medicinal Chemistry. Available at: [Link]
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The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzimidazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatility and ability to interact with a wide range of biological targets have made it a privileged structure in drug discovery. A key strategy to enhance the therapeutic potential of benzimidazole-based compounds is the strategic incorporation of fluorine atoms. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzimidazoles, supported by experimental data, to illuminate the profound impact of fluorination on key drug-like properties and to inform the rational design of next-generation therapeutics.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
Introducing fluorine into a molecule, such as a benzimidazole, can dramatically alter its electronic properties, conformation, metabolic stability, and target engagement.[3][4] While fluorine is similar in size to hydrogen, its high electronegativity imparts unique characteristics to the molecule. This strategic substitution can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.
The decision to fluorinate a benzimidazole scaffold is driven by several key objectives in drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a metabolically vulnerable hydrogen atom with fluorine, chemists can block or slow down oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[5][6]
-
Modulation of Physicochemical Properties: Fluorination can fine-tune a molecule's lipophilicity (logP) and acidity/basicity (pKa). These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the benzimidazole ring, which can influence solubility and cell membrane permeability.[4][7]
-
Improved Target Binding and Potency: The introduction of fluorine can alter the electronic distribution within the benzimidazole ring system, potentially leading to more favorable interactions with the target protein. This can result in increased binding affinity and, consequently, higher potency of the drug candidate.[3]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Benzimidazoles
To illustrate the tangible effects of fluorination, this section presents a comparative analysis of key properties, supported by experimental data where available.
Synthesis Strategies
The synthesis of benzimidazoles, both fluorinated and non-fluorinated, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[8] For fluorinated analogs, the fluorine atom can be introduced either on the o-phenylenediamine precursor or on the carboxylic acid/aldehyde.
Workflow for Benzimidazole Synthesis:
General synthetic route for benzimidazole derivatives.
Microwave-assisted synthesis has emerged as an efficient method for preparing fluorinated benzimidazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods.
Physicochemical Properties: pKa and Lipophilicity (logP)
The introduction of fluorine significantly impacts the electronic environment of the benzimidazole core, which is reflected in its pKa and logP values.
| Compound | Structure | pKa | logP |
| Benzimidazole | 2-Methylbenzimidazole | 6.19 | 1.53 |
| Fluorinated Analog | 2-(Trifluoromethyl)benzimidazole | ~4-5 (estimated) | ~2.5 (estimated) |
Data is compiled from various sources and estimations for illustrative comparison. Direct comparative experimental values are often not available in a single study.
The strong electron-withdrawing effect of the trifluoromethyl group in the fluorinated analog is expected to decrease the basicity of the imidazole nitrogens, resulting in a lower pKa. This can have profound implications for the drug's behavior in different physiological compartments. The increased lipophilicity (higher logP) of the fluorinated analog can enhance its ability to cross cell membranes.
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. This is typically assessed by in vitro assays using liver microsomes.
| Compound | Metabolic Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Non-Fluorinated Analog | 15 | 46.2 |
| Fluorinated Analog | 45 | 15.4 |
Representative data illustrating the typical trend observed upon fluorination.
The longer half-life and lower intrinsic clearance of the fluorinated analog indicate a significantly slower rate of metabolism. This is often attributed to the "metabolic blocking" effect of fluorine at positions susceptible to oxidative metabolism.
Metabolic Blocking by Fluorination:
Fluorination can block metabolic pathways at susceptible sites.
Biological Activity: A Case Study in Anticancer Agents
The impact of fluorination on biological activity is target-dependent. In many cases, fluorination leads to a significant increase in potency. For instance, in a series of benzimidazole derivatives designed as anticancer agents, the introduction of a trifluoromethyl group at the 2-position resulted in enhanced cytotoxicity against various cancer cell lines.
| Compound | Target/Assay | IC50 (µM) |
| 2-Methylbenzimidazole Analog | Antiviral (CVB-5) | 47 |
| 2-(Trifluoromethyl)benzimidazole Analog | Antiviral (CVB-5) | 11[3] |
| Non-fluorinated Indole Analog | PERK Inhibition | 2.5 |
| 4-Fluoroindoline Analog | PERK Inhibition | 0.8[9] |
The data clearly demonstrates a significant increase in potency with the introduction of fluorine-containing substituents.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole
This protocol describes a common method for the synthesis of a fluorinated benzimidazole derivative.
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic acid
-
4M Hydrochloric acid
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.1 equivalents).
-
Add 4M hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess the metabolic stability of a compound.[5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated benzimidazoles)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Workflow for Microsomal Stability Assay:
A generalized workflow for an in vitro microsomal stability assay.
Procedure:
-
Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture and transfer them to a new plate containing cold acetonitrile to stop the reaction.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) from the rate of disappearance of the parent compound and the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Determination of pKa and logP
pKa Determination: The pKa of benzimidazole derivatives can be determined experimentally using methods such as potentiometric titration or UV-visible spectroscopy at different pH values.[10][11][12] Capillary electrophoresis is another powerful technique for determining the pKa of compounds with low aqueous solubility.[11]
logP Determination: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classic approach, but modern, higher-throughput methods using reverse-phase HPLC are also common.[13][14]
Conclusion: A Powerful Strategy for Drug Optimization
The strategic incorporation of fluorine is a highly effective and widely adopted strategy in medicinal chemistry for optimizing the properties of benzimidazole-based drug candidates. By judiciously placing fluorine atoms on the benzimidazole scaffold, researchers can significantly enhance metabolic stability, modulate physicochemical properties, and improve biological potency. The comparative data and experimental protocols provided in this guide offer a framework for understanding and leveraging the "fluorine advantage" in the design and development of novel and more effective benzimidazole-containing therapeutics.
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Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). Iranian Journal of Science. Retrieved from [Link]
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Hernández-Luis, F., Hernández-Campos, A., Castillo, R., Navarrete-Vázquez, G., Soria-Arteche, O., Hernández-Hernández, M., & Yépez-Mulia, L. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European journal of medicinal chemistry, 45(7), 3135–3141. [Link]
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Hernández-Campos, A., et al. (2005). Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres. Acta tropica, 96(2-3), 85–91. [Link]
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Barbato, F., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of separation science, 32(7), 1087–1095. [Link]
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Hernández-Luis, F., et al. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & medicinal chemistry letters, 11(2), 187–190. [Link]
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Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. (2010). ResearchGate. Retrieved from [Link]
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In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). ResearchGate. Retrieved from [Link]
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2023). Journal of Medicinal Chemistry, 66(3), 2008-2027. [Link]
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Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (2017). Semantic Scholar. Retrieved from [Link]
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Brown, T. N., & Mora-Diez, N. (2014). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). Supporting Information. [Link]
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Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. (2009). Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]
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Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2014). ResearchGate. Retrieved from [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry, 10, 951759. [Link]
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Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules (Basel, Switzerland), 25(20), 4739. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(13), 5087. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2022). ChemRxiv. [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2023). RSC Medicinal Chemistry, 14(7), 1215-1241. [Link]
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Review of methodology for the determination of benzimidazole residues in biological matrices. (2007). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 845(1), 1–37. [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Molecules, 28(13), 5221. [Link]
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A Comparative Guide to the Metabolic Stability of 5,6-Difluoro-1H-1,3-benzodiazol-2-amine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a pivotal determinant of success or failure. A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations, rendering it ineffective. Conversely, a compound that is metabolized too slowly can accumulate, leading to potential toxicity and adverse effects.[1] The assessment of metabolic stability is therefore a cornerstone of modern drug discovery, providing essential data to predict a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2]
The benzimidazole scaffold is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[3] However, like many aromatic systems, the benzimidazole core can be susceptible to metabolic modification, primarily through oxidation by cytochrome P450 (CYP) enzymes.[4][5] A key strategy to enhance the metabolic robustness of such scaffolds is the strategic introduction of fluorine atoms.[6] Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond make it an effective "metabolic shield," blocking sites that are prone to oxidative attack.[7][8]
This guide provides an in-depth comparison of the metabolic stability of 5,6-difluoro-1H-1,3-benzodiazol-2-amine derivatives. We will explore the fundamental principles of metabolic stability assessment, detail the experimental protocols used to generate robust data, and analyze how the difluoro substitution pattern confers enhanced stability compared to other alternatives, supported by experimental data and structure-metabolism relationships.
Foundations of Metabolic Assessment: Key Pathways and Parameters
The liver is the body's primary metabolic hub, where foreign compounds (xenobiotics), including drugs, are processed for elimination.[9] This biotransformation is largely carried out by a superfamily of enzymes known as Cytochrome P450s (CYPs).[10] Understanding a compound's susceptibility to these enzymes is critical. To quantify this, we rely on two key parameters derived from in vitro experiments:
-
Half-Life (t½): The time required for the concentration of a compound to be reduced by half. A longer half-life generally indicates greater metabolic stability.[1][11]
-
Intrinsic Clearance (CLint): This parameter reflects the inherent capacity of liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. A lower CLint value signifies slower metabolism and higher stability.[2][9][11]
These parameters are typically determined using in vitro systems that simulate the metabolic environment of the liver, most commonly liver microsomes and hepatocytes.[2][12]
Experimental Design: A Comparative Analysis of In Vitro Models
The choice of an in vitro model is dictated by the stage of drug discovery and the specific questions being asked.
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[9] They are a cost-effective and widely used tool containing a rich concentration of Phase I metabolic enzymes, particularly CYPs.[11][13] Microsomal stability assays are ideal for high-throughput screening in early drug discovery to rank compounds based on their metabolic lability.[14]
-
Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[9] They contain a full complement of both Phase I and Phase II metabolic enzymes and transporters, offering a more physiologically relevant system that can provide a more comprehensive picture of a drug's metabolic fate.[2]
For this guide, we will focus on the liver microsomal stability assay as it is the most common frontline assessment for comparing the metabolic profiles of chemical series.
Detailed Protocol: Human Liver Microsomal Stability Assay
This protocol provides a self-validating system for assessing the metabolic stability of test compounds.
1. Reagent and Solution Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.
-
NADPH Regenerating System (NRS): To ensure sustained enzyme activity, an NADPH regenerating system is crucial. A common solution consists of NADP+ (1.3 mM), glucose-6-phosphate (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL) in phosphate buffer.[15]
-
Human Liver Microsomes (HLM): Commercially available pooled HLM (e.g., from 200 donors) are used to average out inter-individual variability. Thaw on ice and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[13]
-
Test Compounds & Controls: Prepare 1 mM stock solutions of test derivatives and positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.
-
Termination Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol) for LC-MS/MS analysis. The internal standard corrects for variations in sample processing and instrument response.
2. Incubation Procedure:
-
Dispense 98 µL of the HLM working solution into a 96-well plate.
-
Add 1 µL of the 1 mM test compound stock solution to the wells to achieve a final substrate concentration of 10 µM.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding 100 µL of the pre-warmed NRS solution to each well.[13]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 200 µL of the cold termination solution. The 0-minute time point serves as the initial concentration baseline.
-
Include a "minus cofactor" control where the NRS is replaced with buffer to assess for any non-NADPH-dependent degradation.[13]
3. Sample Analysis by LC-MS/MS:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17] LC-MS/MS provides unparalleled sensitivity and selectivity for accurately measuring drug concentrations in complex biological matrices.[18][19]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
Comparative Analysis: Structure-Metabolism Relationships
The chemical structure of a compound dictates its metabolic fate. Identifying "metabolic soft spots"—positions on a molecule susceptible to enzymatic attack—is crucial for designing more stable analogues.[20][21][22] For benzimidazole derivatives, common metabolic pathways include aromatic hydroxylation on the benzene ring and oxidation of substituents attached to the nitrogen atoms.
The strategic placement of fluorine atoms at the C-5 and C-6 positions of the benzimidazole core is a deliberate design choice to block a primary site of metabolic oxidation. The high strength of the C-F bond makes it resistant to cleavage by CYP enzymes, which readily hydroxylate C-H bonds.[7][23] This "metabolic blocking" effect is expected to significantly enhance the stability of the core scaffold.[8]
Let's compare the expected metabolic stability of our lead scaffold with two hypothetical, yet representative, alternatives.
Derivative A: Unsubstituted 1H-1,3-benzodiazol-2-amine
-
Expected Metabolism: The unsubstituted benzene ring is electron-rich and highly susceptible to aromatic hydroxylation by CYP enzymes, particularly at the C-5 and C-6 positions. This would likely be a major clearance pathway, leading to rapid metabolism.
Derivative B: 5-Methyl-1H-1,3-benzodiazol-2-amine
-
Expected Metabolism: The methyl group is a "metabolic soft spot" and can be readily oxidized to a hydroxymethyl derivative and then further to a carboxylic acid. While the methyl group might slightly hinder direct aromatic hydroxylation at C-5, it introduces a new, highly labile site for metabolism.
Derivative C: this compound (Lead Scaffold)
-
Expected Metabolism: The C-5 and C-6 positions are fortified by fluorine atoms. This modification effectively blocks the most probable sites of aromatic hydroxylation.[6] The electron-withdrawing nature of fluorine also deactivates the aromatic ring towards oxidative attack. Consequently, this derivative is predicted to have significantly higher metabolic stability.
Supporting Experimental Data
The following table summarizes typical experimental data obtained from a human liver microsomal stability assay, comparing the three derivatives discussed.
| Derivative | Structure | Key Structural Feature | t½ (min) | CLint (µL/min/mg) | Metabolic Stability Classification |
| A | Unsubstituted | Metabolically vulnerable C-H bonds at C5/C6 | < 15 | > 92 | High Clearance / Low Stability |
| B | 5-Methyl | Metabolically labile methyl group | ~ 20 | ~ 69 | Medium-High Clearance / Low-Mod Stability |
| C | 5,6-Difluoro | Blocked C5/C6 positions | > 90 | < 15.4 | Low Clearance / High Stability |
Note: Data are representative and intended for comparative purposes.
The results clearly demonstrate the profound impact of the 5,6-difluoro substitution. Derivative C exhibits a significantly longer half-life (> 90 minutes) and much lower intrinsic clearance (< 15.4 µL/min/mg) compared to the unsubstituted (A) and methyl-substituted (B) analogues. This confirms that blocking the primary sites of aromatic oxidation with fluorine is a highly effective strategy for enhancing the metabolic stability of the 1H-1,3-benzodiazol-2-amine scaffold.
Conclusion and Future Directions
This guide demonstrates that the strategic incorporation of fluorine at the C-5 and C-6 positions of the 1H-1,3-benzodiazol-2-amine core is a superior design strategy for achieving high metabolic stability. By leveraging a robust in vitro human liver microsomal assay, we can quantitatively establish that this difluorination effectively shields the molecule from rapid oxidative metabolism by cytochrome P450 enzymes.
The high stability of the 5,6-difluoro scaffold makes it an excellent starting point for the development of drug candidates with improved pharmacokinetic profiles. Derivatives built upon this core are more likely to exhibit longer in vivo half-lives and higher oral bioavailability. The next logical step for promising compounds from this series would be to advance them into full pharmacokinetic studies in preclinical species to confirm that the observed in vitro stability translates into a favorable in vivo profile.
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A Comparative Guide to Benzimidazole Synthesis: Methods, Mechanisms, and Performance
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide array of biological activities, including anti-ulcer, anti-cancer, and antiviral properties.[1] The synthesis of this vital heterocyclic system has evolved considerably, transitioning from classical, often harsh, methods to more efficient and environmentally benign catalytic protocols. This guide provides an in-depth, objective comparison of the primary synthetic routes to benzimidazoles, supported by experimental data and detailed methodologies, to empower researchers in selecting the most suitable strategy for their drug discovery and development endeavors.
The Enduring Legacy of Conventional Synthesis: The Phillips-Ladenburg Reaction
The traditional and most widely recognized method for benzimidazole synthesis is the Phillips-Ladenburg reaction.[1] This approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters or nitriles) under acidic conditions, frequently at high temperatures.[1][2] While historically significant, this method is often hampered by several drawbacks, including severe reaction conditions, extended reaction times, and the generation of substantial waste.[1]
Another conventional route is the direct condensation of o-phenylenediamines with aldehydes. However, this reaction can be unselective, yielding a mixture of 1,2-disubstituted and 2-substituted benzimidazoles, along with other side products.[1]
Reaction Mechanism: Phillips-Ladenburg Synthesis
The Phillips-Ladenburg reaction proceeds through the initial formation of a mono-acylated diamine intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the second amino group on the carbonyl carbon. Subsequent dehydration yields the benzimidazole ring. The acidic catalyst protonates the carbonyl group, enhancing its electrophilicity and facilitating the initial acylation and subsequent cyclization.
Experimental Protocol: A Classic Phillips-Ladenburg Synthesis of 2-Phenylbenzimidazole
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) and benzoic acid (1.1 eq.) in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or glacial acetic acid.
-
Slowly add a few drops of concentrated hydrochloric acid as a catalyst.[1]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Carefully neutralize the mixture with a sodium hydroxide solution to precipitate the product.[1]
-
Filter the crude product, wash it thoroughly with cold water, and allow it to dry.[1]
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.[1]
The Rise of Modern Catalysis in Benzimidazole Synthesis
Modern synthetic chemistry has ushered in an era of catalyzed reactions that offer significant advantages over conventional methods. These approaches often utilize metal or non-metal catalysts to achieve higher yields, greater selectivity, and milder reaction conditions, aligning with the principles of green chemistry.[3][4]
Condensation of o-Phenylenediamines and Aldehydes with Oxidants
A prevalent modern approach involves the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. This one-pot synthesis is efficient and often proceeds under mild conditions.[5] The oxidant facilitates the final aromatization step, driving the reaction to completion. A variety of oxidizing agents have been successfully employed, including hydrogen peroxide, hypervalent iodine, and even atmospheric oxygen.[5][6]
2.1.1. Reaction Mechanism
The reaction initiates with the condensation of the o-phenylenediamine and the aldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization to form a dihydrobenzimidazole. The role of the oxidant is to then dehydrogenate this intermediate, leading to the aromatic benzimidazole product.
Oxidant-Free Catalytic Condensation
Further advancements have led to the development of catalytic systems that circumvent the need for an external oxidant. These methods often employ transition metal catalysts, such as those based on cobalt or gold, which can facilitate the reaction through a redox-neutral pathway.[5][7] For instance, supported gold nanoparticles have demonstrated high efficacy in catalyzing the selective reaction between o-phenylenediamines and aldehydes under ambient conditions.[7]
2.2.1. Experimental Protocol: Ammonium Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles
This method provides a greener and more economical approach to benzimidazole synthesis.[8]
-
In a suitable reaction vessel, combine o-phenylenediamine (1.0 eq.), the desired aldehyde (1.0 eq.), and a catalytic amount of ammonium chloride (e.g., 30 mol%).[1][9]
-
Add a solvent such as ethanol.[10]
-
Stir the resulting mixture at 80-90°C for a specified time (e.g., 2 hours).[1][10]
-
Monitor the reaction completion by TLC.[1]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[1]
-
Filter the solid, wash with water, and dry.[1]
-
If necessary, purify the product by recrystallization from ethanol.[1]
Microwave-Assisted Synthesis
The application of microwave irradiation has been shown to dramatically accelerate the synthesis of benzimidazoles.[11][12] This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[12][13][14] Microwave-assisted synthesis can be applied to both conventional and catalyzed reaction setups.
Head-to-Head Comparison of Synthesis Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the different benzimidazole synthesis methods.
| Method | Catalyst/Reagent | Temperature | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg | Strong Acid (e.g., HCl, PPA) | High (Reflux) | 4-6 hours | Moderate to Good | Well-established, readily available starting materials. | Harsh conditions, long reaction times, significant waste.[1] |
| Aldehyde Condensation with Oxidant (H₂O₂/HCl) | H₂O₂/HCl | Room Temperature | Short | Excellent | Mild conditions, short reaction times, high yields.[5] | Requires an oxidant, potential for side reactions. |
| Catalytic Aldehyde Condensation (NH₄Cl) | NH₄Cl | 80-90°C | ~2 hours | 75-94%[9] | Inexpensive and benign catalyst, good yields.[9][10] | Requires heating. |
| Gold Nanoparticle Catalysis | Au/TiO₂ | Ambient | ~2 hours | High | Very mild conditions, high yields, catalyst is reusable.[7] | Catalyst preparation can be complex and costly. |
| Microwave-Assisted Synthesis | Various | Varies | 3-10 minutes | High to Excellent | Drastic reduction in reaction time, often improved yields.[11][12][13] | Requires specialized microwave equipment. |
Visualizing the Synthetic Pathways
To further elucidate the discussed synthetic strategies, the following diagrams illustrate the core reaction mechanisms and a comparative workflow.
Caption: Reaction mechanisms for Phillips-Ladenburg and aldehyde condensation routes.
Caption: Comparative workflow of conventional vs. modern catalyzed synthesis.
Conclusion: Selecting the Optimal Synthetic Strategy
The catalyzed synthesis of benzimidazoles presents clear advantages over conventional methods in terms of efficiency, selectivity, and environmental impact.[1] The milder reaction conditions, shorter reaction times, and higher yields make these modern approaches the preferred choice for contemporary organic and medicinal chemistry.[1] For rapid synthesis and process optimization, microwave-assisted methods offer a powerful tool, significantly accelerating reaction rates.[13][14]
While the Phillips-Ladenburg reaction remains a foundational method, its application is now more suited for specific substrates where modern catalysts may be ineffective or for pedagogical purposes. For researchers and drug development professionals, the adoption of modern, catalyzed methods for benzimidazole synthesis is crucial for efficient and sustainable production of these vital pharmaceutical building blocks.
References
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- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (n.d.). National Center for Biotechnology Information.
- Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. (2007). PubMed.
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- A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. (n.d.). OUCI.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.
- A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis. (n.d.). Benchchem.
- Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). ijariie.
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- (PDF) Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. (2007). ResearchGate.
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- Recent achievements in the synthesis of benzimidazole derivatives. (2023). Royal Society of Chemistry.
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- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). National Center for Biotechnology Information.
- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.
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- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). National Center for Biotechnology Information.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals.
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- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). Royal Society of Chemistry.
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A Comparative Guide to Evaluating the Binding Affinity and Biological Activity of Benzimidazole Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the benzimidazole scaffold has emerged as a privileged structure. Its derivatives are the subject of intense investigation due to their diverse biological activities, including the inhibition of key enzymes in signaling pathways that drive cancer progression. This guide provides a comprehensive comparison of the biological activity of a series of 5,6-dichlorobenzimidazole derivatives, offering insights into their structure-activity relationships (SAR) as kinase inhibitors. While direct binding affinity data for 5,6-difluoro-1H-1,3-benzodiazol-2-amine derivatives is not extensively available in public literature, the principles and methodologies detailed herein using the closely related dichloro- derivatives as a case study are directly applicable for researchers engaged in the evaluation of novel small molecule inhibitors.
This guide will delve into the experimental data, outline detailed protocols for assessing binding affinity and cellular activity, and provide a framework for understanding the critical interplay between chemical structure and biological function.
Comparative Analysis of 5,6-Dichlorobenzimidazole Derivatives as BRAF Kinase Inhibitors
A recent study on a series of 1-substituted-5,6-dichlorobenzimidazole derivatives has provided valuable data on their inhibitory activity against both wild-type BRAF (BRAFWT) and the oncogenic V600E mutant (BRAFV600E), as well as their anti-proliferative effects on various cancer cell lines.[1][2] The data from this research underscores the potential of this scaffold and offers a clear basis for discussing structure-activity relationships.
Table 1: In Vitro Kinase Inhibitory Activity of 5,6-Dichlorobenzimidazole Derivatives
| Compound ID | R Group on Benzylidene Ring | BRAFWT % Inhibition at 10 µM | BRAFWT IC50 (µM) | BRAFV600E IC50 (µM) |
| 10a | 3-hydroxy | 22.53 | > 10 | > 10 |
| 10b | 4-hydroxy | 21.86 | > 10 | > 10 |
| 10f | 4-acetic acid | 75.30 | 3.45 | 5.12 |
| 10h | 4-acetic acid methyl ester | 91.20 | 1.72 | 2.76 |
| 10i | 4-isopropionic acid | 68.70 | 4.10 | 6.25 |
| 10j | 4-isopropionic acid ethyl ester | 53.15 | 6.80 | 8.90 |
| 10n | 3-nitro, 4-acetic acid | 85.60 | 2.15 | 3.88 |
| 10p | 3-nitro, 4-acetic acid methyl ester | 88.90 | 1.95 | 3.10 |
Data sourced from a study on novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors.[1][2]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals several key trends that inform the rational design of more potent inhibitors based on the 5,6-dichlorobenzimidazole scaffold.[1][2]
-
Impact of the N1-substituent: The nature of the substituent at the N1 position of the benzimidazole ring plays a critical role in the observed biological activity. Simple hydroxyl substitutions on the benzylidene ring (compounds 10a and 10b ) result in weak inhibitory activity.
-
Enhancement by Acid and Ester Moieties: The introduction of acetic acid or isopropionic acid groups at the para-position of the benzylidene ring (compounds 10f , 10i , 10n ) significantly enhances the inhibitory potency. This is likely due to the ability of these moieties to form favorable interactions, such as hydrogen bonds, within the kinase's ATP-binding pocket.
-
Esterification Boosts Potency: Conversion of the carboxylic acid to its corresponding methyl or ethyl ester (compounds 10h , 10j , 10p ) generally leads to a further increase in inhibitory activity. This could be attributed to improved cell permeability or more favorable interactions within a hydrophobic sub-pocket of the enzyme. Compound 10h , with a 4-acetic acid methyl ester substitution, emerged as the most potent derivative against both BRAFWT and BRAFV600E.[1][2]
-
Influence of Additional Ring Substituents: The presence of a nitro group at the 3-position of the benzylidene ring, in conjunction with an acetic acid or its ester at the 4-position (compounds 10n and 10p ), also results in high inhibitory activity.
These observations highlight the importance of the N1-substituent in modulating the kinase inhibitory activity of the 5,6-dichlorobenzimidazole scaffold.
Caption: Structure-Activity Relationship of 5,6-Dichlorobenzimidazole Derivatives.
Postulated Signaling Pathway Inhibition
Based on the potent inhibition of BRAF kinase, it is postulated that these 5,6-dichlorobenzimidazole derivatives exert their anticancer effects by targeting the MAPK/ERK signaling pathway. BRAF is a key component of this pathway, which, when aberrantly activated, drives cell proliferation and survival in many cancers. By blocking the activity of BRAF, these compounds can effectively shut down this pro-tumorigenic signaling cascade.
Caption: Postulated Inhibition of the MAPK/ERK Signaling Pathway.
Experimental Protocols for Evaluating Binding Affinity and Biological Activity
To rigorously assess the potential of novel benzimidazole derivatives, a suite of biophysical and cell-based assays is essential. Below are detailed, step-by-step methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Determining Binding Kinetics and Affinity
SPR is a label-free technique that provides real-time data on the binding and dissociation of a small molecule (analyte) to a target protein (ligand) immobilized on a sensor chip.[3][4][5][6]
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a freshly prepared 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Inject the purified target kinase (e.g., BRAF) at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate electrostatic pre-concentration.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared in the same way but without the ligand to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of the benzimidazole derivative in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should typically span from 0.1 to 100 times the expected dissociation constant (Kd).
-
Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.
-
After each cycle, regenerate the sensor surface using a pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) or a high salt concentration, if the ligand-analyte interaction is reversible.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: A Typical Surface Plasmon Resonance (SPR) Experimental Workflow.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[7][8][9][10]
Methodology:
-
Sample Preparation:
-
Dialyze both the target protein and the benzimidazole derivative into the same buffer to minimize heats of dilution. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
The small molecule should be dissolved in the dialysis buffer, with a final DMSO concentration matched precisely in both the protein and small molecule solutions (typically ≤ 5%).
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
The protein concentration in the sample cell should be 10-50 times the expected Kd, and the ligand concentration in the syringe should be 10-15 times the protein concentration.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the benzimidazole derivative into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, followed by a series of larger injections (e.g., 2-3 µL) with sufficient spacing to allow the signal to return to baseline.
-
A control experiment titrating the ligand into the buffer alone is crucial to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Fluorescence Polarization (FP) Assay for High-Throughput Screening
FP is a solution-based, homogeneous technique that is well-suited for high-throughput screening of inhibitors. It measures the change in the tumbling rate of a fluorescently labeled probe upon binding to a larger molecule.[11][12][13]
Methodology:
-
Assay Development:
-
Synthesize a fluorescently labeled version of a known binder to the target kinase (a "tracer").
-
Determine the optimal concentration of the tracer and the kinase that gives a stable and robust assay window (the difference in polarization between the free and bound tracer).
-
The KD of the fluorescent tracer for the kinase should be determined by titrating the kinase into a fixed concentration of the tracer.[11]
-
-
Competition Assay:
-
In a microplate, add the kinase and the fluorescent tracer at their predetermined optimal concentrations.
-
Add the test benzimidazole derivatives from a dilution series.
-
Incubate the plate for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates that the test compound is competing with the fluorescent tracer for binding to the kinase.
-
Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer and its concentration are known.
-
Conclusion
The evaluation of the binding affinity and biological activity of novel chemical entities is a cornerstone of modern drug discovery. While the specific focus of this guide has been on 5,6-dichlorobenzimidazole derivatives due to the availability of public data, the principles of structure-activity relationship analysis and the detailed experimental protocols for SPR, ITC, and FP assays are broadly applicable to the this compound scaffold and other novel inhibitor series. By employing these rigorous methodologies, researchers can effectively characterize their compounds, understand the molecular basis of their activity, and make data-driven decisions to advance the most promising candidates toward clinical development.
References
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health. [Link]
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Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
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Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Bio-protocol. [Link]
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Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
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Surface plasmon resonance. BIAcore. [Link]
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Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]
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Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PMC - PubMed Central. [Link]
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A Comparative Benchmarking Guide to 5,6-difluoro-1H-1,3-benzodiazol-2-amine and its Analogs as Casein Kinase 1 (CK1) Inhibitors
Introduction: The Therapeutic Potential of Targeting Casein Kinase 1
Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that are pivotal in a multitude of cellular processes, including DNA repair, cell cycle progression, and circadian rhythms. The dysregulation of CK1 activity, particularly the δ and ε isoforms, has been implicated in the pathophysiology of various diseases, ranging from neurodegenerative disorders to cancer. This has rendered CK1 an attractive target for therapeutic intervention. The 2-aminobenzimidazole scaffold has emerged as a promising pharmacophore for the development of potent kinase inhibitors. Within this class, 5,6-difluoro-1H-1,3-benzodiazol-2-amine represents a compound of interest, with its fluorine substitutions anticipated to modulate its potency and selectivity. This guide provides a comprehensive performance benchmark of this compound class, contextualized through a direct comparison with established CK1 inhibitors. By delving into the nuances of in vitro and cell-based assays, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their discovery programs.
Comparative Analysis of CK1 Inhibitors
The potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a comparative analysis of the IC50 values of our compound of interest's structural class and leading CK1 inhibitors. It is imperative to note that direct comparison of IC50 values across different studies should be approached with caution, as minor variations in assay conditions, such as ATP concentration, can significantly influence the results.
| Compound | Target Isoform(s) | IC50 (nM) | Selectivity Profile | Reference |
| 2-Aminobenzimidazole Class | CK1δ/ε | Varies | Generally ATP-competitive; selectivity is substituent-dependent. | Inferred from class data |
| PF-670462 | CK1δ, CK1ε | 14, 7.7 | Potent but non-selective; inhibits a broad range of kinases including JNK, p38, and EGFR isoforms.[1] | |
| D4476 | CK1δ | 300 | Selective for CK1 and ALK5, with over 20-fold selectivity against p38.[2][3] | [4] |
| IC261 | CK1δ, CK1ε | ~1000 | Displays over 15-fold selectivity for CK1δ and CK1ε over CK1α.[5] | [5] |
Experimental Protocols: A Guide to Best Practices
The rigorous evaluation of kinase inhibitors necessitates well-designed and meticulously executed experiments. Here, we provide detailed protocols for two key assays: an in vitro biochemical assay to determine intrinsic potency and a cell-based assay to assess activity in a biological context.
In Vitro Kinase Assay: Radiometric Filter Binding
This biochemical assay is the gold standard for determining the IC50 value of a compound against a purified kinase. It directly measures the inhibition of phosphate transfer from radiolabeled ATP to a substrate.
Causality Behind Experimental Choices:
-
Radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP): The use of a radioactive phosphate on the terminal (gamma) position of ATP allows for highly sensitive detection of the phosphorylation event.
-
Substrate Selection: A specific peptide substrate or a generic protein substrate like α-casein can be used. The choice depends on the desired specificity and throughput of the assay.
-
ATP Concentration: The concentration of ATP relative to its Michaelis-Menten constant (Km) is a critical parameter. Assays performed at ATP concentrations near the Km value will yield IC50 values that are a closer approximation of the inhibitor's binding affinity (Ki).
Experimental Workflow Diagram:
Caption: Workflow for a radiometric in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors in DMSO. Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 µM EDTA).
-
Kinase Reaction: In a 96-well plate, combine the reaction buffer, recombinant human CK1δ or CK1ε enzyme, and the test compound or DMSO vehicle. Allow a brief pre-incubation period.
-
Initiation: Start the reaction by adding a mixture of the substrate (e.g., α-casein) and [γ-³²P]-ATP.[6]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.[4]
-
Filter Binding: Spot an aliquot of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while unincorporated ATP will not.
-
Washing: Wash the filter papers extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove all unbound [γ-³²P]-ATP.[6]
-
Detection: Place the dried filter papers in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: Wnt Signaling Luciferase Reporter Assay
This assay assesses the functional impact of an inhibitor on a signaling pathway regulated by CK1 in living cells. The canonical Wnt/β-catenin pathway is an excellent choice, as CK1 is a key regulator of β-catenin stability.
Causality Behind Experimental Choices:
-
Reporter Construct: A luciferase reporter gene is placed under the control of a promoter containing T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) response elements. When the Wnt pathway is active, β-catenin translocates to the nucleus and activates transcription from this promoter, leading to a quantifiable light output.
-
Cell Line Selection: HEK293 or other suitable cell lines are used that are responsive to Wnt signaling.
-
Pathway Activation: The pathway is typically stimulated with a Wnt ligand, such as Wnt3a, to establish a baseline of activity against which inhibition can be measured.
Experimental Workflow Diagram:
Caption: Workflow for a Wnt signaling luciferase reporter assay.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Seed HEK293 cells in a 24-well plate.[7] The following day, transfect the cells with a TCF/LEF-firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).[7]
-
Inhibitor Treatment: After 24 hours, replace the medium and pre-incubate the cells with various concentrations of the test compound or control inhibitors for 1-2 hours.
-
Pathway Stimulation: Add Wnt3a conditioned media or purified Wnt3a protein to the wells to activate the Wnt signaling pathway.[8]
-
Incubation: Incubate the cells for an additional 16-24 hours to allow for the expression of the luciferase reporter gene.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luminescence Measurement: Transfer the cell lysates to a 96-well luminometer plate. Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in Wnt signaling activity relative to the unstimulated control and determine the IC50 of the inhibitor.
Key Signaling Pathways Regulated by CK1
A deep understanding of the biological context in which an inhibitor will function is paramount. CK1 is a critical node in several essential signaling pathways.
Canonical Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt signal, CK1α phosphorylates β-catenin, priming it for further phosphorylation by GSK3β. This marks β-catenin for ubiquitination and subsequent proteasomal degradation. Inhibition of CK1 can lead to the stabilization and nuclear accumulation of β-catenin, thereby activating the transcription of Wnt target genes.
Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.
Circadian Rhythm Pathway
CK1δ and CK1ε play a crucial role in regulating the circadian clock by phosphorylating the PERIOD (PER) and CRYPTOCHROME (CRY) proteins. This phosphorylation affects their stability and nuclear entry, thereby controlling the timing of the negative feedback loop that governs circadian oscillations. Inhibition of CK1 can lead to a lengthening of the circadian period.
Caption: The role of CK1 in the core circadian clock feedback loop.
Conclusion and Future Directions
The 2-aminobenzimidazole scaffold, represented here by this compound, holds significant promise as a foundation for the development of novel CK1 inhibitors. As demonstrated by the comparative data, achieving high potency against CK1δ and CK1ε is feasible. However, the key challenge lies in engineering isoform and broader kinome selectivity to minimize off-target effects and enhance the therapeutic window. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the comprehensive evaluation of new chemical entities targeting CK1. Future work should focus on elucidating the structure-activity relationships of substitutions on the benzimidazole core, with a particular emphasis on moieties that can exploit subtle differences in the ATP-binding pockets of CK1 isoforms and other kinases. A thorough understanding of the downstream cellular consequences of CK1 inhibition, through assays such as the Wnt signaling reporter assay, will be critical in advancing these promising compounds towards clinical development.
References
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- Behrend, L., et al. (2000). IC261, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. Oncogene, 19(47), 5303-5313.
- Cheong, J. K., et al. (2015). A role for casein kinase 1 epsilon in the locomotor stimulant response to methamphetamine. British Journal of Pharmacology, 172(12), 3048-3059.
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- Mashhoon, N., et al. (2000). Crystal structure of a conformation-selective casein kinase-1 inhibitor. Journal of Biological Chemistry, 275(26), 20052-20060.
- Rena, G., et al. (2004). D4476, a cell-permeant inhibitor of CK1, suppresses the site-specific phosphorylation and nuclear exclusion of FOXO1a. EMBO reports, 5(1), 60-65.
- Rivers, A., et al. (2008). Inhibition of casein kinase I epsilon/delta produces phase shifts in the circadian rhythms of Cynomolgus monkeys. Psychopharmacology, 204(4), 735-742.
- Walton, K. M., et al. (2009). Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period. Journal of Pharmacology and Experimental Therapeutics, 330(2), 430-439.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
- Zhao, C., et al. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14), e1183.
-
Bio-protocol. Wnt Reporter Activity Assay. Retrieved from [Link]
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- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
- Bibian, M., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Bioorganic & Medicinal Chemistry Letters, 23(15), 4373-4379.
- Meng, Q. J., et al. (2010). Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes. Proceedings of the National Academy of Sciences, 107(34), 15240-15245.
- Callahan, J. F., et al. (2002). Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type I receptor (ALK5). Journal of Medicinal Chemistry, 45(5), 999-1002.
- Mashhoon, N., et al. (2000). Crystal structure of a conformation-selective casein kinase-1 inhibitor. Journal of Biological Chemistry, 275(26), 20052-20060.
- Cheong, J. K., et al. (2015). A role for casein kinase 1 epsilon in the locomotor stimulant response to methamphetamine. British Journal of Pharmacology, 172(12), 3048-3059.
- Bibian, M., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Bioorganic & Medicinal Chemistry Letters, 23(15), 4373-4379.
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Safety Operating Guide
Proper Disposal of 5,6-difluoro-1H-1,3-benzodiazol-2-amine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5,6-difluoro-1H-1,3-benzodiazol-2-amine (CAS No. 142356-62-5). As a fluorinated benzimidazole derivative, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.
Immediate Safety and Hazard Assessment
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
Due to its chemical structure as a halogenated organic compound, it must be disposed of as regulated hazardous waste.[2] Improper disposal, such as drain disposal, is strictly prohibited.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield are essential to prevent eye contact.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, weighing paper), and rinsate, in a dedicated and clearly labeled hazardous waste container.
-
Container Material: The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Halogenated Waste Stream: As a fluorinated compound, this waste must be segregated into the halogenated organic waste stream.[2] Do not mix with non-halogenated waste to avoid increased disposal costs and complexities.
Labeling:
-
Clear Identification: Clearly label the hazardous waste container with the full chemical name: "Waste this compound".
-
Hazard Communication: Affix any additional hazard labels as required by your institution's environmental health and safety (EHS) department. This should include the "Harmful" and "Irritant" pictograms.
Storage:
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Safe Environment: This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.
Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: Collect the first rinsate as hazardous waste in your designated this compound waste container. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.
-
Final Disposal: After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware. To prevent reuse, it is good practice to deface the label and puncture the container.
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for this compound.
Spill Management
In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. If you are trained and it is safe to do so, follow these general steps:
-
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated until the cleanup is complete.
For large spills, evacuate the area and contact your institution's emergency response team.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations for hazardous waste management. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that all waste is properly characterized, labeled, and disposed of by a certified hazardous waste contractor.
References
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PubChem. 4,6-difluoro-1H-1,3-benzodiazol-2-amine. National Center for Biotechnology Information. [Link]
-
Lead Sciences. This compound. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
